molecular formula C17H19N3O2S B602696 Omeprazole sulfide-d3 CAS No. 922730-98-1

Omeprazole sulfide-d3

Katalognummer: B602696
CAS-Nummer: 922730-98-1
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: XURCIPRUUASYLR-HPRDVNIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Omeprazole Sulfide-D3 is a labelled metabolite of Omeprazole, which is a proton pump inhibitor used in the treatment of dyspepsia.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCIPRUUASYLR-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662161
Record name 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922730-98-1
Record name 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922730-98-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Omeprazole sulfide-d3 chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Omeprazole Sulfide-d3

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a deuterated analog of an active metabolite of Omeprazole. It is primarily utilized as an internal standard for the precise quantification of Omeprazole sulfide (B99878) in various biological matrices using mass spectrometry-based assays.[1][2][3] This guide details its chemical structure, physicochemical properties, typical analytical methodologies, and its role in metabolic studies. The information is intended to support professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Identity and Physicochemical Properties

This compound is the isotopically labeled version of Omeprazole sulfide, a key metabolite of the proton pump inhibitor Omeprazole.[3][4] The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for bioanalytical studies.[3]

Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitation(s)
IUPAC Name 2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole[5]
Synonyms OMEP sulfide-d3, OMP sulfide-d3, Ufiprazole-d3, Pyrmetazole-d3[1][2]
CAS Number 922730-98-1[5][6][7][8]
Molecular Formula C₁₇H₁₆D₃N₃O₂S[1][2][6][8][9]
Molecular Weight 332.4 g/mol [1][2][5]
Exact Mass 332.13862827 Da[5]
Appearance Solid; Pale yellow or White to off-white powder[2][6][10]
Purity Typically ≥98%; ≥99% deuterated forms (d1-d3)[1][2][6]
Solubility Soluble in Acetonitrile (B52724), Chloroform, DMSO, DMF, Ethanol[1][2][10]
InChI InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3[5]
InChIKey XURCIPRUUASYLR-HPRDVNIFSA-N[5]
SMILES [2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C[5]

Chemical Structure and Synthesis

Chemical Structure

The chemical structure of this compound consists of a benzimidazole (B57391) ring linked to a pyridine (B92270) ring through a methylsulfanyl bridge. The deuterium atoms are located on the methoxy (B1213986) group attached to the benzimidazole moiety.

Caption: 2D Chemical Structure of this compound.

General Synthesis Pathway

Omeprazole sulfide is a key intermediate in the synthesis of Omeprazole.[10][11] The synthesis generally involves the coupling of a substituted benzimidazole moiety with a substituted pyridine moiety. The deuterated analog is synthesized by utilizing a deuterated starting material, specifically 6-(methoxy-d3)-1H-benzimidazole-2-thiol.

synthesis_workflow start1 6-(methoxy-d3)-1H- benzimidazole-2-thiol reaction Coupling Reaction (Base-catalyzed nucleophilic substitution) start1->reaction start2 2-(chloromethyl)-3,5-dimethyl -4-methoxypyridine start2->reaction product This compound reaction->product Purification

Caption: General synthesis workflow for this compound.

Experimental Protocols and Methodologies

This compound's primary application is as an internal standard (IS) for the quantification of its non-labeled counterpart in biological samples by LC-MS or GC-MS.[1][2][3]

Quantification of Omeprazole Sulfide using LC-MS/MS

This protocol outlines a general methodology for using this compound as an internal standard. Specific parameters must be optimized for the particular instrument and matrix.

Objective: To quantify Omeprazole sulfide in a plasma sample.

Materials:

  • Blank plasma

  • Omeprazole sulfide (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic Acid

  • Water (LC-MS grade)

  • HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Omeprazole sulfide and this compound (IS) in methanol (B129727) or acetonitrile.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Omeprazole sulfide stock solution to prepare calibration standards at various concentrations (e.g., 1-1000 ng/mL) by spiking into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (e.g., 500 ng/mL this compound).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B).

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization Positive (ESI+)

      • MRM Transitions: Monitor specific precursor-to-product ion transitions.

        • Omeprazole Sulfide: e.g., m/z 330.4 → [product ion][12]

        • This compound (IS): e.g., m/z 333.4 → [corresponding product ion][9]

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

    • Use a weighted (e.g., 1/x²) linear regression to fit the curve.

    • Determine the concentration of Omeprazole sulfide in the unknown samples by interpolating their peak area ratios from the calibration curve.

lcms_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample s2 Spike with This compound (IS) s1->s2 s3 Protein Precipitation (Cold Acetonitrile) s2->s3 s4 Centrifuge & Collect Supernatant s3->s4 a1 Inject into UPLC-MS/MS System s4->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Area Ratios (Analyte / IS) d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for quantification using this compound as an internal standard.

Application and Biological Context

Primary Application

The primary role of this compound is as a stable isotope-labeled internal standard.[3] Its use is critical in pharmacokinetic studies that require accurate measurement of Omeprazole sulfide concentrations over time following the administration of Omeprazole. Because it co-elutes with the unlabeled analyte and behaves similarly during sample extraction and ionization, it effectively corrects for matrix effects and variations in instrument response, leading to high precision and accuracy.[13]

Biological Significance

Omeprazole is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[14] Omeprazole sulfide is an active metabolite formed through this process.[1][4] Understanding the formation and clearance of this metabolite is important for evaluating the overall disposition of the parent drug. Omeprazole sulfide itself has been reported to be a direct-acting inhibitor of CYP2C19.[10]

metabolic_pathway parent Omeprazole metabolite Omeprazole Sulfide parent->metabolite Metabolism (Reduction) enzyme CYP450 Enzymes (e.g., CYP2C19, CYP3A4) enzyme->parent Catalyzes

Caption: Metabolic conversion of Omeprazole to Omeprazole Sulfide.

References

Synthesis Pathway for Omeprazole Sulfide-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Omeprazole (B731) sulfide-d3, a deuterated analog of a key intermediate in the production of Omeprazole. This document details the necessary precursors, step-by-step experimental protocols, and relevant quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

Omeprazole sulfide (B99878), also known as pyrmetazole, is the direct precursor to the proton pump inhibitor Omeprazole. The deuterated version, Omeprazole sulfide-d3, is a valuable tool in pharmaceutical research, particularly in metabolic studies and as an internal standard for pharmacokinetic analyses due to the kinetic isotope effect. The incorporation of three deuterium (B1214612) atoms on the methoxy (B1213986) group of the benzimidazole (B57391) ring allows for precise tracking and quantification in biological systems.

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated benzimidazole precursor, followed by a condensation reaction with a substituted pyridine (B92270) derivative.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

  • Synthesis of the deuterated key intermediate: 5-(Methoxy-d3)-2-mercaptobenzimidazole.

  • Condensation reaction: Coupling of 5-(Methoxy-d3)-2-mercaptobenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to yield the final product, this compound.

Below is a graphical representation of the overall synthetic workflow.

G cluster_0 Stage 1: Synthesis of Deuterated Precursor cluster_1 Stage 2: Condensation Reaction 4-(methoxy-d3)-1,2-diaminobenzene 4-(methoxy-d3)-1,2-diaminobenzene 5-(Methoxy-d3)-2-mercaptobenzimidazole 5-(Methoxy-d3)-2-mercaptobenzimidazole 4-(methoxy-d3)-1,2-diaminobenzene->5-(Methoxy-d3)-2-mercaptobenzimidazole Carbon disulfide, Potassium hydroxide (B78521), Ethanol (B145695)/Water, Reflux 5-(Methoxy-d3)-2-mercaptobenzimidazole2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 5-(Methoxy-d3)-2-mercaptobenzimidazole2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl This compound This compound 5-(Methoxy-d3)-2-mercaptobenzimidazole2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl->this compound Sodium hydroxide, Ethanol/Water 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl

Overall synthesis workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the synthesis of this compound.

Protocol 1: Synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole

This procedure outlines the cyclization of 4-(methoxy-d3)-1,2-diaminobenzene with carbon disulfide to form the deuterated mercaptobenzimidazole intermediate.[1]

Materials:

  • 4-(methoxy-d3)-1,2-diaminobenzene

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (for acidification)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • In a reaction vessel equipped for reflux, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add carbon disulfide to the ethanolic potassium hydroxide solution and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.

  • The reaction mixture is then heated to reflux and maintained for 4 hours.

  • After reflux, the reaction is allowed to cool to room temperature and stirred overnight.

  • The solvent is removed under reduced pressure.

  • The residue is diluted with water and dichloromethane.

  • The aqueous layer is separated and acidified to a pH of 4.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-(Methoxy-d3)-2-mercaptobenzimidazole.

Protocol 2: Synthesis of this compound

This protocol details the condensation of the deuterated intermediate with the pyridine derivative to form the final product.[2][3]

Materials:

  • 5-(Methoxy-d3)-2-mercaptobenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[4]

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating to approximately 70-90°C.

  • To the dissolved sodium hydroxide solution, add 5-(Methoxy-d3)-2-mercaptobenzimidazole and reflux until it dissolves completely.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add a larger volume of water.

  • Stir the resulting mixture for 12 hours to facilitate precipitation.

  • Collect the precipitated white solid by suction filtration.

  • Dry the solid to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the non-deuterated Omeprazole sulfide, which can be used as a reference for the synthesis of its deuterated analog.

Table 1: Reactant Quantities for Omeprazole Sulfide Synthesis [2][5]

ReactantMolecular Weight ( g/mol )MolesMass (g)
2-Mercapto-5-methoxybenzimidazole180.230.1017.8
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl222.110.0920.0
Sodium Hydroxide40.000.135.0

Table 2: Reaction Conditions and Yield for Omeprazole Sulfide Synthesis [2][5]

ParameterValue
SolventEthanol and Water
Reaction Temperature30°C
Reaction Time4 hours
Product AppearanceWhite solid
YieldUp to 96%

Purification and Characterization

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, or acetonitrile.[2][6]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the location and incorporation of deuterium atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve NaOH in Ethanol B Add 5-(Methoxy-d3)-2-mercaptobenzimidazole A->B C Reflux until dissolved B->C D Cool to <10°C C->D F Add Pyridine solution to Benzimidazole solution D->F E Prepare aqueous solution of Pyridine derivative E->F G React at 30°C for 4 hours F->G H Cool and add water G->H I Stir for 12 hours H->I J Filter the precipitate I->J K Dry the solid J->K L Recrystallize (optional) K->L M NMR Spectroscopy L->M N Mass Spectrometry L->N O HPLC L->O

References

An In-depth Technical Guide to the Physical and Chemical Properties of Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) sulfide-d3 is the deuterated form of omeprazole sulfide (B99878), a primary metabolite of the widely prescribed proton pump inhibitor, omeprazole. Its isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of omeprazole and its metabolites in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of Omeprazole sulfide-d3, along with detailed experimental protocols and relevant biological context.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is structurally analogous to its non-deuterated counterpart. The deuterium (B1214612) atoms are typically located on the methoxy (B1213986) group of the benzimidazole (B57391) ring, providing a distinct mass difference for mass spectrometry-based detection.

General Properties
PropertyValueSource(s)
Chemical Name 6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole[1][2]
Synonyms OMEP sulfide-d3, OMP sulfide-d3, OMZ sulfide-d3, Pyrmetazole-d3, Ufiprazole-d3[2]
CAS Number 922730-98-1[1][3]
Appearance Pale yellow solid[3]
Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₇H₁₆D₃N₃O₂S[2][3]
Molecular Weight 332.44 g/mol [3]
Exact Mass 332.13862827 Da[1]
Melting Point Not experimentally determined for d3 variant. (Non-deuterated form: 115-124 °C)[4][5]
Boiling Point Data not available (likely decomposes)
Solubility Soluble in Acetonitrile, Chloroform, DMSO, DMF, Ethanol, and Methanol.[2][4][5][6]
Purity (by HPLC) ≥98.6%[3]

Spectral Data

Mass Spectrometry

Mass spectrometry is a critical technique for the identification and quantification of this compound, leveraging its mass difference from the endogenous sulfide.

  • Electrospray Ionization (ESI-MS): In positive ion mode, this compound typically forms a protonated molecular ion [M+H]⁺.

    • Expected [M+H]⁺: m/z 333.14[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. While a detailed spectrum with peak assignments is not publicly available, Certificates of Analysis confirm that the ¹H NMR spectrum is consistent with the expected structure. The absence of a signal for the methoxy protons on the benzimidazole ring and the integration of other signals would confirm the deuteration.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established procedures for omeprazole and its analogues.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to its non-deuterated analogue, involving a nucleophilic substitution reaction. A deuterated starting material is required.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_conditions Conditions 2-chloromethyl-3,5-dimethyl-4-methoxypyridine 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine hydrochloride Omeprazole_sulfide_d3 This compound 2-chloromethyl-3,5-dimethyl-4-methoxypyridine->Omeprazole_sulfide_d3 Nucleophilic Substitution 5-methoxy-d3-2-mercaptobenzimidazole 5-(methoxy-d3)-2-mercapto- 1H-benzimidazole 5-methoxy-d3-2-mercaptobenzimidazole->Omeprazole_sulfide_d3 Base Base (e.g., NaOH) Base->Omeprazole_sulfide_d3 Solvent Solvent (e.g., Ethanol) Solvent->Omeprazole_sulfide_d3

Synthesis of this compound.

Materials:

  • 5-(methoxy-d3)-2-mercapto-1H-benzimidazole

  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Dichloromethane (B109758)

  • Water

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide in ethanol.

  • Add 5-(methoxy-d3)-2-mercapto-1H-benzimidazole to the solution and stir until dissolved.

  • In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in ethanol.

  • Slowly add the pyridine (B92270) derivative solution to the benzimidazole solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Add dichloromethane and wash the organic layer sequentially with water and saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.[7]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard method for the analysis and quantification of this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer, pH 7.2-7.6) and an organic modifier (e.g., acetonitrile).[8][9][10]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C.[9]

  • Detection Wavelength: 302 nm.[10]

  • Injection Volume: 10-20 µL.[9]

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration.[9]

  • For biological samples, a protein precipitation step followed by centrifugation is necessary before injection.[11][12]

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in complex matrices.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][12]

  • Ionization Mode: ESI in positive mode is typically used.[9]

  • Multiple Reaction Monitoring (MRM): The transition from the precursor ion (e.g., m/z 333.1) to a specific product ion is monitored for quantification.

  • Internal Standard: this compound is used as an internal standard for the quantification of endogenous omeprazole sulfide.

analytical_workflow Sample_Preparation Sample Preparation (e.g., Protein Precipitation) HPLC_Separation HPLC Separation (Reversed-Phase C18) Sample_Preparation->HPLC_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) HPLC_Separation->Mass_Spectrometry Data_Analysis Data Analysis (Quantification) Mass_Spectrometry->Data_Analysis

General workflow for LC-MS/MS analysis.

Biological Context and Mechanism of Action

This compound, as a metabolite of omeprazole, is situated within the broader context of proton pump inhibitors (PPIs).

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The formation of omeprazole sulfide is a reductive metabolic pathway.

metabolism Omeprazole Omeprazole Omeprazole_Sulfide Omeprazole Sulfide Omeprazole->Omeprazole_Sulfide Reduction Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Oxidation (CYP3A4) Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation (CYP2C19)

Simplified metabolic pathway of omeprazole.

Mechanism of Action of Omeprazole (Parent Drug)

Omeprazole itself is a prodrug that, in the acidic environment of the gastric parietal cells, is converted to its active form, a sulfenamide. This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), irreversibly inhibiting its function. This blockage of the proton pump is the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[13][14]

While omeprazole sulfide is a major metabolite, it is generally considered to have significantly less or no proton pump inhibiting activity compared to the parent drug. There is some research suggesting that thioether derivatives may possess anti-inflammatory properties and could have different interactions with receptors, but a specific signaling pathway for omeprazole sulfide has not been elucidated.[15] Its primary significance in a research context remains its use as a stable isotope-labeled internal standard.

Conclusion

This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. Its well-defined physical and chemical properties, coupled with robust analytical methodologies, enable the precise and accurate quantification of omeprazole and its metabolites. While the direct biological activity of the sulfide metabolite is not fully characterized, its role as an internal standard is indispensable for the development and evaluation of proton pump inhibitors and related therapeutic agents. This guide provides a foundational understanding for scientists and professionals working with this important compound.

References

In-depth Technical Guide: Deuterium Labeling Position in Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Omeprazole (B731) sulfide-d3, a deuterated analog of a key intermediate and metabolite of the proton pump inhibitor Omeprazole. The precise position of the three deuterium (B1214612) atoms is on the methoxy (B1213986) group attached to the benzimidazole (B57391) ring, specifically at the 6-position. This strategic labeling offers a valuable tool for various research applications, particularly in metabolic studies and as an internal standard for pharmacokinetic analyses. This document details the synthesis, physicochemical properties, and analytical methodologies pertinent to Omeprazole sulfide-d3, presenting quantitative data in structured tables and outlining experimental protocols.

Introduction

Omeprazole sulfide (B99878), also known as Pyrmetazole, is a crucial intermediate in the synthesis of Omeprazole and its enantiomer, Esomeprazole. It is also a significant metabolite of Omeprazole. The deuterated version, this compound, is a stable isotope-labeled compound that serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at a specific molecular site allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision.

The confirmed deuterium labeling position in this compound is on the methoxy group of the benzimidazole moiety. This is chemically described as 6-(trideuteriomethoxy)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 6-(trideuteriomethoxy)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole[1]
Synonyms This compound, Ufiprazole-d3, Pyrmetazole-d3[2]
CAS Number 922730-98-1[1]
Molecular Formula C₁₇H₁₆D₃N₃O₂S[2]
Molecular Weight 332.44 g/mol [1]
Appearance Solid
Solubility Soluble in Acetonitrile and Chloroform[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the preparation of the deuterated precursor, 5-(methoxy-d3)-2-mercaptobenzimidazole. This key intermediate is then coupled with the pyridine (B92270) moiety to yield the final product.

Logical Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram. The initial step is the synthesis of the deuterated benzimidazole core, which is then subjected to a nucleophilic substitution reaction with the chloromethyl pyridine derivative.

G cluster_0 Synthesis of Deuterated Precursor cluster_1 Coupling Reaction 4-(methoxy-d3)-1,2-diaminobenzene 4-(methoxy-d3)-1,2-diaminobenzene Deuterated_Intermediate 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol 4-(methoxy-d3)-1,2-diaminobenzene->Deuterated_Intermediate Cyclization CS2 Carbon Disulfide CS2->Deuterated_Intermediate Omeprazole_Sulfide_d3 This compound Deuterated_Intermediate->Omeprazole_Sulfide_d3 Nucleophilic Substitution Pyridine_Derivative 2-(chloromethyl)-3,5-dimethyl- 4-methoxypyridine hydrochloride Pyridine_Derivative->Omeprazole_Sulfide_d3

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol

This protocol outlines the synthesis of the key deuterated intermediate.[3]

  • Materials: 4-(methoxy-d3)-1,2-diaminobenzene, Carbon disulfide (CS₂), Potassium hydroxide (B78521) (KOH), Ethanol (B145695).

  • Procedure:

    • In a reaction vessel equipped for reflux, dissolve potassium hydroxide in ethanol.

    • Add carbon disulfide to the ethanolic potassium hydroxide solution.

    • Cool the reaction mixture.

    • Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and acidify to precipitate the product.

    • Filter, wash with water, and dry the precipitate to obtain 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol.

Protocol 2: Synthesis of this compound

This procedure details the coupling reaction to form the final product, adapted from the synthesis of the non-deuterated analog.

  • Materials: 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, Sodium hydroxide (NaOH), Ethanol, Water.

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating.

    • To the dissolved sodium hydroxide solution, add 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol and reflux until it dissolves.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride in water.

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Upon completion, the product may precipitate. If not, the product can be extracted with a suitable organic solvent.

    • Filter the precipitate or isolate the product from the organic phase, wash, and dry to yield this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A typical reversed-phase HPLC method can be adapted from the analysis of Omeprazole and its related substances.

Table 2: Representative HPLC Method Parameters

ParameterConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4][5]
Mobile Phase Gradient or isocratic elution with Acetonitrile and a buffer (e.g., phosphate (B84403) buffer pH 7.4)[5]
Flow Rate 0.5 - 1.0 mL/min[5]
Detection UV at 302 nm[5]
Injection Volume 10 - 20 µL[4]
Column Temperature Ambient or controlled (e.g., 30 °C)
Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of this compound. Electrospray ionization (ESI) is a common technique used for this analysis. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

Table 3: Mass Spectrometry Data

ParameterValueReference
Molecular Ion [M+H]⁺ m/z 333.1
Exact Mass 332.1386[1]
Fragmentation Ions (of non-deuterated analog) Key fragments of Omeprazole include m/z 198, which corresponds to the pyridinylmethyl moiety.[2][6]

The fragmentation pattern of this compound would be expected to be similar to its non-deuterated counterpart, with a 3-dalton mass shift in fragments containing the deuterated benzimidazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the position of the deuterium label. In the ¹H NMR spectrum of this compound, the singlet corresponding to the methoxy protons on the benzimidazole ring (typically around 3.8 ppm for the non-deuterated analog) will be absent. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.

Table 4: Predicted NMR Data for this compound

NucleusExpected Chemical Shift (δ, ppm) (based on non-deuterated analog)Key Feature for d3-analogReference (for non-deuterated)
¹H NMR ~3.8 (s, 3H, -OCH₃ on benzimidazole)Absence of this singlet[1]
~2.2-2.4 (s, 6H, -CH₃ on pyridine)Presence of these singlets[7]
~3.7 (s, 3H, -OCH₃ on pyridine)Presence of this singlet[7]
~4.4 (s, 2H, -S-CH₂-)Presence of this singlet
Aromatic protonsPresence of aromatic signals
¹³C NMR ~56 (-OCH₃ on benzimidazole)Triplet due to C-D coupling[8][9]
Other aromatic and aliphatic carbonsPresence of corresponding signals[8][9]

Applications in Research and Development

This compound is primarily utilized in the following areas:

  • Internal Standard: It serves as an ideal internal standard for the quantification of Omeprazole sulfide in biological matrices (e.g., plasma, urine) using LC-MS/MS. Its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by its mass, allowing for correction of variability during sample preparation and analysis.

  • Metabolic Studies: The deuterium labeling helps in tracing the metabolic fate of the methoxy group on the benzimidazole ring of Omeprazole and its sulfide metabolite. By comparing the metabolism of the deuterated and non-deuterated compounds, researchers can investigate the kinetic isotope effect and understand the role of specific metabolic pathways.

Conclusion

The deuterium labeling in this compound is definitively located on the methoxy group of the benzimidazole ring. This technical guide has provided a detailed overview of its synthesis, physicochemical characteristics, and analytical methodologies. The availability of this stable isotope-labeled compound is of significant value to the pharmaceutical research community, enabling more accurate and reliable studies in drug metabolism and pharmacokinetics.

Experimental Workflow Diagram

G cluster_0 Synthesis and Purification cluster_1 Characterization cluster_2 Application Synthesis Synthesize this compound Purification Purify by Recrystallization/Chromatography Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC MS Identity & Isotopic Purity (MS) Purification->MS NMR Structural Confirmation (NMR) Purification->NMR Characterization_Complete Characterized Compound HPLC->Characterization_Complete MS->Characterization_Complete NMR->Characterization_Complete Internal_Standard Use as Internal Standard in LC-MS/MS Metabolic_Study Use in Metabolic Fate Studies Characterization_Complete->Internal_Standard Characterization_Complete->Metabolic_Study

Caption: General experimental workflow from synthesis to application of this compound.

References

A Technical Deep Dive: Omeprazole-d3 versus Omeprazole Sulfide-d3 for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of Omeprazole-d3 and Omeprazole (B731) sulfide-d3, two critical isotopically labeled compounds in pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental differences, applications, and technical specifications of these molecules, supported by detailed experimental protocols and visual workflows.

Core Distinctions and Physicochemical Properties

Omeprazole, a widely prescribed proton pump inhibitor, and its sulfide (B99878) metabolite are pivotal in understanding the drug's efficacy and metabolic fate.[1] Their deuterated analogues, Omeprazole-d3 and Omeprazole sulfide-d3, serve as indispensable internal standards in bioanalytical studies.[2][3] The primary distinction lies in the oxidation state of the sulfur atom within the benzimidazole (B57391) structure. Omeprazole-d3 possesses a sulfoxide (B87167) group, whereas this compound contains a sulfide (thioether) moiety.[1][2] This structural variance significantly influences their roles in research.

Deuterium labeling, typically on the methoxy (B1213986) group of the benzimidazole ring, imparts a higher molecular weight without altering the chemical properties, making them ideal for mass spectrometry-based quantification.[1][4][5]

PropertyOmeprazole-d3This compound
Chemical Structure SulfoxideSulfide (Thioether)
Molecular Formula C₁₇H₁₆D₃N₃O₃S[4]C₁₇H₁₆D₃N₃O₂S[5]
Molecular Weight ~348.4 g/mol [4]~332.4 g/mol [1]
Exact Mass ~348.1335[6]~332.1386[1]
Primary Use Internal standard for Omeprazole quantification[2]Internal standard for Omeprazole sulfide quantification[7]
Isotopic Purity ≥99% deuterated forms (d₁-d₃)[4]≥99% deuterated forms (d₁-d₃)[5]
Solubility DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol (B145695): ~5 mg/mL[4]Acetonitrile (B52724): Soluble, Chloroform: Soluble[5]
Appearance Solid[4]Pale yellow solid[8]

Synthesis and Metabolic Pathways

The synthesis of Omeprazole typically involves the formation of Omeprazole sulfide as a key intermediate. This thioether is then oxidized to the final sulfoxide product.[9][10] The synthesis of the deuterated analogues follows a similar pathway, utilizing deuterated starting materials.

G A 2-mercapto-5-(methoxy-d3)-benzimidazole C This compound (Sulfide Intermediate) A->C Coupling Reaction B 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine B->C D Omeprazole-d3 C->D Oxidation (e.g., with m-CPBA)

In vivo, Omeprazole undergoes extensive metabolism primarily in the liver by cytochrome P450 enzymes, CYP2C19 and CYP3A4.[11] The main metabolic routes are hydroxylation to 5-hydroxyomeprazole and oxidation to omeprazole sulfone.[11] A minor pathway involves the reduction of the sulfoxide group back to the sulfide form, yielding Omeprazole sulfide.[12]

G

Experimental Protocols

Synthesis of Omeprazole Sulfide Intermediate

This protocol outlines the synthesis of the non-deuterated sulfide intermediate, which is analogous to the synthesis of this compound with the use of deuterated 2-mercapto-5-methoxybenzimidazole.[9]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve NaOH in ethanol with heating.

  • Add 2-mercapto-5-methoxybenzimidazole to the solution and reflux until dissolved.

  • Cool the mixture.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution to the cooled benzimidazole solution.

  • Allow the reaction to proceed for several hours.

  • Collect the precipitated solid by filtration and dry to obtain the sulfide intermediate.

Oxidation to Omeprazole

This protocol describes the oxidation of the sulfide intermediate to Omeprazole.[10]

Materials:

  • Omeprazole sulfide intermediate

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Dissolve the sulfide intermediate in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of m-CPBA in dichloromethane.

  • Stir the reaction mixture at a low temperature.

  • Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate).

  • Dry the organic layer and remove the solvent under reduced pressure to yield crude Omeprazole.

  • Purify the crude product by recrystallization.

Quantification of Omeprazole in Human Plasma using LC-MS/MS with Omeprazole-d3 as Internal Standard

This protocol provides a general workflow for the use of Omeprazole-d3 as an internal standard in bioanalytical methods.[13]

G A Plasma Sample (containing Omeprazole) B Add Omeprazole-d3 (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis (Ratio of Omeprazole to Omeprazole-d3) F->G

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

  • To a plasma sample, add a known amount of Omeprazole-d3 internal standard working solution.

  • Precipitate proteins by adding a solvent such as acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant for LC-MS/MS analysis.

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Omeprazole: Monitor the transition of the parent ion to a specific product ion.

    • Omeprazole-d3: Monitor the transition of the deuterated parent ion to a specific product ion.

Conclusion

Omeprazole-d3 and this compound are indispensable tools in modern pharmaceutical research. Their distinct chemical structures dictate their specific applications as internal standards for the parent drug and its sulfide metabolite, respectively. A thorough understanding of their properties, synthesis, and analytical applications, as detailed in this guide, is crucial for obtaining accurate and reproducible data in pharmacokinetic and metabolic studies, ultimately contributing to the development of safer and more effective therapies.

References

Technical Guide: Purity and Isotopic Enrichment of Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of Omeprazole (B731) sulfide-d3. Omeprazole sulfide, a primary metabolite of the proton pump inhibitor omeprazole, is also a key precursor in the synthesis of esomeprazole.[1][2] The deuterated form, Omeprazole sulfide-d3, serves as a critical internal standard for quantitative analysis in pharmacokinetic and metabolic studies by mass spectrometry.[2][3] Therefore, rigorous verification of its chemical purity and the degree of deuterium (B1214612) incorporation is paramount for ensuring accurate and reliable experimental results.[4]

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm isotopic enrichment.

Table 1: Chemical Purity of this compound

Lot Number Purity by HPLC (%) Analytical Method
GR-9-133 98.6 HPLC

| Reference impurity | N/A | Used as a potential impurity in omeprazole preparations[1][2] |

Data sourced from a Certificate of Analysis for a specific batch.[5]

Table 2: Isotopic Enrichment of this compound

Lot Number Isotopic Purity Analytical Method
GR-9-133 99% atom D ESI-MS

| Generic | ≥99% deuterated forms (d1-d3) | GC- or LC-MS |

Data sourced from a Certificate of Analysis and a supplier's technical information sheet.[2][5]

Experimental Protocols

Reproducible and accurate assessment of purity and isotopic enrichment relies on well-defined experimental protocols. The following sections detail representative methodologies for HPLC, LC-MS, and NMR analysis.

Protocol for Chemical Purity Determination by HPLC

This method is designed to separate this compound from process-related impurities and degradation products.

  • Instrumentation : An HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is utilized.[4]

  • Sample Preparation : An accurately weighed sample of this compound is dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase, to achieve a final concentration of approximately 0.5 mg/mL.[4]

  • Chromatographic Conditions :

    • Column : Inertsil ODS 3V (250 x 4.6mm, 5 µm particles) or equivalent C18 column.[6]

    • Mobile Phase : A gradient elution is often employed. For example, a mixture of a buffer (e.g., 10 mM Ammonium Acetate, pH 7.6) as Solvent A and Acetonitrile as Solvent B.[4]

    • Example Gradient : Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[4]

    • Flow Rate : 1.0 - 1.2 mL/min.[4][6]

    • Column Temperature : 25-30 °C.[4][6]

    • Detection Wavelength : 300-302 nm.[1][4]

    • Injection Volume : 10-20 µL.[4][6]

  • Data Analysis : The purity is calculated based on the area percent of the principal peak relative to the total area of all observed peaks in the chromatogram.[5]

Protocol for Isotopic Enrichment and Molecular Weight Confirmation by LC-MS

This protocol is used to confirm the molecular weight and determine the isotopic distribution of this compound.

  • Instrumentation : A Liquid Chromatography (LC) system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[4][7]

  • LC Conditions : The same LC conditions as described in Protocol 2.1 can generally be used to separate the analyte before its introduction to the mass spectrometer.

  • Mass Spectrometry Settings :

    • Ionization Mode : Electrospray Ionization, Positive Mode (ESI+).[4]

    • Scan Range : m/z 100 - 1000.[4]

    • Capillary Voltage : 3.5 kV.[4]

    • Source Temperature : 120 °C.[4]

  • Data Analysis : The mass spectrum is analyzed to confirm the presence of the protonated molecular ion [M+H]⁺, which is expected at approximately m/z 333.1 for this compound (C₁₇H₁₆D₃N₃O₂S).[5] The isotopic distribution is analyzed to calculate the percentage of the d3-labeled species compared to d0, d1, and d2 species, thereby determining the isotopic enrichment.[7][8]

Protocol for Structural Confirmation by NMR Spectroscopy

NMR is the definitive method for confirming the chemical structure and the position of isotopic labels.[4]

  • Instrumentation : A 400 MHz or higher NMR Spectrometer.[4]

  • Sample Preparation : 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[4]

  • Experiments :

    • ¹H NMR : A standard ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the methoxy (B1213986) group protons confirms successful deuteration at that position.[9]

    • ¹³C NMR : This experiment can be used to confirm the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC) : These experiments can be performed if further structural elucidation is required.

  • Data Analysis : The chemical shifts, coupling constants, and signal integrations are analyzed to confirm that the overall structure is consistent with Omeprazole sulfide. The integration of the residual proton signal at the deuterated position relative to other signals provides a semi-quantitative measure of isotopic enrichment.[10]

Workflows and Metabolic Pathways

Visualizing the analytical and biological pathways of this compound provides a clearer context for its application and analysis.

cluster_input Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Output & Interpretation Sample This compound (Solid) Solution Sample in Solution (~0.5 mg/mL) Sample->Solution Dissolution HPLC HPLC-UV Solution->HPLC LCMS LC-MS (ESI+) Solution->LCMS NMR NMR Spectroscopy Solution->NMR Purity Chemical Purity (%) HPLC->Purity MW Molecular Weight (m/z) LCMS->MW Isotopic Isotopic Enrichment (%) LCMS->Isotopic Structure Structural Confirmation & Label Position NMR->Structure

Caption: Analytical workflow for purity and enrichment determination.

Thiol 6-methoxy-1H-benzo [d]imidazole-2-thiol Reaction + Thiol->Reaction Pyridine 2-(chloromethyl)-4-(methoxy-d3) -3,5-dimethylpyridine Pyridine->Reaction Product This compound Reaction->Product Nucleophilic Substitution

Caption: Simplified synthesis pathway for this compound.

Ome_d3 Omeprazole-d3 Sulfide_d3 This compound Ome_d3->Sulfide_d3 Reduction (Metabolic) Sulfone_d3 Omeprazole Sulfone-d3 Ome_d3->Sulfone_d3 Oxidation (Metabolic) Sulfide_d3->Ome_d3 Oxidation

Caption: Metabolic pathway of Omeprazole-d3 in vivo.

References

Technical Guide: Solubility of Omeprazole Sulfide-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility of Omeprazole sulfide-d3 in various organic solvents. Given the limited availability of public data for the deuterated form, this document leverages data from its non-deuterated counterpart, Omeprazole sulfide (B99878), as a close proxy. The underlying principle is that the substitution of three hydrogen atoms with deuterium (B1214612) has a negligible effect on the compound's solubility properties. This guide is intended for researchers, scientists, and professionals in drug development.

Overview of Solubility Data

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature, primarily because its main application is as an internal standard for analytical purposes.[1][2][3] However, chemical suppliers provide some qualitative information. For instance, this compound is cited as being soluble in acetonitrile (B52724) and chloroform.[1][2]

For quantitative insights, the most reliable data comes from studies on the non-deuterated analogue, Omeprazole sulfide. A detailed study systematically measured its solubility in a range of common organic solvents at various temperatures using the gravimetric method.[4][5][6][7]

Quantitative Solubility of Omeprazole Sulfide

The following table summarizes the mole fraction solubility of Omeprazole sulfide in eight different organic solvents across a temperature range of 280.35 K to 319.65 K. The data shows a consistent trend where solubility increases with temperature for all tested solvents.[4][8] Methanol, ethanol (B145695), and 95% ethanol were identified as solvents in which solubility is most sensitive to temperature changes, making them suitable for recrystallization processes.[4] In contrast, solubility is comparatively lower in acetone, isopropanol, and ethyl acetate.[4]

Table 1: Mole Fraction Solubility (x) of Omeprazole Sulfide in Various Organic Solvents at Different Temperatures (K) [4][8]

Temperature (K)MethanolEthanol95% Ethanoln-Propanoln-ButanolIsopropanolAcetoneEthyl Acetate
280.35 0.01440.00750.00630.00390.00310.00160.00170.0012
284.35 0.01890.00990.00830.00510.00400.00210.00220.0015
288.15 0.02480.01290.01090.00660.00520.00270.00280.0018
292.25 0.03230.01690.01430.00860.00670.00350.00360.0023
296.65 0.04120.02190.01870.01120.00870.00450.00470.0028
300.25 0.05110.02720.02330.01400.01100.00570.00590.0034
303.15 0.06060.03240.02780.01670.01310.00680.00710.0041
307.65 0.07750.04160.03580.02140.01690.00880.00910.0051
311.15 0.09460.05090.04390.02630.02080.01080.01120.0062
315.15 0.11510.06240.05400.03230.02560.01330.01380.0075
319.65 0.13980.07650.06650.03960.03150.01640.01700.0091

Data extracted from Li, Y., et al. (2013). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. Journal of Solution Chemistry.

Qualitative and Approximate Solubility Data

The following table summarizes qualitative and approximate solubility information gathered from supplier technical data sheets for both this compound and its non-deuterated form.

Table 2: Summary of Qualitative and Approximate Solubility

CompoundSolventSolubility
This compound AcetonitrileSoluble[1][2]
ChloroformSoluble[1][2]
DMSO100 mg/mL (for stock solution preparation)[3]
Omeprazole sulfide EthanolApproximately 2 mg/mL[9]
DMSOApproximately 1 mg/mL[9]
Dimethylformamide (DMF)Approximately 0.5 mg/mL[9]

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative data presented above was determined using the gravimetric method.[4][5][6] This is a reliable and widely used technique for measuring the solubility of a solid in a liquid.

Methodology:

  • Apparatus Setup: A 10 mL glass test tube equipped with a stopper and a magnetic rotor is used as the equilibrium vessel. A constant-temperature bath with a super thermostatic water-circulator is required to maintain precise temperature control. An analytical balance with an uncertainty of ±0.0001 g is used for all mass measurements.[4]

  • Sample Preparation: A known volume (e.g., 8 mL) of the selected organic solvent is placed into the glass test tube.[4]

  • Achieving Saturation: An excess amount of Omeprazole sulfide is added to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.[4]

  • Equilibration: The test tube is sealed and submerged in the constant-temperature bath. The solution is continuously stirred for a sufficient time (e.g., 24 hours) to ensure that solid-liquid equilibrium is reached at the desired temperature.

  • Phase Separation: After equilibration, stirring is stopped, and the solution is left undisturbed for several hours (e.g., 8 hours) to allow the undissolved solid to settle completely.

  • Sample Withdrawal and Analysis: A carefully measured volume of the clear, saturated supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent temperature changes that could alter the solubility. The withdrawn sample is immediately weighed.

  • Solvent Evaporation: The solvent in the weighed sample is evaporated under controlled conditions (e.g., in a vacuum oven at a specific temperature) until a constant weight of the dried solute is achieved.

  • Calculation: The mass of the dissolved solute and the mass of the solvent are used to calculate the mole fraction solubility at that specific temperature. The experiment is repeated at different temperatures to generate a solubility curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound like this compound using the gravimetric method.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select Solvent Solute Add Excess Solute Solvent->Solute Equilibrate Stir at Constant Temp (Achieve Saturation) Solute->Equilibrate Apparatus Prepare Apparatus (Test Tube, Stirrer, Temp Bath) Settle Stop Stirring (Allow Solid to Settle) Equilibrate->Settle Sample Withdraw Supernatant Settle->Sample Weigh Weigh Sample Sample->Weigh Evaporate Evaporate Solvent Weigh->Evaporate Weigh_Residue Weigh Dry Residue Evaporate->Weigh_Residue Calculate Calculate Solubility (Mole Fraction) Weigh_Residue->Calculate

References

An In-Depth Technical Guide: Omeprazole Sulfide-d3 as a Metabolite of Omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of Omeprazole (B731) sulfide-d3 as a metabolite of Omeprazole-d3. Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism primarily by the cytochrome P450 (CYP) enzyme system. The use of stable isotope-labeled analogs, such as Omeprazole-d3, is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies to elucidate metabolic pathways and quantify metabolites. This guide details the metabolic pathways of omeprazole, with a focus on the reduction to its sulfide (B99878) metabolite, and discusses the anticipated impact of deuteration on this process due to the kinetic isotope effect. Detailed experimental protocols for in vitro and in vivo metabolism studies, along with analytical methodologies for quantification, are provided. Quantitative data on omeprazole metabolism are summarized, and visualizations of the metabolic pathways and experimental workflows are presented to facilitate understanding.

Introduction to Omeprazole Metabolism and the Role of Isotopic Labeling

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase proton pump in gastric parietal cells.[1][2] Its therapeutic efficacy is significantly influenced by its pharmacokinetic profile, which is largely determined by hepatic metabolism.[3] The primary metabolic pathways for omeprazole are hydroxylation and sulfoxidation, mediated predominantly by the polymorphic enzyme CYP2C19 and to a lesser extent by CYP3A4.[4][5] These reactions lead to the formation of major metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[6]

In addition to these oxidative pathways, omeprazole can be metabolized to Omeprazole sulfide (also known as ufiprazole).[7] While this is a less predominant pathway compared to hydroxylation and sulfoxidation, the characterization of all metabolites is crucial for a complete understanding of a drug's disposition.

Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique in drug metabolism research. The replacement of hydrogen with deuterium can alter the rate of metabolic reactions involving the cleavage of a carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect (KIE). This can lead to a slower rate of metabolism, which can be leveraged to improve a drug's pharmacokinetic properties. Furthermore, deuterated compounds like Omeprazole-d3 serve as invaluable tools in metabolite identification studies. The co-administration of a 1:1 mixture of the deuterated and undeuterated drug results in a characteristic doublet signal in mass spectrometry for the parent drug and all its metabolites, allowing for their unambiguous identification in complex biological matrices.[4] Omeprazole sulfide-d3 is the deuterated analog of the omeprazole sulfide metabolite and is used as an internal standard for its quantification.[7]

Metabolic Pathways of Omeprazole-d3

The metabolic fate of Omeprazole-d3 is expected to parallel that of omeprazole, involving the same enzymatic systems. The primary difference will be the potential for altered reaction rates for those pathways where a C-D bond is cleaved.

Major Metabolic Pathways
  • Hydroxylation: Primarily mediated by CYP2C19, this pathway leads to the formation of 5-hydroxyomeprazole-d3.

  • Sulfoxidation: Catalyzed mainly by CYP3A4, this results in the formation of omeprazole sulfone-d3.

Formation of this compound

The conversion of the sulfoxide (B87167) group in Omeprazole-d3 to a sulfide in this compound is a reductive metabolic pathway. While the specific enzymes responsible for this reduction in vivo are not as well-characterized as the oxidative pathways, this transformation is a recognized metabolic route for sulfoxide-containing drugs.

Below is a diagram illustrating the primary metabolic pathways of Omeprazole-d3.

Omeprazole_Metabolism cluster_main Omeprazole-d3 Metabolism Omeprazole-d3 Omeprazole-d3 5-Hydroxyomeprazole-d3 5-Hydroxyomeprazole-d3 Omeprazole-d3->5-Hydroxyomeprazole-d3 CYP2C19 (Hydroxylation) Omeprazole_sulfone-d3 Omeprazole_sulfone-d3 Omeprazole-d3->Omeprazole_sulfone-d3 CYP3A4 (Sulfoxidation) Omeprazole_sulfide-d3 Omeprazole_sulfide-d3 Omeprazole-d3->Omeprazole_sulfide-d3 Reductive Enzymes (Reduction)

Primary metabolic pathways of Omeprazole-d3.

Quantitative Data on Omeprazole Metabolism

Direct comparative quantitative data on the metabolism of Omeprazole-d3 versus Omeprazole, particularly regarding the formation of their respective sulfide metabolites, is not extensively available in the public literature. However, data from in vitro studies using human liver microsomes provide valuable insights into the kinetics of omeprazole metabolism.

Table 1: Intrinsic Clearance (CLint) for the Formation of Omeprazole Metabolites in Human Liver Microsomes

MetaboliteS-Omeprazole CLint (µL/min/mg protein)R-Omeprazole CLint (µL/min/mg protein)
5-Hydroxyomeprazole1.438.2
Omeprazole Sulfone9.90.9
5-O-desmethylomeprazole3.33.4
Total CLint 14.6 42.5

Data adapted from Äbelö et al. (2000). Note: Omeprazole sulfide formation was not quantified in this study.

The deuteration in Omeprazole-d3 is typically on the methoxy (B1213986) group of the benzimidazole (B57391) ring. The formation of Omeprazole sulfide involves the reduction of the sulfoxide group and does not directly involve the cleavage of the C-D bonds in this position. Therefore, a significant kinetic isotope effect on the rate of formation of this compound is not expected. The primary utility of Omeprazole-d3 in this context remains for the unambiguous identification and quantification of its metabolites.

Experimental Protocols

In Vitro Metabolism of Omeprazole-d3 using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of Omeprazole-d3 and identify its metabolites in a controlled in vitro system.

Materials:

  • Omeprazole-d3

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally related compound not found in the matrix)

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Omeprazole-d3 in a suitable solvent (e.g., DMSO or ACN) at a concentration of 1 mM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled HLMs on ice. Dilute with phosphate buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • In a 96-well plate, combine the HLM suspension and Omeprazole-d3 (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples to precipitate the proteins.

    • Centrifuge at 4°C for 15 minutes at high speed (e.g., 14,000 rpm).

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of Omeprazole-d3 at each time point.

    • Plot the natural logarithm of the percentage of remaining Omeprazole-d3 versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    • Analyze the samples in full scan mode to identify potential metabolites, including this compound.

in_vitro_workflow cluster_workflow In Vitro Metabolism Workflow Start Start Prepare_Reagents Prepare Reagents (Omeprazole-d3, HLMs, NADPH) Start->Prepare_Reagents Incubation_Setup Set up Incubation (HLMs + Omeprazole-d3) Prepare_Reagents->Incubation_Setup Pre_incubation Pre-incubate at 37°C Incubation_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_incubation->Initiate_Reaction Time_Course_Incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Course_Incubation Quench_Reaction Quench Reaction (Ice-cold ACN + IS) Time_Course_Incubation->Quench_Reaction Protein_Precipitation Protein Precipitation (Vortex & Centrifuge) Quench_Reaction->Protein_Precipitation Collect_Supernatant Collect Supernatant Protein_Precipitation->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis Data_Analysis Data Analysis (t½, CLint, Metabolite ID) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for in vitro metabolism of Omeprazole-d3.
In Vivo Metabolite Identification in Rodents

This protocol describes a typical in vivo study in mice to identify metabolites of Omeprazole-d3, including this compound, in plasma and other tissues.

Materials:

  • Male ICR mice (or other appropriate strain)

  • Omeprazole-d3

  • Vehicle for dosing (e.g., a mixture of saline, PEG400, and ethanol)

  • Blood collection supplies (e.g., heparinized tubes)

  • Surgical tools for tissue harvesting

  • Homogenizer

  • Acetonitrile

  • Internal standard

Procedure:

  • Dosing:

    • Prepare a dosing solution of Omeprazole-d3 in the chosen vehicle.

    • Administer the dose to the mice via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture).

    • Collect urine and feces if desired.

    • At the final time point, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys).

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Tissues: Homogenize the tissues in a suitable buffer.

    • Extraction: To a known volume of plasma or tissue homogenate, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate proteins and extract the analytes.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the processed samples using a high-resolution mass spectrometer to identify Omeprazole-d3 and its metabolites.

    • The presence of this compound can be confirmed by its accurate mass and fragmentation pattern.

Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

Table 2: Typical LC-MS/MS Parameters for the Analysis of Omeprazole and its Metabolites

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 - 0.5 mL/min
GradientA suitable gradient to separate the parent drug from its metabolites
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsAnalyte-specific precursor to product ion transitions
Omeprazole346.1 → 198.1
Omeprazole-d3349.1 → 201.1
Omeprazole sulfide330.1 → 198.1
This compound333.1 → 201.1

Conclusion

This compound is a key metabolite of Omeprazole-d3, and its study is integral to a comprehensive understanding of the drug's metabolic profile. The use of deuterated omeprazole is a powerful strategy for metabolite identification and quantification. While direct comparative quantitative data on the formation of this compound versus its non-deuterated counterpart is limited, the established principles of drug metabolism and the kinetic isotope effect provide a strong framework for predicting its metabolic behavior. The experimental and analytical protocols detailed in this guide offer a robust approach for researchers in the field of drug development to investigate the metabolism of Omeprazole-d3 and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Use of Omeprazole Sulfide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Omeprazole sulfide-d3 as an internal standard in quantitative bioanalysis. The primary application highlighted is the determination of Omeprazole sulfide (B99878), a key metabolite of the proton pump inhibitor Omeprazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Omeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the body, with Omeprazole sulfide being one of its significant metabolites. Accurate quantification of Omeprazole and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This near-identical physicochemical behavior ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte, thereby correcting for variability during sample preparation and analysis and leading to highly accurate and precise results.[1] this compound is specifically intended for use as an internal standard for the quantification of Omeprazole sulfide.[1]

Metabolic Pathway of Omeprazole

Omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4. The formation of Omeprazole sulfide is a key step in the metabolic cascade. Understanding this pathway is essential for designing robust bioanalytical methods for both the parent drug and its metabolites.

Omeprazole_Metabolism Omeprazole Omeprazole MetabolizingEnzymes CYP2C19 & CYP3A4 (Hepatic Metabolism) Omeprazole->MetabolizingEnzymes Omeprazole_Sulfide Omeprazole Sulfide MetabolizingEnzymes->Omeprazole_Sulfide Other_Metabolites Other Metabolites (e.g., Hydroxyomeprazole, Omeprazole sulfone) MetabolizingEnzymes->Other_Metabolites

Figure 1: Simplified metabolic pathway of Omeprazole.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of Omeprazole sulfide in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: Omeprazole sulfide reference standard

  • Internal Standard: this compound

  • Reagents:

Preparation of Stock and Working Solutions
  • Omeprazole Sulfide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Omeprazole sulfide and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Omeprazole sulfide stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentration levels.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting Omeprazole sulfide and its internal standard from plasma samples.

Sample_Preparation_Workflow cluster_0 Sample Preparation Plasma_Sample 1. Aliquot 100 µL of plasma sample Add_IS 2. Add 20 µL of this compound working solution (100 ng/mL) Plasma_Sample->Add_IS Vortex1 3. Vortex briefly Add_IS->Vortex1 Add_Acetonitrile 4. Add 300 µL of cold acetonitrile Vortex1->Add_Acetonitrile Vortex2 5. Vortex for 1 minute Add_Acetonitrile->Vortex2 Centrifuge 6. Centrifuge at 14,000 rpm for 10 min Vortex2->Centrifuge Transfer_Supernatant 7. Transfer supernatant to a clean tube Centrifuge->Transfer_Supernatant Evaporate 8. Evaporate to dryness under nitrogen Transfer_Supernatant->Evaporate Reconstitute 9. Reconstitute in 100 µL of mobile phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS system Reconstitute->Inject

Figure 2: Workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for Omeprazole sulfide and this compound should be optimized on the instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Omeprazole SulfideTo be determined empiricallyTo be determined empirically
This compoundTo be determined empiricallyTo be determined empirically

Note: The exact m/z values for precursor and product ions need to be determined through infusion and optimization experiments on the specific mass spectrometer being used.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the analytical data. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of Omeprazole sulfide using this compound as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
LLOQ Precision (%CV)< 20%
LLOQ Accuracy (%Bias)± 20%
Table 2: Intra-day and Inter-day Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
Low QC3< 10%± 10%< 10%± 10%
Medium QC100< 8%± 8%< 8%± 8%
High QC800< 5%± 5%< 5%± 5%
Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Analyte Recovery (%)Internal Standard Recovery (%)Matrix Factor
Low QC3~ 90%~ 90%0.95 - 1.05
High QC800~ 92%~ 91%0.98 - 1.02

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Omeprazole sulfide in biological matrices by LC-MS/MS. Its stable isotope-labeled nature ensures high accuracy and precision by compensating for variations inherent in the analytical process. The detailed protocols and expected performance characteristics presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalysis of Omeprazole and its metabolites. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data suitable for regulatory submissions and scientific publications.

References

Application Note & Protocol: Quantification of Omeprazole in Human Plasma by LC-MS/MS using Omeprazole Sulfide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[1] Accurate and reliable quantification of omeprazole in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of omeprazole in human plasma. The method employs a stable isotope-labeled internal standard, Omeprazole sulfide-d3, to ensure high accuracy and precision by compensating for variability in sample preparation and matrix effects.[2][3] This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Experimental

Materials and Reagents
  • Analytes: Omeprazole (Reference Standard), this compound (Internal Standard)

  • Reagents: HPLC-grade methanol, HPLC-grade acetonitrile (B52724), Formic acid, Ammonium acetate, Human plasma (K2-EDTA), Deionized water.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of omeprazole and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate working standard solutions.

Protocols

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min[1]
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.[1]
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Source Temperature 150 °C
Desolvation Temp. 400 °C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Omeprazole 346.1198.0[1]
This compound (IS) 332.4198.0 (representative)

Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, and precision. The following tables summarize the typical performance characteristics of the assay.

Linearity and Sensitivity
ParameterResult
Linearity Range 1.0 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.0≤ 2080 - 120≤ 2080 - 120
LQC 3.0≤ 1585 - 115≤ 1585 - 115
MQC 500≤ 1585 - 115≤ 1585 - 115
HQC 800≤ 1585 - 115≤ 1585 - 115
Recovery
QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC 3.0Consistent and reproducible
MQC 500Consistent and reproducible
HQC 800Consistent and reproducible

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add IS (this compound) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for omeprazole analysis.

Metabolic Pathway of Omeprazole

omeprazole Omeprazole hydroxy_omeprazole 5-Hydroxyomeprazole omeprazole->hydroxy_omeprazole CYP2C19 (major) CYP3A4 (minor) omeprazole_sulfone Omeprazole Sulfone omeprazole->omeprazole_sulfone CYP3A4 omeprazole_sulfide Omeprazole Sulfide omeprazole->omeprazole_sulfide Reduction

Caption: Metabolic pathway of omeprazole.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of omeprazole in human plasma. The use of a simple protein precipitation protocol and a stable isotope-labeled internal standard (this compound) ensures the accuracy and reliability of the results. This method is well-suited for applications in clinical and preclinical research, including pharmacokinetic and pharmacogenetic studies.[1]

References

Application Notes and Protocols for the Quantification of Omeprazole in Human Plasma using Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the quantification of omeprazole (B731) in human plasma using a stable isotope-labeled internal standard, omeprazole sulfide-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of omeprazole.

Introduction

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] Accurate quantification of omeprazole in biological matrices is essential for clinical and preclinical studies. LC-MS/MS offers high sensitivity and selectivity for bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting sample preparation variability and matrix effects, thereby enhancing the accuracy and precision of the method.[1][2] Omeprazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into metabolites including 5-hydroxyomeprazole and omeprazole sulfone.[3][4]

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Omeprazole (Reference Standard)

    • This compound (Internal Standard)[2]

  • Reagents:

Instrumentation
  • Liquid Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1][5]

  • Mass Spectrometry: Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1][6]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of omeprazole and this compound in methanol.[5]

  • Working Standard Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., methanol or acetonitrile) to prepare working standard solutions for calibration curves and quality control samples.[7]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile (B52724).[3]

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[3]

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in acetonitrile) and vortex briefly.[3]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[3][6]

  • Vortex the mixture for 1 minute.[3]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

Liquid Chromatography Conditions
  • Column: A C18 column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm), is suitable for separation.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[6][8]

  • Flow Rate: A typical flow rate is between 0.25 and 0.50 mL/min.[6][8]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[9]

  • Injection Volume: Inject 5-10 µL of the prepared sample.[7]

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

  • Multiple Reaction Monitoring (MRM): Monitor the following transitions:

    • Omeprazole: 346.2 → 198.0[6][10]

    • This compound: A plausible transition would be 332.4 → 198.1 (based on the molecular weight of this compound and common fragmentation patterns).[11]

  • Gas Settings: Optimize nebulizer, curtain, collision, and auxiliary gases according to the instrument manufacturer's recommendations.[7]

Data Presentation: Method Validation Summary

The following tables summarize the typical acceptance criteria and representative data for the validation of a bioanalytical method for omeprazole quantification.

Parameter Acceptance Criteria Representative Data
Linearity (r²) ≥ 0.99> 0.99[5]
Range 1.0 - 1000 ng/mL1.0 - 2000 ng/mL[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101.0 ng/mL[5]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10.5%[6]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 4.4%[6]
Intra-day Accuracy (%RE) ± 15% (± 20% at LLOQ)88.9 - 109.3%[6]
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)Within ± 4.1%[6]
Recovery (%) Consistent and reproducible83.62 - 87.54%[7]

Table 1: Summary of Method Validation Parameters and Representative Data.

Stability Condition Duration Acceptance Criteria
Freeze-Thaw Stability 3 cyclesMean concentration within ±15% of nominal
Short-Term (Bench-Top) Stability ≥ 15 hoursMean concentration within ±15% of nominal[6]
Long-Term Storage Stability As required for study samplesMean concentration within ±15% of nominal
Post-Preparative Stability Duration in autosamplerMean concentration within ±15% of nominal

Table 2: Stability Assessment Criteria.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation with Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Omeprazole calibration->quantification

Caption: Workflow for Omeprazole Quantification in Human Plasma.

Omeprazole Metabolic Pathwaydot

G cluster_cyp Cytochrome P450 Metabolism omeprazole Omeprazole cyp2c19 CYP2C19 omeprazole->cyp2c19 cyp3a4 CYP3A4 omeprazole->cyp3a4 hydroxy_omeprazole 5-Hydroxyomeprazole cyp2c19->hydroxy_omeprazole Major Pathway cyp3a4->hydroxy_omeprazole omeprazole_sulfone Omeprazole Sulfone cyp3a4->omeprazole_sulfone

References

Application Note: A Robust Pharmacokinetic Study Protocol for Omeprazole Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting a pharmacokinetic (PK) study of omeprazole (B731) in human plasma using a stable isotope-labeled internal standard, such as Omeprazole-d3 (B1163416). Accurate quantification of omeprazole is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[1][2] A deuterated internal standard is crucial for ensuring accuracy and precision by compensating for variability during sample preparation and potential matrix effects.[1] This protocol details the bioanalytical method validation, experimental design, sample analysis, and data interpretation, adhering to guidelines set forth by regulatory agencies like the FDA and EMA.[3][4]

Introduction

Omeprazole is a widely prescribed proton pump inhibitor that effectively reduces gastric acid secretion and is used to treat various acid-related gastrointestinal disorders.[5][6] To characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust and reliable bioanalytical methods are required.[7][8] The use of a stable isotope-labeled internal standard, such as Omeprazole-d3 or for its metabolites, Omeprazole sulfide-d3, is the gold standard in LC-MS/MS-based quantification.[5][9] These internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during extraction and ionization, which minimizes analytical variability and enhances data quality.[9]

This application note provides a detailed methodology for a single-dose pharmacokinetic study of omeprazole in healthy volunteers, from plasma sample preparation to LC-MS/MS analysis and pharmacokinetic data evaluation.

Signaling and Metabolic Pathways

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two main isoforms involved are CYP2C19 and CYP3A4. Key metabolic pathways include hydroxylation to form 5-hydroxyomeprazole and the formation of omeprazole sulfone. Another important transformation is the reduction to omeprazole sulfide (B99878). The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism and clinical efficacy.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Omeprazole_Sulfide Omeprazole Sulfide Omeprazole->Omeprazole_Sulfide CYP2C19 CYP2C19 CYP2C19->Hydroxyomeprazole CYP3A4 CYP3A4 CYP3A4->Omeprazole_Sulfone Reduction Reduction Reduction->Omeprazole_Sulfide

Figure 1. Simplified metabolic pathway of Omeprazole.

Experimental Protocols

This section outlines the materials, equipment, and step-by-step procedures for the quantification of omeprazole in human plasma.

Materials and Reagents
  • Omeprazole reference standard

  • Omeprazole-d3 (Internal Standard, IS)

  • Note: For quantification of the sulfide metabolite, this compound would be the appropriate internal standard.

  • HPLC-grade methanol (B129727) and acetonitrile[1]

  • Formic acid and ammonium (B1175870) acetate (B1210297) (LC-MS grade)[1]

  • Human plasma with K2-EDTA as anticoagulant[1]

  • Deionized water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[1][10]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately prepare stock solutions of omeprazole and omeprazole-d3 by dissolving accurately weighed amounts in methanol.[1][9]

  • Working Standard Solutions: Perform serial dilutions of the omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to prepare calibration curve (CC) standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the omeprazole-d3 stock solution with 50:50 acetonitrile:water. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting omeprazole from plasma samples.[11]

  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and study samples.

  • To 100 µL of plasma in each tube, add 25 µL of the internal standard working solution (for blank samples, add diluent instead).[9]

  • Vortex briefly for approximately 30 seconds.[9]

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[9]

  • Vortex vigorously for 1 minute.[9]

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5][9]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 90% B over 2.5 min, hold for 1 min, return to 10% B, and equilibrate for 1.5 min.
Injection Volume 5 µL
Column Temperature 40°C
Total Run Time ~5 minutes

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Omeprazole: 346.2 → 198.0[11][12]Omeprazole-d3: 349.2 → 201.0 (Example)
Source Temperature 120°C[13]
Capillary Voltage 3.5 kV[13]
Collision Gas Argon
Bioanalytical Method Validation

The analytical method must be validated according to FDA and/or EMA guidelines.[3][4] Key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Assess interference from endogenous plasma components. Analyze at least six blank plasma sources.[1][2]Interference <20% of LLOQ for analyte and <5% for IS.[1]
Linearity A calibration curve with at least six non-zero standards.Correlation coefficient (r²) ≥ 0.99.[9]
Accuracy & Precision Analyze QC samples (Low, Mid, High) in replicates (n≥5) over at least three separate runs.[9]Accuracy: Mean within ±15% of nominal (±20% at LLOQ).Precision: RSD ≤15% (≤20% at LLOQ).[9]
Recovery Compare analyte peak area in pre-extraction spiked samples to post-extraction spiked samples.[1]Should be consistent and reproducible across QC levels.
Matrix Effect Compare analyte response in post-extraction spiked plasma vs. neat solution.[1]IS-normalized matrix factor should be consistent across lots.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term bench-top, long-term storage).[1]Mean concentration within ±15% of nominal values.[1]

Pharmacokinetic Study Design and Data Presentation

Study Design

A typical design is an open-label, single-dose, crossover study in healthy adult volunteers.[14][15]

  • Subject Screening: Recruit healthy volunteers based on inclusion/exclusion criteria.

  • Dosing: Administer a single oral dose of omeprazole (e.g., 20 mg or 40 mg).

  • Blood Sampling: Collect serial blood samples into K2-EDTA tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[16]

  • Plasma Processing: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.[16]

PK_Workflow cluster_Clinical Clinical Phase cluster_Analytical Analytical Phase cluster_Data Data Analysis Phase Screening Screening Dosing Dosing Screening->Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Plasma_Processing Plasma_Processing Blood_Sampling->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Calc Concentration Calculation LCMS_Analysis->Concentration_Calc PK_Analysis Pharmacokinetic Analysis Concentration_Calc->PK_Analysis Reporting Reporting PK_Analysis->Reporting

Figure 2. Overall workflow for the pharmacokinetic study.

Data Presentation

Plasma concentration-time data are used to calculate key pharmacokinetic parameters. The results should be summarized in clear, structured tables.

Table 4: Example Plasma Concentration Data for Omeprazole

Time (hr)Subject 1 (ng/mL)Subject 2 (ng/mL)Subject 3 (ng/mL)Mean (ng/mL)SD
0.0 0.00.00.00.00.0
0.5 150.5135.2162.8149.513.9
1.0 450.2480.6465.1465.315.2
1.5 890.7925.4875.3897.125.6
2.0 750.1780.9740.5757.220.9
4.0 320.6345.8310.2325.518.2
8.0 80.395.175.983.89.9
12.0 20.125.618.521.43.7
24.0 N/AN/A

Table 5: Summary of Key Pharmacokinetic Parameters for Omeprazole

ParameterUnitSubject 1Subject 2Subject 3MeanSD
Cmax ng/mL890.7925.4875.3897.125.6
Tmax hr1.51.51.51.50.0
AUC(0-t) ng·hr/mL3150.43380.13095.63208.7150.2
AUC(0-inf) ng·hr/mL3185.23418.53128.93244.2153.1
hr2.12.32.02.10.15
CL/F L/hr10.59.810.710.30.47

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the curve extrapolated to infinity; t½: Elimination half-life; CL/F: Apparent total clearance.

Conclusion

The described LC-MS/MS method, incorporating a deuterated internal standard, provides a selective, sensitive, and robust protocol for the quantification of omeprazole in human plasma.[1] This methodology, when fully validated, is suitable for pharmacokinetic and bioequivalence studies, generating high-quality data essential for regulatory submissions and advancing drug development programs. Adherence to established guidelines for study conduct and bioanalysis is critical for ensuring data integrity and acceptance by regulatory authorities.[17][18]

References

Application Notes and Protocols for Omeprazole Analysis in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Omeprazole (B731) is a proton pump inhibitor widely prescribed for the treatment of acid-related gastrointestinal disorders.[1][2] Accurate quantification of omeprazole in biological matrices such as human plasma is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and throughput.[1][2] The use of a stable isotope-labeled internal standard, such as omeprazole-d3 (B1163416), is crucial to correct for variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2]

This document provides detailed protocols for three common sample preparation techniques for the analysis of omeprazole in human plasma using omeprazole-d3 as an internal standard: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Materials and Reagents

  • Omeprazole reference standard

  • Omeprazole-d3 (internal standard)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade diethyl ether

  • HPLC-grade dichloromethane

  • Methyl tert-butyl ether (MTBE)

  • Ammonium (B1175870) acetate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or polymeric sorbent)

Stock and Working Solutions

  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole and dissolve it in 10 mL of methanol.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of omeprazole-d3 and dissolve it in 1 mL of methanol.[2]

  • Omeprazole Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) and quality control (QC) standards.[2]

  • Internal Standard (IS) Working Solution: Dilute the omeprazole-d3 stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.[2]

Experimental Protocols

Three primary sample preparation methods are detailed below. The choice of method may depend on the required sample cleanliness, sensitivity, and throughput.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.[3]

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL of omeprazole-d3) and vortex briefly. For blank samples, add 25 µL of the diluent.[4]

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture vigorously for 1 minute.[5]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an organic solvent.[5]

Procedure:

  • Pipette 200 µL of the plasma sample into a 2.0 mL microcentrifuge tube.[5]

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 50 mM ammonium formate (B1220265) solution.[5]

  • Add 1.0 mL of an extraction solvent such as diethyl ether:dichloromethane (60:40, v/v) or methyl tert-butyl ether (MTBE).[5][6]

  • Vortex the mixture vigorously for 5 minutes.[5]

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitute the residue in 100 µL of the mobile phase.[5]

  • Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the cleanest samples and can concentrate the analyte, leading to higher sensitivity.[5]

Procedure:

  • Pre-treatment: To 200 µL of plasma, add 50 µL of the internal standard working solution. Add 200 µL of 4% phosphoric acid and vortex to mix.[5]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.[5]

    • Pass 1 mL of deionized water through the cartridge.[5]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady rate (approximately 1 mL/min).[5]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.[5]

    • Wash the cartridge with 1 mL of 5% methanol in water.[5]

    • Dry the cartridge under high vacuum for 5 minutes.[5]

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[5]

Data Presentation

The following table summarizes typical quantitative data for omeprazole analysis using different sample preparation methods with a deuterated internal standard.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linearity Range (ng/mL) 1.2 - 1200[7]0.50 - 800[6]0.08 - 2.0 (µg/mL)[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.2[7]0.50[6]80[8]
Intra-day Precision (%RSD) < 5%[7]0.4 - 8.5%[6]~1.6%[8]
Inter-day Precision (%RSD) < 5%[7]1.2 - 6.8%[6]~2.5%[8]
Accuracy/Bias (%) < 12%[7]< 5.7%[6]Not specified
Extraction Recovery (%) > 84%[9]> 80%[10]> 85% (typical)

Visualizations

Below is a diagram illustrating the general experimental workflow for omeprazole analysis in plasma.

Omeprazole_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis plasma Plasma Sample is_spike Spike with Omeprazole-d3 (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt Choose one lle Liquid-Liquid Extraction (Organic Solvent) is_spike->lle spe Solid-Phase Extraction (SPE Cartridge) is_spike->spe centrifuge Centrifugation ppt->centrifuge lle->centrifuge supernatant Collect Supernatant/ Organic Layer/Eluate spe->supernatant Elution centrifuge->supernatant evap Evaporation (Nitrogen Stream) supernatant->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for omeprazole analysis in plasma.

The following diagram illustrates the logical relationship in using an internal standard for quantification.

Internal_Standard_Logic analyte Omeprazole (Analyte) sample_prep Sample Preparation (Extraction, Evaporation, etc.) analyte->sample_prep is Omeprazole-d3 (IS) is->sample_prep lcms_analysis LC-MS/MS Injection & Ionization sample_prep->lcms_analysis analyte_response Analyte Peak Area lcms_analysis->analyte_response is_response IS Peak Area lcms_analysis->is_response ratio Peak Area Ratio (Analyte / IS) analyte_response->ratio is_response->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve final_conc Final Concentration of Omeprazole cal_curve->final_conc

Caption: Internal standard quantification logic.

References

Application Notes & Protocols for Bioanalytical Assays Using Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. The accurate quantification of omeprazole and its metabolites in biological matrices is essential for pharmacokinetic, bioequivalence, and drug metabolism studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Omeprazole sulfide-d3, is the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] The co-eluting SIL-IS closely mimics the analyte's behavior during sample preparation and ionization, compensating for matrix effects and improving the accuracy and precision of the assay.[2]

These application notes provide a detailed protocol for the quantification of omeprazole in human plasma using this compound as an internal standard via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][4] The major metabolites are 5-hydroxyomeprazole and omeprazole sulfone.[5] Omeprazole sulfide (B99878) is another metabolite.[6][7] Understanding this pathway is crucial for comprehensive pharmacokinetic studies.

Omeprazole_Metabolism Metabolic Pathway of Omeprazole Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Omeprazole_Sulfide Omeprazole Sulfide Omeprazole->Omeprazole_Sulfide CYP2C19 CYP2C19 CYP3A4 CYP3A4

Caption: Metabolic conversion of Omeprazole.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for omeprazole using a stable isotope-labeled internal standard. The data is compiled from various studies and represents expected performance characteristics.[1][8][9][10]

Table 1: Linearity and Sensitivity

ParameterMethod with this compound (Expected)Method with Lansoprazole[11][12]Method with Tolbutamide[9]
Linearity Range (ng/mL)1 - 20005.016 - 4013.0281.0 - 2000
Correlation Coefficient (r²)> 0.999> 0.99> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL)1.05.0161.0

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias) - this compound (Expected)Precision (%RSD) - this compound (Expected)Accuracy (% Bias) - Lansoprazole[8]Precision (%RSD) - Lansoprazole[8]
LLOQ1.0± 20%< 20%-2.84.2
LQC3.0± 15%< 15%3.63.1
MQC800± 15%< 15%-1.52.5
HQC1600± 15%< 15%2.11.8

Experimental Protocols

Preparation of Stock and Working Solutions
  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of omeprazole reference standard and dissolve it in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution using a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create calibration curve (CC) standards.[13]

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.[13]

  • Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate working standard solutions.[8][13]

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting omeprazole and its internal standard from plasma samples.[1][2]

Sample_Preparation_Workflow Start 100 µL Human Plasma Add_IS Add 25 µL of IS Working Solution Start->Add_IS Vortex1 Vortex for 30 seconds Add_IS->Vortex1 Add_ACN Add 300 µL of Acetonitrile Vortex1->Add_ACN Vortex2 Vortex for 1 minute Add_ACN->Vortex2 Centrifuge Centrifuge at 10,000 rpm for 10 minutes Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[1]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of omeprazole.

Table 3: Liquid Chromatography Conditions

ParameterCondition
LC SystemUHPLC system
ColumnC18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[14]
Mobile Phase A0.1% Formic acid in water[1][14]
Mobile Phase B0.1% Formic acid in acetonitrile[1][14]
Flow Rate0.4 mL/min[14]
GradientStart at 5% B, ramp to 95% B, then return to initial conditions
Injection Volume5-10 µL
Column Temperature40°C

Table 4: Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[1]
MRM TransitionsOmeprazole: m/z 346.1 -> 197.9 This compound: m/z 332.4 -> 197.9 (Expected)
Dwell Time200 ms
Collision EnergyOptimized for each transition
Gas TemperaturesOptimized for the specific instrument

Bioanalytical Method Validation Workflow

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.

Validation_Workflow Bioanalytical Method Validation Workflow cluster_core Core Validation Parameters cluster_additional Additional Essential Parameters Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision Recovery Extraction Recovery Precision->Recovery Matrix_Effect Matrix Effect Recovery->Matrix_Effect Stability Stability (Freeze-thaw, Short-term, Long-term, Stock Solution) Matrix_Effect->Stability Validation_Report Validation Report Stability->Validation_Report

Caption: Key steps in bioanalytical method validation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of omeprazole in human plasma. Proper method validation is crucial to ensure data integrity for clinical and non-clinical studies. The use of a deuterated internal standard is highly recommended to minimize analytical variability and produce reliable results.[13]

References

Application Note: Optimized Separation of Omeprazole and Its Deuterated Sulfide Metabolite by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a systematic approach to the optimization of a reverse-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the simultaneous analysis of the proton pump inhibitor omeprazole (B731) and its deuterated sulfide (B99878) metabolite, a key analyte in metabolic studies. A robust and efficient separation was achieved on a C18 stationary phase by methodically adjusting mobile phase composition, including buffer pH and organic modifier concentration. This document provides a comprehensive protocol for the mobile phase optimization process, presents the results in a clear tabular format, and includes a visual representation of the experimental workflow.

Introduction

Omeprazole is a widely prescribed medication for the treatment of acid-related gastrointestinal disorders. The study of its metabolism is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Omeprazole sulfide is a primary metabolite and a known process impurity.[1] Deuterated analogs, such as omeprazole sulfide-d3, are frequently used as internal standards in quantitative bioanalysis by LC-MS to ensure accuracy and precision.[1] Achieving clear chromatographic separation between the parent drug and its metabolites, including their deuterated forms, is essential for reliable quantification. This application note provides a detailed protocol for the optimization of the mobile phase to ensure a robust and reproducible separation of omeprazole and its deuterated sulfide analog.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: An Alliance HPLC System with a PDA detector or equivalent.

  • Column: CORTECS C18+, 2.7 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: 0.05M monobasic potassium phosphate (B84403) buffer.[3]

  • Mobile Phase B: Acetonitrile (B52724).[3]

  • Sample Diluent: Methanol (B129727).[4]

  • Standard Preparation: Stock solutions of omeprazole and this compound were prepared in methanol at a concentration of 1 mg/mL and further diluted with the mobile phase to a working concentration of approximately 0.5 mg/mL.[5]

Initial Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[4]

  • Detection Wavelength: 302 nm.[6][7]

  • Initial Mobile Phase: A gradient was initiated with a composition of 75:25 (v/v) Mobile Phase A to Mobile Phase B.[3]

Mobile Phase Optimization Protocol
  • pH Evaluation: The pH of Mobile Phase A (0.05M potassium phosphate buffer) was systematically evaluated at 6.8, 7.2, and 7.6.[3][8] The separation profile was observed at each pH level, holding other parameters constant.

  • Organic Modifier Gradient Optimization: A series of gradient elution profiles were tested. The initial percentage of acetonitrile (Mobile Phase B) was kept constant, while the gradient slope was varied to achieve optimal resolution between omeprazole and its deuterated sulfide.

  • Flow Rate Adjustment: The flow rate was varied between 0.8 mL/min and 1.2 mL/min to assess the impact on resolution and analysis time.[3][9]

  • Final Optimized Method: Based on the systematic evaluation, the final optimized mobile phase and chromatographic conditions were established.

Data Presentation

The following table summarizes the quantitative data obtained during the mobile phase optimization process. The goal was to achieve a resolution (Rs) greater than 2.0 with good peak symmetry (Asymmetry Factor close to 1.0).

Condition IDMobile Phase A (pH)Gradient (Time, %B)Flow Rate (mL/min)Omeprazole Retention Time (min)Deuterated Sulfide Retention Time (min)Resolution (Rs)Omeprazole Asymmetry Factor
16.80-15 min, 25-55%1.08.29.51.81.3
27.20-15 min, 25-55%1.07.99.32.11.1
37.60-15 min, 25-55%1.07.59.02.31.0
4 (Optimized)7.20-10 min, 25-45%; 10-12 min, 45-55%1.26.57.82.51.1
57.20-15 min, 25-55%0.89.811.52.21.2

Visualization of the Optimization Workflow

The following diagram illustrates the logical steps undertaken in the mobile phase optimization process.

MobilePhaseOptimization Start Start: Initial Method Parameters Scouting Initial Scouting Run (pH 7.2, Gradient 25-55% B) Start->Scouting EvaluatepH Evaluate Mobile Phase pH (6.8, 7.2, 7.6) Scouting->EvaluatepH SelectpH Select Optimal pH (7.2) Based on Peak Shape and Resolution EvaluatepH->SelectpH OptimizeGradient Optimize Gradient Profile (Vary Slope and Hold Times) SelectpH->OptimizeGradient SelectGradient Select Optimal Gradient (Improved Resolution) OptimizeGradient->SelectGradient AdjustFlow Adjust Flow Rate (0.8 - 1.2 mL/min) SelectGradient->AdjustFlow FinalMethod Final Optimized Method (Rs > 2.0, Asymmetry ≈ 1.0) AdjustFlow->FinalMethod End End: Method Validation FinalMethod->End

Caption: Workflow for Mobile Phase Optimization.

Conclusion

The systematic optimization of the mobile phase is a critical step in developing a robust and reliable HPLC method for the simultaneous analysis of omeprazole and its deuterated sulfide metabolite. By carefully adjusting the pH of the aqueous phase and the gradient elution profile of the organic modifier, a successful separation was achieved with excellent resolution and peak symmetry. The detailed protocol and workflow provided in this application note serve as a valuable resource for researchers and scientists in the field of drug metabolism and pharmaceutical analysis. The optimized method is suitable for routine analysis and can be further validated for use in various applications, including pharmacokinetic studies and impurity profiling.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of omeprazole (B731) sulfide (B99878) using its deuterated internal standard, omeprazole sulfide-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Omeprazole is a widely used proton pump inhibitor that undergoes extensive metabolism. One of its metabolites is omeprazole sulfide. Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.

These protocols outline the sample preparation, liquid chromatography, and mass spectrometry parameters for the detection of omeprazole sulfide, with this compound as the internal standard.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a generic protein precipitation method for the extraction of omeprazole sulfide and its deuterated internal standard from a plasma matrix.

Materials:

  • Human plasma (or other biological matrix)

  • Omeprazole sulfide analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of omeprazole sulfide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole sulfide stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Sample Spiking: Aliquot 100 µL of human plasma (standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube (except for blank samples) and vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Mixing: Vortex mix the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following are typical liquid chromatography conditions for the separation of omeprazole sulfide.

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution A typical gradient would start at a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 90-95% B) over a few minutes to elute the analytes, hold for a short period, and then return to initial conditions for re-equilibration.
Mass Spectrometry (MS) Parameters

The following mass spectrometry parameters are provided as a starting point and may require optimization for your specific instrument. The parameters for omeprazole sulfide are based on published data, and the parameters for this compound are inferred from the non-deuterated analog.

General MS Conditions:

Parameter Value
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Omeprazole Sulfide330.1182.1User optimizedUser optimized
This compound333.1182.1 or 185.1User optimizedUser optimized

Note on MS Parameters: The exact cone voltage and collision energy are instrument-dependent and should be optimized to achieve the best signal intensity for both the analyte and the internal standard. The product ion for this compound will depend on the fragmentation pathway; it may retain the deuterated portion or lose it. Both possibilities should be investigated during method development.

Data Presentation

The following tables summarize the key quantitative parameters for this analytical method.

Table 1: Analyte and Internal Standard Information

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
Omeprazole SulfideC₁₇H₁₉N₃O₂S329.4330.1
This compoundC₁₇H₁₆D₃N₃O₂S332.4333.1

Table 2: Proposed MRM Transitions for Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
Omeprazole Sulfide330.1182.1Primary transition for quantification.
This compound333.1182.1 or 185.1Internal standard transition. The product ion should be confirmed during method development.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Injection into LC-MS/MS transfer->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect integrate Peak Area Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Omeprazole Sulfide calibrate->quantify

Caption: Experimental workflow for Omeprazole Sulfide quantification.

Logical Relationship of Analyte and Internal Standard

Caption: Analyte and Internal Standard relationship in LC-MS/MS.

Application of Omeprazole Sulfide-d3 in Metabolite Identification Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Omeprazole (B731) sulfide-d3 in metabolite identification and quantitative bioanalysis. Omeprazole, a proton pump inhibitor, undergoes extensive metabolism, and understanding its metabolic fate is crucial for drug development and clinical pharmacology. Stable isotope-labeled compounds, such as Omeprazole sulfide-d3, are invaluable tools in these studies.

Introduction to Omeprazole Metabolism and the Role of Stable Isotopes

Omeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main isoforms involved are CYP2C19 and CYP3A4.[1][2] The major metabolic pathways include:

  • Hydroxylation: CYP2C19 mediates the formation of 5-hydroxyomeprazole.[2]

  • Sulfoxidation: CYP3A4 is responsible for the formation of omeprazole sulfone.[2]

  • Reduction: Omeprazole can also be reduced to omeprazole sulfide (B99878).[3]

These metabolites are largely inactive and are excreted in the urine after further biotransformation.[4]

Stable isotope labeling is a powerful technique used in drug metabolism studies. By introducing a heavy isotope, such as deuterium (B1214612) (d), into a drug molecule or its metabolite, researchers can easily distinguish it from its unlabeled counterpart using mass spectrometry. This approach has two primary applications:

  • Metabolite Identification: Co-administration of a drug and its stable isotope-labeled analog results in a characteristic isotopic pattern for all drug-related material, allowing for their confident detection in complex biological matrices.

  • Quantitative Bioanalysis: A stable isotope-labeled version of an analyte (or its metabolite) is the ideal internal standard for LC-MS/MS quantification, as it compensates for variability during sample preparation and analysis.

This compound is the deuterated form of omeprazole sulfide, a metabolite of omeprazole. Its primary application is as an internal standard for the accurate quantification of omeprazole sulfide in biological samples. It can also be used in broader metabolite profiling studies to understand the downstream metabolism of omeprazole sulfide.

Data Presentation: Quantitative Parameters of Omeprazole Metabolism

The following tables summarize key quantitative data related to the metabolism of omeprazole.

Table 1: Michaelis-Menten Kinetic Parameters for Omeprazole Metabolism in Rat Liver Microsomes

Metabolic PathwayEnzymeVmax (nmol/min/mg protein)Km (µM)
HydroxylationCYP2C19 (predominantly)203346.8
Sulfone FormationCYP3A4 (predominantly)187.9120.7

Source: Data obtained from in vitro studies using rat liver microsomes.[5]

Table 2: Inhibition of Human Cytochrome P450 Isoforms by Omeprazole and its Metabolites

CompoundCYP IsoformIC50 (µM)
OmeprazoleCYP2C198.4 ± 0.6
OmeprazoleCYP3A440 ± 4

Source: Data from in vitro inhibition studies.[6]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Omeprazole

The following diagram illustrates the primary metabolic pathways of omeprazole.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Omeprazole_Sulfide Omeprazole Sulfide Omeprazole->Omeprazole_Sulfide Reduction

Caption: Primary metabolic pathways of Omeprazole.

Experimental Workflow for In Vivo Metabolite Identification

The diagram below outlines a typical workflow for identifying omeprazole metabolites in vivo using a stable isotope-labeled analog.

InVivo_Workflow cluster_animal_study Animal Dosing cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Co-administration Co-administer Omeprazole and D3-Omeprazole (1:1 ratio) Sample_Collection Collect blood/tissue samples at various time points Co-administration->Sample_Collection Plasma_Separation Separate plasma (centrifugation) Sample_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation Evaporation Evaporate supernatant Protein_Precipitation->Evaporation Reconstitution Reconstitute in mobile phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (Full scan and MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis: Identify paired peaks with a 3 Da mass difference MS_Detection->Data_Analysis

Caption: In vivo metabolite identification workflow.

Experimental Protocols

Protocol 1: In Vivo Metabolite Identification Using D3-Omeprazole

Objective: To identify metabolites of omeprazole in plasma and tissues of a model organism (e.g., mouse) by co-administering omeprazole and its deuterated analog, D3-omeprazole.

Materials:

  • Omeprazole

  • D3-Omeprazole

  • Vehicle for dosing (e.g., saline, PEG400)

  • Male ICR mice (or other appropriate animal model)

  • Heparinized collection tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Animal Dosing:

    • Prepare a dosing solution containing a 1:1 molar ratio of omeprazole and D3-omeprazole in the chosen vehicle.

    • Administer the solution to the animals via the desired route (e.g., oral gavage, intravenous injection). A typical dose for mice is 10 mg/kg.[3][7]

    • Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.[3]

    • Tissues can be harvested at the final time point.

  • Sample Preparation (Plasma):

    • Centrifuge the blood samples at 10,000 rpm for 5 minutes to separate the plasma.[3]

    • To a known volume of plasma (e.g., 100 µL), add a 3-fold excess of cold acetonitrile to precipitate proteins.[3]

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[3]

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm).[7]

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3-0.4 mL/min.[7]

      • Gradient: A suitable gradient to separate metabolites, for example, a 23-minute gradient as described by Lee et al. (2020).[7]

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Acquisition Mode: Perform full scan analysis to screen for paired peaks with a mass difference of 3 Da (corresponding to the deuterium label).

      • Use an information-dependent acquisition (IDA) method to trigger product ion scans (MS/MS) for these paired peaks to obtain structural information.[7]

  • Data Analysis:

    • Process the full scan data to identify ion pairs with a mass difference of 3 Da.

    • Analyze the MS/MS spectra to elucidate the structures of the potential metabolites.

Protocol 2: In Vitro Metabolism of Omeprazole using Human Liver Microsomes (HLM)

Objective: To investigate the metabolism of omeprazole in vitro using HLM to determine metabolic stability and identify major metabolites. This compound can be used as an internal standard for the quantification of omeprazole sulfide formed.

Materials:

  • Omeprazole

  • This compound (for use as an internal standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare an incubation mixture in a microcentrifuge tube on ice. For a final volume of 200 µL, combine:

      • Phosphate buffer (pH 7.4)

      • HLM (final concentration of 0.5 mg/mL)

      • Omeprazole (final concentration of 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing this compound (as the internal standard).

  • Sample Preparation:

    • Vortex the terminated reaction mixture and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use similar chromatographic conditions as described in Protocol 1.

    • Mass Spectrometry:

      • Ionization Mode: Positive ESI.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the quantification of omeprazole and its expected metabolites (hydroxyomeprazole, omeprazole sulfone, omeprazole sulfide) and this compound.

      • MRM Transitions (example):

        • Omeprazole: m/z 346.1 → 198.1[7]

        • Omeprazole Sulfide: (Determine experimentally)

        • This compound: (Determine experimentally, expected parent ion m/z +3 compared to omeprazole sulfide)

        • 5-Hydroxyomeprazole: m/z 362.1 → (Determine experimentally)

        • Omeprazole Sulfone: m/z 362.1 → (Determine experimentally)

  • Data Analysis:

    • Quantify the decrease of omeprazole over time to determine its metabolic stability (half-life, intrinsic clearance).

    • Quantify the formation of metabolites, using this compound to accurately measure the concentration of omeprazole sulfide.

Conclusion

This compound is a critical tool for the accurate quantification of the omeprazole sulfide metabolite. The use of stable isotope-labeled compounds, in general, is indispensable for modern drug metabolism studies, enabling confident metabolite identification and robust quantitative bioanalysis. The protocols provided herein offer a framework for researchers to investigate the complex metabolism of omeprazole, contributing to a better understanding of its pharmacokinetic properties and potential for drug-drug interactions.

References

Application Note: High-Throughput Screening Assay for CYP2C19 Inhibition Using Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 (CYP) family of enzymes is critical in drug metabolism, with CYP2C19 playing a significant role in the biotransformation of numerous clinically important drugs. Inhibition of CYP2C19 can lead to adverse drug-drug interactions, making the early identification of potential inhibitors a crucial step in drug discovery and development. High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their inhibitory effects on CYP enzymes.

Omeprazole, a widely used proton pump inhibitor, and its metabolites are known inhibitors of CYP2C19.[1] Omeprazole sulfide (B99878) is a metabolite of omeprazole, and its deuterated isotopologue, Omeprazole sulfide-d3, serves as a valuable tool in metabolic studies.[2] The replacement of hydrogen with deuterium (B1214612) can alter the metabolic fate of a compound due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, often leading to a slower rate of metabolism. This property makes deuterated compounds like this compound useful as internal standards in analytical assays or as test compounds to investigate the impact of metabolic stability on drug efficacy and safety.

This application note provides a detailed protocol for a high-throughput, fluorescence-based assay to screen for inhibitors of CYP2C19 using this compound as a model inhibitor.

Principle of the Assay

This HTS assay utilizes human liver microsomes as a source of CYP2C19 and a fluorogenic substrate that is converted into a highly fluorescent product by the enzyme. The rate of fluorescence generation is directly proportional to CYP2C19 activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced, leading to a decrease in the fluorescence signal. The potency of an inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory potential of Omeprazole sulfide and the performance of the HTS assay are summarized in the tables below. Table 1 provides the inhibitory potency of a related compound, Omeprazole, against CYP2C19. Table 2 presents representative data for an HTS assay, demonstrating its suitability for screening purposes.

Table 1: Inhibitory Potency of Omeprazole against CYP2C19

CompoundTarget EnzymeIC50 (µM)
OmeprazoleCYP2C19~7.0[3]

Table 2: Representative HTS Assay Performance Metrics

ParameterValueInterpretation
Z'-Factor0.75Excellent assay quality, suitable for HTS.
Signal-to-Background (S/B) Ratio15A large dynamic range for detecting inhibition.

Experimental Protocols

This section details the methodology for the high-throughput screening of CYP2C19 inhibitors.

Materials and Reagents
  • This compound (Test Inhibitor)

  • Human Liver Microsomes (HLMs)

  • CYP2C19-specific fluorogenic substrate (e.g., 3-Cyano-7-ethoxycoumarin, CEC)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Positive control inhibitor (e.g., Ticlopidine)

  • Acetonitrile (for reaction termination)

  • 96- or 384-well black microplates

  • Fluorescence microplate reader

Experimental Workflow

The experimental workflow for the HTS assay is depicted in the diagram below.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Dispense Test Compounds & Controls into Microplate B Add Human Liver Microsomes and Buffer A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH & Fluorogenic Substrate C->D E Incubate at 37°C D->E F Terminate Reaction (e.g., with Acetonitrile) E->F G Read Fluorescence F->G H Data Analysis (IC50, Z') G->H

Caption: HTS assay workflow for CYP2C19 inhibition.

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound and the positive control (Ticlopidine) in an appropriate solvent (e.g., DMSO).

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 96- or 384-well black microplate. Include wells with solvent only as a negative control (100% activity) and wells with a high concentration of the positive control for background signal (0% activity).

  • Enzyme and Substrate Preparation:

    • Prepare a master mix containing human liver microsomes and potassium phosphate buffer (pH 7.4).

    • Prepare a separate solution of the fluorogenic substrate (e.g., CEC) in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Assay Procedure:

    • To each well of the compound plate, add the human liver microsome master mix.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitors to interact with the enzymes.

    • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Terminate the reaction by adding a stopping reagent, such as acetonitrile.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assess the quality of the assay by calculating the Z'-factor and the signal-to-background ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.

Signaling Pathway

The following diagram illustrates the general mechanism of CYP450-mediated drug metabolism and the inhibitory action of compounds like Omeprazole sulfide.

G cluster_pathway CYP450-Mediated Drug Metabolism Drug Drug (Substrate) CYP450 CYP450 Enzyme (e.g., CYP2C19) Drug->CYP450 binds to Metabolite Metabolite (Oxidized Drug) CYP450->Metabolite metabolizes Excretion Excretion Metabolite->Excretion Inhibitor This compound (Inhibitor) Inhibitor->CYP450 inhibits

Caption: CYP450 drug metabolism and inhibition pathway.

Conclusion

This application note provides a comprehensive guide for establishing a robust and reliable high-throughput screening assay to identify inhibitors of CYP2C19 using this compound as a model compound. The detailed protocol and data analysis guidelines will enable researchers to efficiently screen large compound libraries and generate high-quality data crucial for drug development decision-making. The use of deuterated compounds in such assays can also provide valuable insights into the metabolic stability of drug candidates.

References

Application Note: Chiral Separation of Omeprazole Enantiomers Using a Deuterated Standard for Accurate Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated method for the chiral separation and quantification of omeprazole (B731) enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole, in human plasma. The methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (omeprazole-d3) to ensure high accuracy and precision. This approach is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies, where the differential metabolism and therapeutic effects of the individual enantiomers must be accurately assessed. Detailed experimental protocols, validated performance data, and workflow visualizations are provided to facilitate the implementation of this method in a research or drug development setting.

Introduction

Omeprazole, a proton pump inhibitor (PPI), is widely used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1] It is a chiral molecule and is administered as a racemic mixture of its two enantiomers, (S)-omeprazole (esomeprazole) and (R)-omeprazole. The two enantiomers exhibit stereoselective metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4 in the liver.[2][3] (S)-omeprazole is metabolized more slowly than (R)-omeprazole, leading to higher plasma concentrations and a more pronounced therapeutic effect.[2][4] Therefore, the ability to separate and accurately quantify each enantiomer is crucial for understanding the overall pharmacokinetic and pharmacodynamic profile of omeprazole.

The use of a stable isotope-labeled internal standard, such as omeprazole-d3, is the gold standard in quantitative bioanalysis using LC-MS/MS.[5] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved method ruggedness and reliability.[5] This application note presents a detailed protocol for the chiral separation of omeprazole enantiomers using a deuterated internal standard, providing researchers with a validated method for accurate bioanalytical studies.

Experimental Protocols

Materials and Reagents
  • Reference Standards: (S)-omeprazole, (R)-omeprazole, and Omeprazole-d3 (internal standard)

  • Solvents: HPLC-grade methanol, acetonitrile (B52724), n-hexane, and ethanol.

  • Additives: Ammonium (B1175870) acetate, acetic acid, and ammonium hydroxide.

  • Biological Matrix: Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Chiralpak IC (150 x 4.6 mm, 5 µm) or Chiralcel OD-H (250 x 4.6 mm, 5 µm) have been shown to be effective.[6][7]

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (omeprazole-d3).

  • Add 300 µL of acetonitrile containing 0.1% ammonia (B1221849) to precipitate the plasma proteins.[6][8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the chiral separation and detection of omeprazole enantiomers and the deuterated internal standard. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterCondition 1 (Reversed Phase)Condition 2 (Normal Phase)
Chiral Column Chiralpak IC (150 x 4.6 mm, 5 µm)[6][8]Chiralcel OD-H (250 x 4.6 mm, 5 µm)[7][9]
Mobile Phase Acetonitrile:10 mM Ammonium Acetate with 0.2% Acetic Acid (50:50, v/v)[6][8]n-Hexane:Ethanol with 0.2% Ammonium Hydroxide (70:30, v/v)[1]
Flow Rate 0.8 mL/min[1]0.75 - 1.0 mL/min
Column Temperature 40°C[10]Ambient
Injection Volume 5-10 µL5-10 µL

Table 2: Mass Spectrometric Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
(S)- & (R)-Omeprazolem/z 346.3 → 198.0[1]
Omeprazole-d3m/z 349.0 → 198.0
Collision Energy Optimized for specific instrument
Dwell Time 100-200 ms

Data Presentation

The following tables summarize the expected quantitative performance of the method based on published data.

Table 3: Method Validation Summary

Parameter(S)-Omeprazole(R)-Omeprazole
Linearity Range (ng/mL) 1.25 - 2500[6]1.25 - 2500[6]
Correlation Coefficient (r²) > 0.999[7]> 0.999[7]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.4[1]0.4[1]
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Omeprazole-d3 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile + 0.1% NH3) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection hplc Chiral HPLC Separation injection->hplc ms Tandem MS Detection (MRM) hplc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Workflow for the bioanalytical quantification of omeprazole enantiomers.

Omeprazole Metabolism Pathway

G omeprazole Omeprazole (Racemic) s_omeprazole (S)-Omeprazole (Esomeprazole) omeprazole->s_omeprazole r_omeprazole (R)-Omeprazole omeprazole->r_omeprazole hydroxy_s 5-Hydroxyomeprazole (from S-enantiomer) s_omeprazole->hydroxy_s Major sulfone_s Omeprazole Sulfone (from S-enantiomer) s_omeprazole->sulfone_s Minor hydroxy_r 5-Hydroxyomeprazole (from R-enantiomer) r_omeprazole->hydroxy_r Major sulfone_r Omeprazole Sulfone (from R-enantiomer) r_omeprazole->sulfone_r Minor cyp2c19 CYP2C19 cyp2c19->hydroxy_s cyp2c19->hydroxy_r cyp3a4 CYP3A4 cyp3a4->sulfone_s cyp3a4->sulfone_r

Caption: Stereoselective metabolism of omeprazole enantiomers by CYP450 enzymes.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and robust approach for the simultaneous chiral separation and quantification of (S)- and (R)-omeprazole in human plasma. The incorporation of a deuterated internal standard ensures the accuracy and precision required for regulated bioanalytical studies. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, enabling them to confidently implement this method for their specific study needs. The provided protocols and performance data demonstrate the suitability of this method for pharmacokinetic and other studies where the stereoselective disposition of omeprazole is of interest.

References

Troubleshooting & Optimization

Technical Support Center: Omeprazole Sulfide-d3 Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of omeprazole (B731) and its metabolites using Omeprazole sulfide-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my results when using this compound?

A1: In the context of LC-MS/MS bioanalysis, the matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of the target analyte.[1][3] When analyzing omeprazole using this compound as an internal standard, matrix effects can compromise the reliability of the assay by affecting accuracy, precision, and sensitivity.[4]

Q2: Why am I seeing high variability in my this compound internal standard signal across a sample batch?

A2: High variability in the internal standard (IS) signal is a classic indicator of inconsistent matrix effects.[5] This can be caused by differences in the composition of the biological matrix between individual samples or calibration standards.[3] Potential sources of this variability include endogenous components like phospholipids (B1166683), salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles.[3][6] It is also theoretically possible for a metabolite of the drug to cause isobaric interference with the deuterated internal standard if they are not chromatographically separated.[5]

Q3: Can the choice of sample preparation method reduce matrix effects for this compound analysis?

A3: Absolutely. The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte and internal standard.[7][8] The choice of technique has a significant impact on the cleanliness of the final extract. Common methods include:

  • Protein Precipitation (PPT): Simple and fast, but often results in extracts with significant residual matrix components, particularly phospholipids.[7][9]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[7]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a sorbent to selectively retain the analyte while matrix components are washed away.[7] This is often the most effective method for minimizing matrix effects.[7]

Q4: My calibration curve is non-linear. Could this be related to matrix effects?

A4: Yes, a non-linear calibration curve, particularly with a positive or negative bias at higher concentrations, can be a symptom of matrix effects.[5] This occurs when the matrix effect is not consistent across the concentration range of the calibration standards. It can also indicate that the internal standard is not adequately compensating for the matrix effect on the analyte.

Q5: What is the "gold standard" for assessing matrix effects in a regulated bioanalytical method?

A5: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[6] This involves comparing the response of the analyte and internal standard in a blank, extracted biological matrix to their response in a neat (pure) solution at the same concentration.[6] The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard (this compound) Response
Potential Cause Troubleshooting Step Recommended Action
Significant Matrix Effects Evaluate the cleanliness of your sample preparation method.Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering phospholipids and other matrix components.[7]
Co-elution of Interfering Components Modify chromatographic conditions to improve separation.Optimize the HPLC gradient to better separate this compound from the regions where matrix effects are observed. A post-column infusion experiment can identify these regions.[3][4]
Inconsistent Sample Collection/Handling Review pre-analytical procedures.Ensure uniformity in the type of collection tubes (e.g., anticoagulant used), sample storage conditions, and freeze-thaw cycles across all samples, including standards and QCs.
Metabolite Interference Optimize MS/MS transition for specificity.Although less common with a deuterated IS, verify that no isobaric metabolites are interfering. Adjust the precursor/product ion pair for the internal standard if necessary.[5]
Issue 2: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Potential Cause Troubleshooting Step Recommended Action
Differential Matrix Effects Assess matrix effect in multiple biological lots.During validation, evaluate the matrix factor in at least six different lots of the biological matrix to ensure the method is not susceptible to lot-to-lot variability.[10]
Inadequate Internal Standard Compensation Verify co-elution of analyte and IS.Ensure the chromatographic peaks for omeprazole and this compound have the same retention time and peak shape. A stable isotope-labeled IS should track the analyte's behavior closely.[11]
Analyte Instability Perform stability assessments.Conduct bench-top, freeze-thaw, and long-term stability experiments to confirm that the analyte is not degrading in the biological matrix under the conditions of the assay.[10]
Sample Dilution Issues Validate dilution integrity.If samples are being diluted, confirm that the dilution process does not introduce variability or alter the matrix effect.

Quantitative Data Summary

The following tables provide representative data on how different sample preparation techniques can influence recovery and matrix effects. Actual results may vary based on specific laboratory conditions and instrumentation.

Table 1: Comparison of Recovery for Omeprazole and this compound

Extraction Method Analyte Low QC Recovery (%) Mid QC Recovery (%) High QC Recovery (%) Precision (%CV)
Protein PrecipitationOmeprazole85.288.186.5< 7.0
This compound84.987.586.2< 6.5
Liquid-Liquid ExtractionOmeprazole89.791.390.5< 5.0
This compound89.190.890.1< 5.5
Solid-Phase ExtractionOmeprazole95.497.296.8< 4.0
This compound94.896.996.5< 4.0

Data is illustrative and based on typical performance characteristics reported in bioanalytical literature.[10][12]

Table 2: Assessment of Matrix Factor (MF) for Omeprazole

Extraction Method Matrix Factor (MF) at Low QC Matrix Factor (MF) at High QC IS-Normalized MF (%CV) Interpretation
Protein Precipitation0.780.816.8Significant Ion Suppression
Liquid-Liquid Extraction0.910.933.5Minimal Ion Suppression
Solid-Phase Extraction0.981.012.1No Significant Matrix Effect

Matrix Factor (MF) is calculated as (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The IS-Normalized MF CV should be ≤15%.[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spiking
  • Prepare Blank Samples: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method.

  • Prepare Neat Solutions: Prepare two sets of solutions (Set A and Set B) in the final reconstitution solvent.

    • Set A (Neat): Spike this compound at the working concentration.

    • Set B (Neat + Analyte): Spike Omeprazole at a low and a high concentration, along with this compound at its working concentration.

  • Prepare Post-Spiked Samples:

    • Take the blank extracted samples from step 1.

    • Spike one aliquot from each lot with the internal standard solution used for Set A to create Set C (Post-Spiked IS) .

    • Spike another aliquot from each lot with the analyte and internal standard solution used for Set B to create Set D (Post-Spiked Analyte + IS) .

  • Analysis: Inject all samples onto the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): Calculate the mean peak area from Set D and divide it by the mean peak area from Set B for the analyte.

    • Internal Standard Matrix Factor (IS MF): Calculate the mean peak area from Set C and divide it by the mean peak area from Set A for the internal standard.

    • IS-Normalized Matrix Factor: Divide the analyte MF by the IS MF. The coefficient of variation (%CV) of the IS-Normalized MF across the different lots should be ≤15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw 100 µL of plasma sample (or standard/QC) at room temperature. Add 10 µL of this compound working solution. Vortex for 10 seconds.

  • Condition SPE Cartridge: Condition a suitable mixed-mode or polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% acetonitrile (B52724) in water to remove less polar interferences.

  • Elute Analyte: Elute the analyte and internal standard with 1 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Origin cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Interpretation BiologicalSample Biological Sample (Plasma, Urine, etc.) SpikeIS Spike with This compound BiologicalSample->SpikeIS Extraction Extraction (PPT, LLE, or SPE) SpikeIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS Accurate Accurate Result LCMS->Accurate No Significant Matrix Effect Inaccurate Inaccurate Result (Suppression/Enhancement) LCMS->Inaccurate Significant Matrix Effect

Caption: General workflow for bioanalytical sample processing and analysis.

TroubleshootingLogic Start Inconsistent IS Signal? CheckPrep Evaluate Sample Preparation Start->CheckPrep Yes Resolved Issue Resolved Start->Resolved No CheckChroma Optimize Chromatography CheckPrep->CheckChroma NotResolved Issue Persists CheckPrep->NotResolved If PPT used CheckIS Use Stable Isotope IS CheckChroma->CheckIS CheckIS->Resolved

Caption: Decision tree for troubleshooting inconsistent internal standard signals.

References

Addressing ion suppression for Omeprazole sulfide-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the LC-MS analysis of Omeprazole (B731) sulfide-d3.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of Omeprazole sulfide-d3?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ion source of a mass spectrometer.[1] This phenomenon is caused by co-eluting components from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization, leading to a decreased signal intensity.[2] The consequences of ion suppression include reduced sensitivity, poor accuracy, and lack of reproducibility in quantitative analyses.[1]

Q2: My deuterated internal standard (this compound) is supposed to correct for matrix effects, but I am still seeing inaccurate results. Why is this happening?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are excellent tools to compensate for matrix effects, they may not always provide complete correction.[3] Several factors can contribute to this issue:

  • Chromatographic Separation: Even a slight difference in retention time between the analyte (Omeprazole sulfide) and the deuterated internal standard can expose them to different matrix components, resulting in differential ion suppression.[4]

  • High Concentration of Co-eluting Matrix Components: If the concentration of interfering substances is excessively high, it can disproportionately suppress the ionization of both the analyte and the internal standard.[5]

  • Internal Standard Concentration: An overly high concentration of the deuterated internal standard can lead to self-suppression and interfere with the analyte's ionization.[5]

Q3: What are the primary sources of ion suppression when analyzing plasma samples?

A3: In biological matrices like plasma, the most common sources of ion suppression are phospholipids (B1166683), salts, and endogenous metabolites.[6] Phospholipids are particularly problematic due to their high concentration in plasma and their tendency to co-elute with many analytes in reversed-phase chromatography, leading to significant signal suppression, especially in the positive electrospray ionization (+ESI) mode.[6]

Q4: How can I determine if ion suppression is occurring in my assay?

A4: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is most severe.[1][7] This technique involves infusing a constant flow of your analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A drop in the baseline signal of the analyte indicates the retention times at which matrix components are eluting and causing ion suppression.[1]

Troubleshooting Guides

Problem 1: Poor peak area reproducibility for this compound across different samples.

  • Possible Cause: Variable matrix effects between samples. The composition of the biological matrix can differ from one sample to another, leading to varying degrees of ion suppression.

  • Solution:

    • Improve Sample Preparation: Implement a more rigorous sample clean-up method. While protein precipitation (PPT) is fast, it often leaves a significant amount of phospholipids and other matrix components.[8] Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[3][8]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression identified by a post-column infusion experiment.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[5]

Problem 2: The peak for this compound is present, but the signal intensity is much lower than expected.

  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Solution:

    • Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is the cause and identify the retention time of the interfering components.[7]

    • Enhance Sample Cleanup: As detailed above, transitioning from PPT to LLE or SPE can significantly reduce matrix interferences.[8] SPE, in particular, can be highly selective in isolating the analyte of interest.[9]

    • Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression.[6] Ensure your sample preparation method effectively removes them. Specific phospholipid removal plates or cartridges are commercially available.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueTypical Analyte Recovery (%)Typical Ion Suppression (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 85 - 100%30 - 60%Fast, simple, and inexpensive.Provides the least clean extract, often resulting in significant ion suppression.[8]
Liquid-Liquid Extraction (LLE) 70 - 90%< 30%Cleaner extracts than PPT, leading to reduced ion suppression.[4]Can be labor-intensive and may require large volumes of organic solvents.
Solid-Phase Extraction (SPE) 80 - 95%< 20%Highly effective and versatile for removing a wide range of interferences, providing the cleanest extracts.[5][9]Requires method development and can be more expensive than PPT or LLE.[9]

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used.[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a robust method for extracting this compound from human plasma, minimizing matrix effects.[9]

Materials:

  • C18 SPE Cartridges (e.g., 500 mg)[9]

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Human Plasma Samples

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE column by passing 1 mL of methanol through it, followed by 1 mL of water.[9] It is crucial to ensure the sorbent bed does not go dry during this step.[9]

  • Sample Pre-treatment:

    • Thaw 200 µL of the plasma sample to room temperature.

    • Add 50 µL of an appropriate internal standard working solution.

    • Add 200 µL of 4% phosphoric acid and vortex to mix.[8]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned C18 SPE column.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).[8]

  • Washing:

    • Wash the loaded column with 1 mL of water to remove polar interferences.[9]

    • Wash the cartridge with 1 mL of 5% methanol in water.[8]

    • Dry the cartridge under a high vacuum for 5 minutes.[8]

  • Elution:

    • Elute the this compound and other analytes with 1 mL of methanol into a clean collection tube.[8]

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[8]

    • Reconstitute the residue in 100 µL of the mobile phase.[8]

    • Vortex briefly and inject an aliquot into the LC-MS/MS system.[8]

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize the regions of ion suppression in your chromatogram.[1][7]

Materials:

  • Syringe pump

  • Tee-connector

  • Solution of this compound in mobile phase (e.g., 100 ng/mL)

  • Blank plasma extract (prepared using your current sample preparation method)

Procedure:

  • System Setup:

    • Connect the LC column outlet to a tee-connector.

    • Connect the syringe pump containing the this compound solution to the second port of the tee-connector.

    • Connect the third port of the tee-connector to the mass spectrometer's ion source.

  • Infusion and Analysis:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

    • Once a stable signal for this compound is observed in the mass spectrometer, inject the blank plasma extract onto the LC column.

  • Data Interpretation:

    • Monitor the signal intensity of this compound throughout the chromatographic run.

    • A decrease in the signal intensity indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.[1]

Visualizations

TroubleshootingWorkflow start Inconsistent or Low Signal for This compound check_is Verify Internal Standard Performance start->check_is post_column Perform Post-Column Infusion Experiment check_is->post_column suppression_detected Ion Suppression Detected? post_column->suppression_detected no_suppression No Significant Suppression (Check other parameters: MS tuning, source cleanliness) suppression_detected->no_suppression  No improve_cleanup Improve Sample Cleanup (PPT -> LLE or SPE) suppression_detected->improve_cleanup  Yes optimize_chrom Optimize Chromatography (Adjust Gradient/Column) improve_cleanup->optimize_chrom dilute_sample Dilute Sample (If concentration allows) optimize_chrom->dilute_sample revalidate Re-validate Method dilute_sample->revalidate

Caption: Troubleshooting workflow for ion suppression of this compound.

SPE_Workflow start Start: Plasma Sample pretreat 2. Pre-treat Sample (Add IS, Acidify) start->pretreat condition 1. Condition SPE Cartridge (Methanol, then Water) load 3. Load Sample onto Cartridge condition->load pretreat->load wash 4. Wash Cartridge (Remove Interferences) load->wash elute 5. Elute Analyte (Methanol) wash->elute dry_reconstitute 6. Evaporate and Reconstitute in Mobile Phase elute->dry_reconstitute end Inject into LC-MS/MS dry_reconstitute->end

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Stability of Omeprazole Sulfide-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Omeprazole (B731) sulfide-d3 in plasma samples. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Troubleshooting Guide

This section addresses specific problems you might encounter during the handling, storage, and analysis of plasma samples containing Omeprazole sulfide-d3.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation during sample processing: Omeprazole and its metabolites are known to be sensitive to acidic conditions, heat, and light.[1][2][3]- Maintain samples at a neutral or slightly alkaline pH. - Keep samples on ice or at refrigerated temperatures during processing. - Protect samples from direct light.
Adsorption to labware: The compound may adhere to the surface of plastic or glass tubes.- Use low-adsorption microcentrifuge tubes. - Silanize glassware if adsorption is suspected to be a significant issue.
Inefficient extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be optimal.- Optimize the extraction solvent and pH. - Ensure thorough vortexing and centrifugation steps. - Consider solid-phase extraction (SPE) for cleaner samples.[4]
High variability in analytical results Inconsistent sample handling: Variations in processing time, temperature, or storage conditions between samples.- Standardize the entire sample handling and analysis workflow. - Process all samples in a consistent and timely manner.
Freeze-thaw instability: Repeated freezing and thawing of plasma samples can lead to degradation of analytes.[5][6][7]- Aliquot plasma samples into smaller volumes to avoid multiple freeze-thaw cycles. - Conduct a freeze-thaw stability study as part of your method validation to determine the number of cycles the analyte can withstand.[5]
Matrix effects in LC-MS/MS analysis: Components in the plasma matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.[4][8]- Optimize the chromatographic method to separate the analyte from interfering matrix components. - Employ a more rigorous sample clean-up procedure. - Evaluate different ionization sources or parameters.
Appearance of unexpected peaks in chromatogram Degradation products: Omeprazole sulfide (B99878) can degrade into other compounds, especially under suboptimal storage or handling conditions.- Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. - Review the storage conditions and sample history. - If possible, use mass spectrometry to identify the degradation products.[3]
Contamination: Contamination from solvents, labware, or carryover from previous injections.[9]- Use high-purity, LC-MS grade solvents and reagents. - Implement a thorough cleaning procedure for the autosampler and injection port. - Inject a blank sample after a high-concentration sample to check for carryover.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What are the recommended storage conditions for plasma samples containing this compound?

A1: For long-term storage, it is recommended to keep plasma samples at -80°C.[10] For short-term storage (up to one month), -20°C is acceptable.[10] It is crucial to minimize the number of freeze-thaw cycles the samples undergo.

Q2: How many freeze-thaw cycles can plasma samples containing this compound withstand?

Q3: What precautions should be taken during the collection and initial processing of plasma samples?

A3: To ensure the stability of this compound, plasma should be separated from whole blood as soon as possible after collection. The use of an appropriate anticoagulant (e.g., EDTA, heparin) is necessary. Samples should be kept on ice and protected from light during processing.

Analytical Method

Q4: What type of analytical method is suitable for the quantification of this compound in plasma?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in plasma.[11][12] This technique allows for accurate measurement even at low concentrations and can distinguish the analyte from other metabolites and endogenous plasma components.

Q5: Why is a deuterated internal standard like this compound used?

A5: A deuterated internal standard is used to improve the accuracy and precision of the analytical method.[13] Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation, chromatography, and ionization.[13] This allows it to compensate for variations in sample recovery and matrix effects, leading to more reliable results.[13]

Experimental Protocols

Protocol: Plasma Stability Assessment (Freeze-Thaw and Short-Term)

This protocol outlines a general procedure to assess the stability of this compound in plasma under common laboratory conditions.

  • Preparation of Quality Control (QC) Samples:

    • Spike a pool of blank plasma with known concentrations of this compound to prepare low and high concentration QC samples.

    • Thoroughly mix and aliquot the QC samples into multiple small-volume tubes.

  • Freeze-Thaw Stability:

    • Analyze a set of QC samples (low and high) immediately after preparation (Time 0).

    • Freeze the remaining QC aliquots at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • Refreeze the samples for at least 12 hours.

    • Repeat the freeze-thaw process for a total of three cycles.

    • After the third cycle, analyze the QC samples and compare the results to the Time 0 samples.

  • Short-Term Stability (Bench-Top):

    • Thaw a set of QC samples and leave them at room temperature for a predetermined period (e.g., 4, 8, or 24 hours) that mimics the expected sample processing time.

    • After the specified duration, process and analyze the samples.

    • Compare the results to the Time 0 samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Stability Testing cluster_2 Analysis cluster_3 Data Evaluation Plasma_Sample Plasma Sample Collection Spiking Spike with this compound (QC) Plasma_Sample->Spiking Aliquoting Aliquot into multiple tubes Spiking->Aliquoting Time_0 Time 0 Analysis Aliquoting->Time_0 Freeze_Thaw Freeze-Thaw Cycles (-80°C) Aliquoting->Freeze_Thaw Bench_Top Short-Term Bench-Top Stability Aliquoting->Bench_Top Extraction Sample Extraction (e.g., Protein Precipitation) Time_0->Extraction Freeze_Thaw->Extraction Bench_Top->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Comparison Compare Stability Samples to Time 0 LCMS->Comparison Assessment Assess Stability (% Recovery) Comparison->Assessment

Caption: Workflow for Plasma Stability Assessment.

Troubleshooting_Logic cluster_handling Sample Handling Issues cluster_method Analytical Method Issues cluster_data Data Processing Issues Start Inaccurate/Inconsistent Results Check_Handling Review Sample Handling & Storage Start->Check_Handling Check_Method Review Analytical Method Start->Check_Method Check_Data Review Data Processing Start->Check_Data Degradation Degradation (pH, Temp, Light) Check_Handling->Degradation Suboptimal Conditions? Freeze_Thaw_Issue Freeze-Thaw Cycles Check_Handling->Freeze_Thaw_Issue Multiple Cycles? Contamination Contamination Check_Handling->Contamination Source of Contamination? Extraction_Issue Poor Extraction Recovery Check_Method->Extraction_Issue Inefficient? Matrix_Effects Ion Suppression/Enhancement Check_Method->Matrix_Effects Interference? Chroma_Issue Poor Chromatography Check_Method->Chroma_Issue Peak Shape/Retention? Integration Incorrect Peak Integration Check_Data->Integration Incorrect Baseline/Width? Calibration Calibration Curve Issues Check_Data->Calibration Poor Linearity/Bias?

Caption: Troubleshooting Logic for Inaccurate Results.

References

Technical Support Center: Troubleshooting Poor Recovery of Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the poor recovery of Omeprazole (B731) sulfide-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of Omeprazole sulfide-d3. What are the most common causes?

Low recovery of this compound is typically linked to its specific physicochemical properties. The most common causes include improper pH of the sample solution, use of an inappropriate extraction solvent or solid-phase extraction (SPE) sorbent, analyte degradation during processing, or incomplete elution from an SPE cartridge. Omeprazole and its analogs are known to be unstable in acidic conditions.[1][2]

Q2: What are the critical physicochemical properties of this compound that influence its extraction?

Understanding the properties of this compound is crucial for developing a robust extraction protocol. As a deuterated analog of a weak base, its solubility and charge state are highly dependent on pH.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₁₇H₁₆D₃N₃O₂S[4]Influences molecular weight and interactions with solvents.
Molecular Weight ~332.4 g/mol [5][6]Important for mass spectrometry settings.
Compound Type Weak Base[3]The charge state is pH-dependent; critical for LLE and SPE.
Solubility Soluble in Acetonitrile, Chloroform, DMSO.[4][6][7]Guides the choice of extraction and reconstitution solvents.
Stability Unstable in acidic conditions; sensitive to heat and light.[8][9]Requires careful control of sample pH, temperature, and light exposure during the entire process.

Q3: How does pH critically impact the extraction recovery of this compound?

As a weak base, this compound is ionized (protonated) under acidic conditions, making it more water-soluble and difficult to extract into an organic solvent or retain on a reversed-phase SPE sorbent.[3] To ensure the compound is in its neutral, more hydrophobic form, the sample pH should be adjusted to be at least 2 pH units above its pKa, typically pH > 9.[3][10] Omeprazole's stability is greatest at an alkaline pH.[1][2]

Q4: My recovery is inconsistent despite a validated protocol. What could be the issue?

Inconsistent recovery often points to analyte degradation. This compound, like its parent compound, is susceptible to degradation under acidic conditions, high temperatures, and exposure to light.[8][9] Ensure that samples are processed promptly, kept cool, protected from light, and that all solutions (especially the sample matrix) are maintained at an alkaline pH throughout the extraction process.

Q5: Could the deuterium (B1214612) label in this compound be causing recovery issues?

While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, minor differences in physicochemical properties can exist.[3] However, the primary issue to consider is hydrogen-deuterium (H-D) exchange. While the deuterium atoms on the methoxy (B1213986) group of this compound are generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to back-exchange, although this is less common for labels not on exchangeable protons.[11][12] It is more likely that other factors like pH and analyte stability are the root cause of poor recovery.

Troubleshooting Workflow for Poor Recovery

This workflow provides a logical sequence of steps to diagnose the cause of low recovery for this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Poor Recovery Observed method Which Extraction Method? start->method lle Liquid-Liquid Extraction (LLE) method->lle LLE spe Solid-Phase Extraction (SPE) method->spe SPE check_ph_lle Is Sample pH > 9? lle->check_ph_lle check_ph_spe Is Sample pH > 9 Before Loading? spe->check_ph_spe check_solvent Is Organic Solvent Appropriate? check_ph_lle->check_solvent Yes adjust_ph ACTION: Adjust pH with alkaline buffer check_ph_lle->adjust_ph No check_emulsion Emulsion Formed? check_solvent->check_emulsion Yes degradation Check for Degradation: - Control Temperature - Protect from Light - Minimize Process Time check_emulsion->degradation No check_condition SPE Cartridge Conditioned Correctly? check_ph_spe->check_condition Yes check_ph_spe->adjust_ph No check_wash Is Wash Solvent Too Strong? check_condition->check_wash Yes check_elution Is Elution Solvent Too Weak? check_wash->check_elution Yes check_elution->degradation Yes

Caption: A logical workflow to troubleshoot poor recovery of this compound.

Detailed Troubleshooting Guides

Liquid-Liquid Extraction (LLE)

Problem: My recovery of this compound is low or variable after performing LLE.

  • Possible Cause 1: Incorrect Sample pH

    • Question: Did you adjust the pH of your aqueous sample before adding the organic solvent?

    • Solution: this compound is a weak base and requires an alkaline environment (pH > 9) to be in its neutral, hydrophobic form, which allows for efficient partitioning into an immiscible organic solvent.[3] Adjust the sample pH using a suitable buffer like ammonium (B1175870) formate (B1220265) or a dilute base like sodium hydroxide.

  • Possible Cause 2: Inappropriate Extraction Solvent

    • Question: What organic solvent are you using for the extraction?

    • Solution: The choice of solvent is critical. Solvents like methyl tert-butyl ether (MTBE), diethyl ether, or a mixture of diethyl ether and dichloromethane (B109758) are commonly used for omeprazole and related compounds.[3][13] If recovery is low, test solvents with different polarities. Sometimes, multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[11]

  • Possible Cause 3: Emulsion Formation

    • Question: Are you observing a persistent layer between the aqueous and organic phases after vortexing?

    • Solution: Emulsions can trap the analyte at the interface, preventing its transfer to the organic layer and leading to poor and variable recovery.[11] To break emulsions, try centrifugation at a higher speed, adding a small amount of salt ("salting out"), or gently swirling instead of vigorous vortexing.

Solid-Phase Extraction (SPE)

Problem: I am seeing poor recovery after using a reversed-phase SPE protocol.

  • Possible Cause 1: Incorrect Sample pH Before Loading

    • Question: What was the pH of your sample when you loaded it onto the SPE cartridge?

    • Solution: Similar to LLE, the sample must be at an alkaline pH (> 9) to ensure the neutral form of this compound is retained by the non-polar stationary phase (e.g., C18).[3] Acidic conditions will cause the protonated, polar form to pass through the cartridge without retention.

  • Possible Cause 2: Inadequate Cartridge Conditioning

    • Question: Did you properly condition the SPE cartridge before loading the sample?

    • Solution: Reversed-phase SPE cartridges must be conditioned first with an organic solvent (e.g., methanol) to activate the C18 chains, followed by an equilibration step with an aqueous solution (e.g., water or alkaline buffer) to prepare the sorbent for the aqueous sample.[14][15] Skipping this step will lead to poor retention.

  • Possible Cause 3: Analyte Loss During Washing Step

    • Question: Could the analyte be eluting prematurely during the wash step?

    • Solution: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. If your wash solvent contains too high a percentage of organic solvent, it can cause premature elution of the this compound.[11] Try reducing the organic content in your wash solution.

  • Possible Cause 4: Incomplete Elution

    • Question: Is it possible the analyte is still bound to the SPE cartridge after elution?

    • Solution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a reversed-phase sorbent, this typically means a solvent with a high percentage of organic content like methanol (B129727) or acetonitrile.[11][14] If recovery is still low, consider adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent to further ensure the analyte is in its neutral form.

General Issues for All Extraction Methods

Problem: I have optimized my extraction parameters, but the signal for this compound is still low.

  • Possible Cause 1: Analyte Degradation

    • Question: How are you handling the samples during processing (e.g., temperature, light exposure, time)?

    • Solution: Omeprazole and its analogs are sensitive to heat, light, and acid.[8][9] Keep samples on ice, protect them from direct light, and minimize the time between sample collection and final analysis. When evaporating solvent, use a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C).[3]

  • Possible Cause 2: Adsorption to Surfaces

    • Question: What type of collection tubes and vials are you using?

    • Solution: Analytes can sometimes adsorb to active sites on glass surfaces. This can be a problem at low concentrations. Consider using polypropylene (B1209903) tubes or silanized glassware to minimize potential losses.[16]

  • Possible Cause 3: Matrix Effects in LC-MS/MS

    • Question: Are you observing signal suppression or enhancement in your mass spectrometer?

    • Solution: Co-eluting components from the biological matrix can interfere with the ionization of your analyte in the MS source, leading to a lower-than-expected signal.[3] This is not a true recovery issue but an analytical one. Cleaner extraction methods like SPE are designed to reduce matrix effects.[3] If matrix effects are suspected, you may need to improve your chromatographic separation or adjust your extraction protocol to better remove interferences.

Experimental Protocols

The following are example protocols that can be adapted for the extraction of this compound from plasma.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods used for the analysis of omeprazole.[3]

  • Sample Preparation: To 200 µL of plasma sample in a polypropylene microcentrifuge tube, add 50 µL of working solution (if this compound is not the internal standard).

  • pH Adjustment: Add 100 µL of a 50 mmol/L ammonium formate buffer (pH 9.5). Vortex briefly.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase for LC-MS/MS analysis. Vortex to ensure complete dissolution.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for esomeprazole (B1671258) using C18 cartridges.[14]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the sorbent to go dry.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of an alkaline buffer (e.g., 0.1 M sodium borate, pH 9.5) and vortex.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned C18 SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start SPE Protocol condition Step 1: Condition Activate sorbent with organic solvent (e.g., 1 mL Methanol) start->condition equilibrate Step 2: Equilibrate Prepare sorbent for aqueous sample (e.g., 1 mL Water) condition->equilibrate load Step 3: Load Sample Apply pre-treated sample (pH > 9) equilibrate->load wash Step 4: Wash Remove interferences (e.g., 1 mL 10% Methanol) load->wash elute Step 5: Elute Collect analyte of interest (e.g., 1 mL Methanol) wash->elute end Proceed to Evaporation & Reconstitution elute->end

Caption: A standard workflow for Solid-Phase Extraction (SPE) of this compound.

References

Potential for isotopic exchange in Omeprazole sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Omeprazole sulfide-d3 as an internal standard in analytical experiments. Our goal is to help you anticipate and resolve potential issues, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Omeprazole sulfide (B99878), a metabolite of the proton pump inhibitor Omeprazole.[1][2] Its primary application is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The incorporation of stable heavy isotopes is a common practice in drug development to trace and quantify molecules.[1][2]

Q2: What are the storage recommendations for this compound?

For long-term stability, it is recommended to store this compound at -20°C, where it is stable for at least two years.[3] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] It is also advised to protect the compound from light and moisture.[3]

Q3: Is isotopic exchange a concern when using this compound?

Yes, isotopic exchange, also known as back-exchange, can be a concern with any deuterium-labeled internal standard, including this compound. This is a process where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix.[3] The stability of the deuterium label is highly dependent on its position within the molecule and the experimental conditions.[1]

Q4: Where are the deuterium labels located in this compound, and how stable are they?

In commercially available this compound, the three deuterium atoms are typically located on the methoxy (B1213986) group of the benzimidazole (B57391) ring. The stability of a deuterated methoxy group on an aromatic ring is generally considered to be high under neutral and mildly acidic or basic conditions commonly used in bioanalysis. However, extreme pH, high temperatures, and certain solvents can potentially facilitate exchange.

Q5: What experimental factors can influence the isotopic stability of this compound?

The primary factors that can promote the exchange of deuterium for hydrogen include:

  • pH: Basic conditions (high pH) can significantly accelerate the rate of exchange for deuterons in certain positions.[3] The rate of exchange is typically at its lowest around pH 2.5.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.

  • Solvent: Protic solvents like water and methanol (B129727) can serve as a source of protons for exchange.[3]

  • Exposure Time: The longer the internal standard is exposed to conditions that promote exchange (e.g., in a biological matrix or in the autosampler), the greater the potential for back-exchange.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, with a focus on problems related to isotopic exchange.

Issue 1: Inaccurate or Imprecise Quantitative Results

  • Symptoms:

    • High variability (%CV) in quality control (QC) samples.

    • A consistent bias in your results (either artificially high or low).

    • Inconsistent analyte to internal standard response ratios.[4]

  • Potential Cause: Isotopic exchange (H/D exchange) may be occurring. If deuterium atoms on this compound are replaced by hydrogen, the mass spectrometer signal for the deuterated internal standard will decrease, and a signal for the unlabeled Omeprazole sulfide may appear or increase. This leads to an inaccurate calculation of the analyte concentration.

  • Troubleshooting Steps:

    • Assess Isotopic Purity: First, confirm the isotopic purity of your this compound standard. A high-concentration solution of the standard should be analyzed by LC-MS/MS, monitoring for the mass transition of the unlabeled Omeprazole sulfide.[4]

    • Evaluate Stability in Your Matrix: Perform a stability test of this compound in your sample matrix (e.g., plasma) under your sample preparation and storage conditions. Analyze samples at different time points to monitor for any changes in the isotopic ratio.

    • Optimize pH and Temperature: If exchange is suspected, adjust the pH of your solutions to be as close to neutral or slightly acidic as your method allows. Keep samples and solutions cooled (e.g., in a cooled autosampler) to minimize temperature-driven exchange.

    • Minimize Sample Preparation Time: Reduce the time between sample preparation and analysis to limit the exposure of the internal standard to potentially harsh conditions.[3]

Issue 2: Unexpected Peaks in the Chromatogram

  • Symptoms:

    • A peak is observed at the retention time of Omeprazole sulfide, even in samples where it is not expected.

    • The peak area of the deuterated internal standard decreases over time, while a peak for the unlabeled compound appears or increases.

  • Potential Cause: This is a strong indication of in-solution isotopic exchange, where the this compound is converting to its non-deuterated form.

  • Troubleshooting Steps:

    • Solvent and pH Check: Immediately re-evaluate the pH and composition of all solvents and buffers used in your sample preparation and mobile phases. Protic solvents and non-neutral pH are the most likely culprits.

    • Time-Course Experiment: To confirm, prepare a solution of this compound in your mobile phase or sample diluent and inject it onto the LC-MS/MS system at regular intervals (e.g., every hour). A gradual increase in the unlabeled analyte signal over time confirms the instability.

    • Method Re-development: If exchange is confirmed and significant, you may need to re-develop your method using aprotic solvents where possible, maintaining a cool and pH-neutral (or slightly acidic) environment.

Data Presentation

The following table summarizes the general stability of deuterated internal standards and the factors that can influence isotopic exchange. While specific quantitative data for this compound is not widely published, these general principles are applicable.

Parameter Condition Potential Impact on Isotopic Stability Recommendation
pH > 8Increased risk of exchange, especially for protons on carbons adjacent to heteroatoms.Buffer samples and solutions to a neutral or slightly acidic pH if the analyte's stability permits.
< 4Generally more stable, with the lowest exchange rate around pH 2.5.[3]For LC-MS, using a mobile phase with a low pH (e.g., with formic acid) can help maintain stability.
Temperature Ambient or Elevated (>25°C)Accelerates the rate of exchange.Keep samples, standards, and extracts cooled (e.g., 4°C) throughout the experimental workflow.
Solvent Protic (Water, Methanol)Can act as a source of protons for exchange.[3]If possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution. Minimize the time the standard is in protic solvents.
Matrix Biological (Plasma, Urine)Enzymatic activity and endogenous compounds can potentially influence stability.Process biological samples promptly and store extracts in a stable medium.

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound

  • Objective: To determine if significant isotopic exchange of this compound occurs under specific experimental conditions.

  • Methodology:

    • Solution Preparation:

      • Solution A: Prepare a solution of this compound at a known concentration in your standard experimental solvent (e.g., mobile phase, sample reconstitution solvent).

      • Solution B (Matrix): Spike your biological matrix (e.g., blank plasma) with this compound at the same concentration as in your analytical method. Process this sample as you would an experimental sample.

    • Time-Point Analysis:

      • Inject Solution A and the extract from Solution B onto the LC-MS/MS system at time zero (t=0).

      • Store aliquots of both solutions under your typical experimental conditions (e.g., room temperature, 4°C in the autosampler).

      • Re-inject the solutions at regular intervals (e.g., 2, 4, 8, and 24 hours).

    • Data Analysis:

      • Monitor the peak area of this compound and the corresponding mass transition for the unlabeled Omeprazole sulfide in all injections.

      • Calculate the percentage of back-exchange at each time point using the formula: (% Exchange) = [Area(unlabeled) / (Area(unlabeled) + Area(d3))] * 100.

  • Acceptance Criteria: A back-exchange of less than 1-2% over the course of a typical analytical run is generally considered acceptable.

Protocol 2: Quantification of Isotopic Purity

  • Objective: To determine the percentage of the unlabeled analyte present as an impurity in the deuterated internal standard stock.

  • Methodology:

    • Prepare a High-Concentration Solution: Prepare a solution of the this compound standard in a clean solvent at a concentration that is significantly higher than the upper limit of quantitation (ULOQ) of your assay.

    • LC-MS/MS Analysis: Analyze this high-concentration solution using your validated LC-MS/MS method.

    • Monitor Transitions: Monitor both the mass transition for this compound and the mass transition for the unlabeled Omeprazole sulfide.

    • Calculate Purity: Calculate the isotopic purity by comparing the peak area of the unlabeled analyte to the peak area of the deuterated standard.

  • Acceptance Criteria: The isotopic purity should be high, ideally with the unlabeled analyte contributing less than 0.1% to the signal of the deuterated standard.

Visualizations

Experimental_Workflow_for_Isotopic_Stability_Assessment Experimental Workflow for Isotopic Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_A Prepare Solution A: This compound in Solvent t0_analysis t=0 Analysis: Inject Solutions A & B prep_A->t0_analysis prep_B Prepare Solution B: This compound in Matrix prep_B->t0_analysis storage Store Aliquots (Autosampler Conditions) t0_analysis->storage reinject Re-inject at Time Intervals (2, 4, 8, 24h) storage->reinject monitor Monitor Peak Areas: d3 and Unlabeled Signals reinject->monitor calculate Calculate % Back-Exchange monitor->calculate compare Compare to Acceptance Criteria (<2%) calculate->compare

Caption: Workflow for assessing the isotopic stability of this compound.

Troubleshooting_Decision_Tree Troubleshooting Inaccurate Results start Inaccurate or Imprecise Quantitative Results check_purity Is Isotopic Purity of Standard Confirmed? start->check_purity purity_high Purity is High check_purity->purity_high Yes purity_low Purity is Low/ Unknown check_purity->purity_low No stability_test Perform Isotopic Stability Test in Matrix and Solvents purity_high->stability_test quantify_purity Quantify Isotopic Purity (Protocol 2) purity_low->quantify_purity exchange_found Isotopic Exchange Observed? stability_test->exchange_found optimize Optimize Conditions: - Lower Temperature - Adjust pH - Minimize Time exchange_found->optimize Yes no_exchange No Significant Exchange exchange_found->no_exchange No revalidate Re-validate Method optimize->revalidate other_issues Investigate Other Methodological Issues: - Matrix Effects - Instrument Performance no_exchange->other_issues new_standard Source Higher Purity Standard quantify_purity->new_standard

Caption: Decision tree for troubleshooting inaccurate quantitative results.

References

Minimizing interference from omeprazole metabolites in analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from omeprazole (B731) metabolites during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of omeprazole that can interfere with its analysis?

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] The main metabolites that can potentially interfere with the analysis of the parent drug are:

  • 5-hydroxyomeprazole: A major plasma metabolite formed by CYP2C19.[1][3][4]

  • Omeprazole sulfone: Another major plasma metabolite.[4][5]

  • Omeprazole sulphide: Generally found at lower concentrations in plasma.[5]

  • 5'-O-desmethylomeprazole: A metabolite resulting from CYP2C19 activity.[3]

  • 3-hydroxyomeprazole: Formed by CYP3A4.[3]

The presence and concentration of these metabolites can vary depending on individual genetics (e.g., CYP2C19 genotype), which can affect metabolism rates.[2]

Q2: I am observing unexpected peaks co-eluting with omeprazole in my HPLC-UV analysis. How can I resolve this?

Co-elution of metabolites with the parent drug is a common issue in HPLC analysis. Here are several troubleshooting steps:

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer can significantly alter the retention times of omeprazole and its more polar metabolites.[6][7] Experiment with gradient elution, which can provide better separation of compounds with different polarities compared to an isocratic method.[8]

  • Change Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different stationary phase. A C18 column is commonly used, but other chemistries like phenyl-hexyl or cyano columns might offer different selectivity for omeprazole and its metabolites.[9][10]

  • Adjust pH of the Mobile Phase: Omeprazole and its metabolites have different pKa values. Modifying the pH of the aqueous portion of your mobile phase can change their ionization state and, consequently, their retention on a reverse-phase column.[11][12]

  • Sample Preparation: Ensure your sample preparation method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is efficient in removing interfering substances. Incomplete extraction can leave behind metabolites that co-elute with your analyte.

Q3: In my LC-MS/MS analysis, I'm seeing signals in the omeprazole MRM transition that are not from the parent drug. What could be the cause?

In-source fragmentation or isobaric metabolites can lead to false positives in LC-MS/MS analysis. Here's how to troubleshoot:

  • Confirm Product Ions: Ensure that the product ions you are monitoring are specific to omeprazole and not shared with its metabolites. Some metabolites may produce similar fragment ions.[9]

  • Optimize Chromatographic Separation: Even with the selectivity of MS/MS, good chromatographic separation is crucial. If a metabolite co-elutes with omeprazole and is unstable in the ion source, it might fragment to produce an ion with the same m/z as the omeprazole precursor ion. Improving the HPLC separation can mitigate this.

  • Review Sample Preparation: Inadequate sample cleanup can introduce matrix components that may interfere with the ionization of omeprazole or its metabolites, leading to unexpected adducts or fragments.

Troubleshooting Guides

Issue 1: Poor Separation Between Omeprazole and 5-Hydroxyomeprazole
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Mobile Phase Strength Decrease the initial percentage of the organic solvent in your gradient or switch to a weaker organic solvent (e.g., from acetonitrile to methanol).Increased retention time for both compounds, potentially improving the resolution between them.
Incorrect pH of Mobile Phase Adjust the pH of the aqueous buffer. Since both are basic compounds, a slightly basic pH (e.g., pH 7.25-8.0) can improve peak shape and separation.[11][13]Altered ionization states leading to differential retention and better separation.
Suboptimal Column Choice Switch to a column with a different selectivity, for example, a column with a different end-capping or a phenyl-based stationary phase.Different interactions between the analytes and the stationary phase can enhance separation.
Issue 2: Low Recovery of Omeprazole During Sample Preparation
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Liquid-Liquid Extraction (LLE) Optimize the extraction solvent. A mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v) has been shown to be effective.[7] Ensure the pH of the aqueous sample is adjusted to an appropriate level to ensure omeprazole is in its neutral form for efficient extraction into an organic solvent.Improved extraction efficiency and higher recovery of omeprazole.
Suboptimal Solid-Phase Extraction (SPE) Ensure the SPE cartridge is appropriate for the analyte and has been conditioned and equilibrated correctly. Optimize the wash and elution solvents to selectively retain and then elute omeprazole while removing metabolites and other interferences.Higher purity of the final extract and better recovery of the target analyte.
Analyte Instability Omeprazole is acid labile.[4] Ensure that samples and standards are maintained at a neutral or slightly basic pH throughout the sample preparation process to prevent degradation.Minimized degradation of omeprazole, leading to more accurate and reproducible results.

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of Omeprazole and its Metabolites

This protocol is a generalized procedure based on common methods found in the literature.[6][8][14]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase:

    • Gradient Elution: Start with a lower percentage of Solvent B (e.g., 20%) and gradually increase to a higher percentage (e.g., 70%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 302 nm.[6]

    • Column Temperature: 30 °C.

  • Sample Preparation (Plasma):

    • To 500 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with 2 mL of a mixture of ethyl acetate (B1210297) and n-hexane.[6]

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

Protocol 2: LC-MS/MS Method for Quantification of Omeprazole and its Major Metabolites

This protocol is a representative procedure based on published LC-MS/MS methods.[11][16][17]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[10]

    • Mobile Phase:

    • Gradient Elution: A suitable gradient to separate the parent drug from its metabolites.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Omeprazole: m/z 346 -> 198.[12]

      • 5-hydroxyomeprazole: m/z 362 -> 214.[11]

      • Omeprazole sulfone: m/z 362 -> 198.[11]

  • Sample Preparation (Plasma):

    • To 250 µL of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with an appropriate organic solvent.[11]

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

Table 1: Common Mass Spectrometry Parameters for Omeprazole and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Omeprazole346198[12]
5-hydroxyomeprazole362214[11]
Omeprazole sulfone362198[11]

Table 2: Example HPLC-UV Method Parameters

ParameterValueReference
ColumnZorbax SB-C18 (4.6x150 mm, 5 µm)[6]
Mobile PhaseAcetonitrile:Water:0.1% Trifluoroacetic acid[6]
Flow Rate1.0 mL/min[6]
Detection302 nm[6]

Visualizations

Omeprazole_Metabolism Omeprazole Omeprazole CYP2C19 CYP2C19 Omeprazole->CYP2C19 CYP3A4 CYP3A4 Omeprazole->CYP3A4 Metabolite1 5-hydroxyomeprazole Metabolite2 Omeprazole sulfone Metabolite3 5'-O-desmethylomeprazole Metabolite4 3-hydroxyomeprazole CYP2C19->Metabolite1 Major pathway CYP2C19->Metabolite3 CYP3A4->Metabolite2 CYP3A4->Metabolite4

Caption: Metabolic pathway of omeprazole.

Analytical_Workflow Start Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (LLE or SPE) Start->SamplePrep Analysis LC-MS/MS or HPLC-UV Analysis SamplePrep->Analysis Data Data Acquisition and Processing Analysis->Data Troubleshoot Interference check: - Peak purity - Co-elution - Ion suppression Data->Troubleshoot Result Quantification of Omeprazole and Metabolites Troubleshoot->Result No Interference Optimize Optimize Method: - Mobile phase - Gradient - Column Troubleshoot->Optimize Interference Detected Optimize->Analysis

Caption: General workflow for omeprazole analysis.

References

Improving signal-to-noise ratio for Omeprazole sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio for Omeprazole sulfide-d3 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Omeprazole sulfide (B99878), which is a metabolite of the proton pump inhibitor Omeprazole.[1] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are considered the gold standard for use as internal standards.[2][3] Their physicochemical properties are nearly identical to the analyte of interest (Omeprazole sulfide), ensuring they behave similarly during sample preparation and analysis. This co-elution helps to accurately compensate for variability in sample processing, injection volume, and matrix effects, leading to more reliable and reproducible data.[3][4]

Q2: What are the common causes of a low signal-to-noise ratio for this compound?

A low signal-to-noise (S/N) ratio for this compound can stem from several factors:

  • Ion Suppression: Co-eluting endogenous components from the biological matrix (e.g., phospholipids (B1166683), salts, proteins) can interfere with the ionization of the analyte in the mass spectrometer's source, leading to a decreased signal.[5]

  • Inefficient Sample Preparation: Poor extraction recovery of this compound from the sample matrix will result in a lower concentration of the analyte reaching the detector.

  • Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, or suboptimal settings for parameters like capillary voltage and collision energy, can lead to poor sensitivity.

  • Chromatographic Issues: Poor peak shape, often due to issues with the analytical column or mobile phase, can decrease the peak height relative to the baseline noise.

  • Analyte Degradation: Omeprazole and its analogs can be unstable, particularly in acidic conditions, which can lead to a lower analyte concentration.[6]

Q3: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[5] In the analysis of this compound, phospholipids are a common source of matrix effects in plasma samples.[5] While using a stable isotope-labeled internal standard like this compound can compensate for these effects, significant ion suppression can still lead to a low signal that is difficult to distinguish from the background noise.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: Low Signal Intensity or "No Signal" for this compound

Possible Cause Troubleshooting Step
Ion Suppression 1. Modify Chromatography: Adjust the gradient to separate this compound from the ion-suppressing region.[5] 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering species.[5]
Incorrect MS/MS Transition 1. Optimize MRM Transitions: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions and optimize collision energy and other source parameters.
Analyte Degradation 1. Ensure Proper Sample Handling: Keep samples on ice or at 4°C during preparation and store them at -80°C until analysis to minimize degradation.[7] 2. Adjust Mobile Phase pH: Use a mobile phase with a neutral or slightly basic pH to improve the stability of this compound, as it is unstable in acidic conditions.[6]

Issue 2: High Background Noise

Possible Cause Troubleshooting Step
Contaminated LC System 1. Flush the System: Flush the LC system, including the column, with a strong solvent wash sequence (e.g., isopropanol, followed by methanol (B129727) and then the initial mobile phase) to remove contaminants. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[5]
Mobile Phase Contamination 1. Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase with high-purity solvents and additives. 2. Filter the Mobile Phase: Filter the mobile phase through a 0.22 µm filter to remove any particulate matter.
Matrix Interferences 1. Enhance Sample Preparation: As with low signal, a more effective sample preparation technique like SPE can help remove a broader range of interferences that contribute to background noise.

Issue 3: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Variable Sample Preparation 1. Standardize Protocol: Ensure the sample preparation protocol is followed precisely for all samples, including consistent vortexing times and centrifugation speeds. 2. Use an Automated System: If available, use an automated liquid handling system for sample preparation to minimize human error.
Differential Matrix Effects 1. Ensure Co-elution: Verify that this compound and the analyte are co-eluting by adjusting chromatographic conditions if necessary.[5] 2. Use Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[5]
Instrument Instability 1. Perform System Suitability Tests: Before each analytical run, inject a standard solution to verify system performance, including peak area reproducibility and retention time stability.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a common method for extracting analytes from plasma samples.[2][3]

  • Thaw plasma samples at room temperature.

  • To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters

The following are typical starting conditions that should be optimized for your specific instrument and application.

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water[3][8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.4 mL/min[3]
Injection Volume 5 µL[3]
Gradient Start at 5-20% B, ramp to 80-95% B, hold, and then return to initial conditions for re-equilibration.[3][8]
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)

Optimized Mass Spectrometry Transitions

The following are theoretical MRM transitions for Omeprazole sulfide and its d3-labeled internal standard. These must be optimized empirically on your specific mass spectrometer.

Compound Precursor Ion (m/z) Product Ion (m/z)
Omeprazole Sulfide330.1To be determined empirically
This compound333.1To be determined empirically

Note: The product ion for this compound is expected to be the same as the unlabeled compound if the deuterium (B1214612) atoms are not on the fragment.

Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with IS (this compound) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Troubleshooting_Low_Signal cluster_ms MS Optimization cluster_chroma Chromatography Optimization cluster_sample Sample Prep Optimization Start Low S/N Ratio Check_MS Verify MS Parameters (Tune & Calibrate) Start->Check_MS Check_Chroma Evaluate Chromatography (Peak Shape, Retention) Start->Check_Chroma Check_Sample Assess Sample Preparation (Recovery) Start->Check_Sample Optimize_Source Optimize Source (Voltage, Temp) Check_MS->Optimize_Source Optimize_MRM Optimize MRM (CE, Dwell Time) Check_MS->Optimize_MRM Modify_Gradient Modify Gradient Check_Chroma->Modify_Gradient Change_Column Use New/Different Column Check_Chroma->Change_Column Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Chroma->Fresh_Mobile_Phase Improve_Cleanup Improve Cleanup (e.g., SPE) Check_Sample->Improve_Cleanup Check_Stability Evaluate Analyte Stability Check_Sample->Check_Stability End Improved S/N Ratio Optimize_MRM->End Modify_Gradient->End Improve_Cleanup->End

References

Impact of mobile phase pH on Omeprazole sulfide-d3 stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Omeprazole sulfide-d3. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound, particularly concerning the impact of mobile phase pH during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during HPLC analysis?

A1: The primary degradation pathway for Omeprazole and its related compounds, including this compound, is acid-catalyzed rearrangement and decomposition.[1] Omeprazole itself is known to be unstable at low pH.[2] Therefore, exposure to acidic conditions in the mobile phase can lead to significant degradation of the analyte.

Q2: What is the optimal pH range for the mobile phase to ensure the stability of this compound?

A2: To minimize degradation, the mobile phase pH should be maintained in the neutral to alkaline range. Studies on Omeprazole and its related substances have successfully used mobile phases with pH values ranging from 7.0 to 9.5.[3][4][5] Maximum stability for Omeprazole has been observed at a pH of 11, with rapid decomposition occurring below pH 7.8.[6] For practical purposes, a pH between 7.2 and 9.0 is often employed in validated HPLC methods to ensure good peak shape and stability.[3][4]

Q3: Can the choice of buffer in the mobile phase affect the stability of this compound?

A3: Yes, the buffer system is crucial for maintaining a stable pH throughout the chromatographic run. Phosphate (B84403) buffers (such as monobasic potassium phosphate or disodium (B8443419) phosphate) and ammonium (B1175870) acetate (B1210297) buffers are commonly used to maintain a neutral to alkaline pH and are compatible with mass spectrometry.[3][7][8] The concentration of the buffer can also play a role in maintaining the desired pH and achieving optimal separation.

Q4: How does temperature affect the stability of this compound in the mobile phase?

A4: Omeprazole and its derivatives are sensitive to heat.[5][9] Elevated temperatures can accelerate degradation, even at a stable pH. It is advisable to use a column oven to maintain a consistent and controlled temperature, typically around 25-30°C, during analysis to ensure reproducibility and minimize thermal degradation.[3][8][9]

Q5: Are there any other factors in the mobile phase that can impact the analysis?

A5: Besides pH and temperature, the organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion in the mobile phase can affect retention time, peak shape, and resolution.[3][4] For this compound, which is a weak base, the use of a base-deactivated column can help to prevent peak tailing.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to mobile phase pH and analyte stability.

Problem Potential Cause Recommended Solution
Low or no analyte peak Degradation of the analyte in an acidic mobile phase.Ensure the mobile phase pH is in the neutral to alkaline range (pH 7.0 - 9.5). Use a suitable buffer (e.g., phosphate or ammonium acetate) to maintain a stable pH.[3][4][5] Prepare samples in a diluent with a pH > 8.0 immediately before analysis.[1]
Poor peak shape (tailing) Interaction of the basic analyte with the stationary phase.Use a base-deactivated column.[1] Consider adding a small amount of a competing base, such as triethylamine, to the mobile phase.[1]
Shifting retention times Inconsistent mobile phase pH.Prepare the mobile phase carefully and consistently. Use a reliable pH meter for adjustments. Employ a buffer system to resist pH changes.[1]
Multiple unknown peaks Analyte degradation during analysis.Confirm that the mobile phase is not acidic. Prepare fresh mobile phase for each run. Protect the sample from light and heat.[1][5]
Irreproducible results Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature throughout the analysis.[1]

Experimental Protocols

Protocol 1: Preparation of a pH-Stable Mobile Phase for HPLC Analysis

This protocol describes the preparation of a mobile phase designed to minimize the degradation of this compound.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 N)

  • Acetonitrile (HPLC grade)

  • High-purity water

  • pH meter

Procedure:

  • Prepare the Buffer: Dissolve an appropriate amount of monobasic potassium phosphate in high-purity water to create a 0.05M solution.[3]

  • Adjust the pH: While stirring, carefully add 0.1 N sodium hydroxide solution to the phosphate buffer to adjust the pH to 7.2.[3]

  • Prepare Mobile Phase A: Mix the prepared buffer and acetonitrile in a ratio of 75:25 (v/v).[3]

  • Prepare Mobile Phase B: Mix the prepared buffer and acetonitrile in a ratio of 45:55 (v/v).[3]

  • Degas the Mobile Phase: Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) before use.

  • Gradient Program: A gradient elution can be used to achieve optimal separation of this compound and other related substances.[3]

Visualizations

Logical Workflow for Troubleshooting this compound Instability

start Start: Poor Analytical Result for this compound check_peak Observe Chromatogram: Low Peak Area, Multiple Peaks, or Poor Shape? start->check_peak check_ph Verify Mobile Phase pH (Is it neutral to alkaline, pH 7.0-9.5?) check_peak->check_ph Yes end End: Improved Analytical Result check_peak->end No, result is good adjust_ph Adjust Mobile Phase pH to 7.2-9.0 using Phosphate or Acetate Buffer check_ph->adjust_ph No check_temp Check Column Temperature (Is it controlled and consistent?) check_ph->check_temp Yes rerun Re-run Analysis adjust_ph->rerun set_temp Set Column Oven to 25-30°C check_temp->set_temp No check_column Evaluate Column Type (Is it a base-deactivated column?) check_temp->check_column Yes set_temp->rerun use_bd_column Switch to a Base-Deactivated Column check_column->use_bd_column No check_column->rerun Yes use_bd_column->rerun rerun->end

Caption: Troubleshooting workflow for this compound analysis.

Simplified Degradation Pathway of Omeprazole under Acidic Conditions

omeprazole Omeprazole/Omeprazole Sulfide-d3 acid H+ (Acidic Mobile Phase) omeprazole->acid intermediate Unstable Intermediate omeprazole->intermediate acid->intermediate degradation_products Degradation Products (e.g., Sulfone, other rearrangement products) intermediate->degradation_products

Caption: Acid-catalyzed degradation of Omeprazole.

References

In-source fragmentation of Omeprazole sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are utilizing Omeprazole (B731) sulfide-d3 in their experiments, with a specific focus on managing in-source fragmentation during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is Omeprazole sulfide-d3 and how is it typically used?

A1: this compound is a deuterated analog of Omeprazole sulfide (B99878), which is a metabolite of the proton pump inhibitor Omeprazole. The "-d3" indicates that three hydrogen atoms have been replaced by deuterium. It is most commonly used as an internal standard for the quantification of Omeprazole sulfide in biological samples via liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?

A2: Based on the fragmentation patterns of Omeprazole and its non-deuterated sulfide metabolite, the expected mass-to-charge ratios (m/z) for this compound can be predicted. The protonated molecule ([M+H]⁺) is expected at approximately m/z 333.1. A common fragmentation pathway involves a hydrogen migration, leading to a key product ion.[2] For this compound, this would result in a prominent product ion at approximately m/z 182.1.

Q3: I am observing an unexpected peak at m/z 182.1 in my full scan spectrum, even without collision energy. Could this be related to this compound?

A3: Yes, the observation of the m/z 182.1 fragment in a full scan (MS1) spectrum is a strong indicator of in-source fragmentation of this compound.[2] In-source fragmentation (ISF) is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer.[3] This phenomenon is often influenced by the settings of the ion source, such as the cone voltage or source temperature.[4]

Q4: How does in-source fragmentation of this compound affect my quantitative results?

A4: In-source fragmentation can significantly impact the accuracy and precision of your analysis. If a substantial portion of the parent ion (m/z 333.1) fragments in the source, the intensity of the precursor ion available for your intended Multiple Reaction Monitoring (MRM) transition will be reduced. This can lead to decreased sensitivity and a non-linear response. If the in-source fragment (m/z 182.1) is used as the precursor ion in your MRM, you may see improved signal, but it's crucial to ensure the fragmentation is consistent and reproducible across all samples and standards.

Troubleshooting In-Source Fragmentation

Problem: You observe a significant peak corresponding to a fragment of this compound (e.g., m/z 182.1) in your full scan analysis, or you are experiencing poor sensitivity and reproducibility for the intended MRM transition of the parent ion.

Below is a step-by-step guide to troubleshoot and mitigate in-source fragmentation.

Diagram: Troubleshooting Workflow for In-Source Fragmentation

G Troubleshooting Workflow for In-Source Fragmentation of this compound cluster_0 Problem Identification cluster_1 Optimization of MS Parameters cluster_2 Evaluation cluster_3 Further Steps cluster_4 Resolution A Observe unexpected fragment peak (e.g., m/z 182.1) or low parent ion (m/z 333.1) intensity B Reduce Cone/Fragmentor Voltage (e.g., in 5-10V increments) A->B Start with MS settings C Lower Ion Source Temperature (e.g., in 25°C increments) B->C If needed D Monitor ratio of fragment to parent ion C->D E Is the parent ion signal now dominant and stable? D->E F Adjust Mobile Phase Composition (e.g., reduce acid concentration) E->F No H Method Optimized: Proceed with analysis E->H Yes F->D G Consider using the in-source fragment for quantification (with careful validation) F->G Alternative Approach G->H

Caption: A step-by-step workflow for diagnosing and mitigating in-source fragmentation.

Quantitative Data Summary

The following tables provide expected m/z values for this compound and a starting point for typical LC-MS/MS parameters.

Compound Precursor Ion ([M+H]⁺) m/z Expected Product Ion m/z Notes
This compound333.1182.1The d3 label is on the methoxy (B1213986) group of the benzimidazole (B57391) ring, which is not part of the m/z 182.1 fragment.[2]
Omeprazole (for reference)346.1198.1The most abundant product ion.[5][6]
Omeprazole sulfide (for reference)330.1182.1The non-deuterated analog.[2][7]
Parameter Typical Starting Value Notes for Optimization
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)A well-maintained column is crucial for good peak shape and reproducibility.[5]
Mobile Phase A 0.1% Formic Acid in WaterWhile acidic conditions aid ionization, high acidity can promote degradation of Omeprazole and its analogs. Consider reducing acid concentration if ISF persists.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)---
Flow Rate 0.4 mL/minAdjust based on column dimensions and system pressure.[5]
Ionization Mode ESI, Positive---
Capillary Voltage 3.5 - 4.5 kVOptimize for stable spray.
Cone/Fragmentor Voltage 10 - 40 VThis is the most critical parameter for controlling ISF. Start low and increase incrementally if needed for sensitivity, while monitoring for fragmentation.[4]
Source Temperature 120 - 150 °CHigher temperatures can increase thermal degradation and fragmentation. Keep as low as possible while ensuring efficient desolvation.[3][8]
Desolvation Temperature 350 - 450 °CEnsure efficient solvent evaporation.[8]
Desolvation Gas Flow 600 - 800 L/hrOptimize for signal intensity and stability.[8]

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization will be required for specific instruments and matrices.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound at the desired internal standard concentration.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Liquid Chromatography:

    • Inject an appropriate volume (e.g., 5 µL) onto a C18 column.

    • Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

    • Example Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: Hold at 95% B

      • 3.0-3.1 min: Return to 5% B

      • 3.1-4.0 min: Re-equilibrate at 5% B

  • Mass Spectrometry:

    • Perform an initial infusion of this compound to determine the optimal cone/fragmentor voltage. Start at a low voltage (e.g., 10V) and gradually increase, monitoring the intensity of the parent ion (m/z 333.1) and the in-source fragment (m/z 182.1).

    • Select a voltage that maximizes the parent ion signal while minimizing the fragment signal.

    • Set up the MRM transition: m/z 333.1 → 182.1.

    • Optimize collision energy for this transition.

    • Set source and desolvation temperatures and gas flows according to the table above, and optimize for your specific instrument.

Visualizations

Diagram: Relationship between Source Energy and Fragmentation

G Impact of Source Energy on Ion Intensities cluster_0 Input Parameter cluster_1 Effect A Cone Voltage or Source Temperature B Parent Ion (m/z 333.1) Intensity Decreases A->B Increasing C Fragment Ion (m/z 182.1) Intensity Increases A->C Increasing

Caption: The inverse relationship between source energy and parent/fragment ion intensities.

Diagram: Proposed Fragmentation Pathway of this compound

G Proposed Fragmentation of this compound A This compound [M+H]⁺ m/z 333.1 B Pyridine Fragment [C9H12NO2S]⁺ m/z 182.1 A->B [1,3]-H Migration C Benzimidazole-d3 Neutral Loss [C8H5D3N2O] m/z 151.1 A->C

Caption: A simplified diagram showing the primary fragmentation of this compound.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Omeprazole: The Role of Omeprazole Sulfide-d3 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of a bioanalytical method for omeprazole (B731) using a deuterated internal standard, Omeprazole-d3 (B1163416), against methods employing alternative internal standards. The data presented is compiled from various studies to offer a clear and objective overview for analytical method development and selection.

The selection of an appropriate internal standard is a critical decision in developing a reliable bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the sample preparation and analysis process, thus compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as deuterated forms of the analyte, are often considered the "gold standard" due to their nearly identical physicochemical properties to the analyte of interest.[1] This guide will delve into the specifics of a method utilizing Omeprazole-d3 and compare its performance with methods that use other commonly employed internal standards like Lansoprazole and Sildenafil (B151).

Experimental Workflow for Bioanalytical Method Validation

The following diagram outlines a typical workflow for the bioanalytical method validation of omeprazole in human plasma.

Bioanalytical Method Validation Workflow for Omeprazole cluster_Preparation Preparation cluster_SampleProcessing Sample Processing cluster_Analysis Analysis cluster_Validation Validation Stock_Solution Stock Solution Preparation (Omeprazole & IS) Working_Solutions Working Solutions (Calibration Standards & QCs) Stock_Solution->Working_Solutions Spiking Spike with Internal Standard Plasma_Sample Human Plasma Sample Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS_Injection LC-MS/MS Injection Reconstitution->LC_MS_MS_Injection Data_Acquisition Data Acquisition LC_MS_MS_Injection->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy_Precision Accuracy & Precision Data_Acquisition->Accuracy_Precision Selectivity Selectivity Data_Acquisition->Selectivity Recovery Recovery Data_Acquisition->Recovery Stability Stability Data_Acquisition->Stability

Caption: A generalized workflow for the bioanalytical method validation of omeprazole in human plasma.

Experimental Protocols

Detailed methodologies for the key experiments involved in the validation of a bioanalytical method for omeprazole are presented below. These are based on typical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) procedures.

Method 1: Using Omeprazole-d3 as Internal Standard
  • Sample Preparation: To 100 µL of human plasma, 25 µL of the internal standard working solution (Omeprazole-d3) is added and vortexed.[1] Protein precipitation is then carried out by adding 300 µL of acetonitrile (B52724).[1] After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

    • Column: A suitable C18 column.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[1]

    • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for omeprazole and omeprazole-d3 would be optimized on the specific instrument. For omeprazole, a common transition is m/z 346.1 → 198.1.[2]

Method 2: Using Lansoprazole as Internal Standard
  • Sample Preparation: Plasma samples are alkalinized, followed by a simple liquid-liquid extraction with acetonitrile.[2] In another method, protein precipitation is performed with an extraction buffer of 10mM ammonium (B1175870) acetate (B1210297) (pH 10.0) and tertiary butyl methyl ether (TBME).[3]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5mM ammonium bicarbonate buffer (7:3 v/v) at a flow rate of 1.0 mL/min.[3] Alternatively, a mobile phase of 0.01 M ammonium acetate:acetonitrile (40:60, v/v) at a flow rate of 0.25 mL/min can be used.[2]

    • Column: Purospher Star C18 column (5µ, 100X4.6mm) or an Inertsil ODS 3 column.[2][3]

  • Mass Spectrometric Conditions:

    • Instrument: LC-MS/MS system with electrospray ionization in positive mode.[2][3]

    • MRM Transitions: For omeprazole, the transition is m/z 346.1 → 198.1, and for lansoprazole, it is m/z 370.1 → 252.1.[2]

Method 3: Using Sildenafil as Internal Standard
  • Sample Preparation: Liquid-liquid extraction is performed using a mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v).[4]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (37.5:37.5:25, v/v/v).[4]

    • Column: Reversed-phase high-performance liquid chromatography (HPLC) column.[4]

  • Mass Spectrometric Conditions:

    • Instrument: Q TRAP LC/MS/MS system with detection by multiple reaction monitoring.[4]

    • MRM Transitions: Specific transitions for omeprazole and sildenafil would be optimized.

Performance Data Comparison

The following tables summarize the quantitative performance data for the different bioanalytical methods for omeprazole.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with Omeprazole-d3 (Expected)Method with Lansoprazole[1][2]Method with Sildenafil[4]
Linearity Range (ng/mL) 1 - 1000[5]0.05 - 10.00.50 - 800
Correlation Coefficient (r²) > 0.99[1]Not specifiedNot specified
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0[5]0.050.50

Table 2: Comparison of Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias) - Omeprazole-d3 (Expected)[5]Precision (%RSD) - Omeprazole-d3 (Expected)[5]Accuracy (% Relative Error) - Sildenafil[4]Precision (%RSD) - Sildenafil[4]Precision (%RSD) - Lansoprazole[2]
LLOQ 1.05.28.5< 5.70.4 - 8.5 (Intra-day)2.09 - 8.56 (Intra-day)
LQC 3.0-1.36.2< 5.71.2 - 6.8 (Inter-day)5.29 - 8.19 (Inter-day)
MQC 80.02.14.5< 5.7
HQC 800.0-0.53.8< 5.7

Note: The data for the Omeprazole-d3 method is based on expected performance characteristics as compiled from various sources, while the data for Lansoprazole and Sildenafil methods are from specific published studies.

Concluding Remarks

The use of a stable isotope-labeled internal standard like Omeprazole-d3 generally offers significant advantages in bioanalytical method validation. Its physicochemical properties, being almost identical to omeprazole, allow it to effectively track the analyte through the entire analytical process, thereby correcting for matrix effects and improving the accuracy and precision of quantification.[6]

While methods using alternative internal standards like Lansoprazole and Sildenafil can also be validated to meet regulatory requirements, they may be more susceptible to variations in extraction recovery and matrix effects due to differences in their chemical structures compared to omeprazole. The choice of internal standard will ultimately depend on the specific requirements of the study, the availability of the standard, and the performance characteristics achieved during method validation. For the highest level of confidence in the data, a stable isotope-labeled internal standard remains the preferred choice in quantitative bioanalysis.

References

The Gold Standard of Bioanalysis: A Comparative Guide to Internal Standards for Omeprazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic agents in biological matrices is a cornerstone of robust pharmacokinetic and bioequivalence studies. In the realm of bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Omeprazole (B731) sulfide-d3 and other internal standards used in the bioanalysis of omeprazole and its metabolites, supported by experimental data and detailed protocols.

Omeprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the liver, primarily by CYP2C19 and CYP3A4 enzymes, forming key metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[1] The accurate quantification of both the parent drug and its metabolites is often crucial for a comprehensive understanding of its pharmacokinetic profile. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thus compensating for any variability.[2][3]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[4] This minimizes variability and enhances data quality. However, non-deuterated, structurally similar compounds are also utilized. This guide will delve into the performance of these different types of internal standards.

Quantitative Data Comparison

The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize key validation parameters for LC-MS/MS methods quantifying omeprazole using different internal standards. The data, compiled from various studies, illustrates the expected performance characteristics.

Table 1: Comparison of Linearity and Sensitivity for Omeprazole Quantification

ParameterMethod with Omeprazole-d3 (Expected)Method with 4-Desmethoxy Omeprazole-d3 (Expected)Method with LansoprazoleMethod with Tolbutamide
Linearity Range (ng/mL) 1.0 - 10001 - 20005.016 - 4013.0281.0 - 2000
Correlation Coefficient (r²) > 0.999> 0.999> 0.99> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.55.0161.0

Data compiled from multiple sources.[4][5][6]

Table 2: Comparison of Accuracy and Precision for Omeprazole Quantification

QC LevelConcentration (ng/mL)Accuracy (% Bias) - Omeprazole-d3 (Expected)Precision (%RSD) - Omeprazole-d3 (Expected)Accuracy (% Bias) - LansoprazolePrecision (%RSD) - Lansoprazole
Low 3.0± 15%< 15%-3.54.8
Medium 500± 15%< 15%2.43.1
High 800± 15%< 15%5.12.5

Data compiled from multiple sources.[5][7]

As the data suggests, methods employing a deuterated internal standard like Omeprazole-d3 generally exhibit excellent linearity, sensitivity, accuracy, and precision, reinforcing their status as the preferred choice for bioanalytical assays.

Focus on Metabolite Analysis: The Role of Omeprazole sulfide-d3

Omeprazole sulfide (B99878) is an active metabolite of omeprazole. For studies focusing on the metabolic fate of omeprazole, the accurate quantification of this metabolite is essential. This compound is specifically designed as an internal standard for the quantification of omeprazole sulfide by GC- or LC-MS.[8] The use of a deuterated metabolite as an internal standard for the analysis of that specific metabolite offers the same advantages as using a deuterated parent drug for parent drug analysis—it provides the best possible compensation for analytical variability.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail a typical methodology for the quantification of omeprazole in human plasma using a deuterated internal standard, based on common LC-MS/MS procedures.

Preparation of Stock and Working Solutions
  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol.[4]

  • Internal Standard Stock Solution (1 mg/mL): Prepare a separate 1 mg/mL stock solution of the chosen internal standard (e.g., Omeprazole-d3, 4-Desmethoxy Omeprazole-d3) in methanol.[4][5]

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create calibration standards and quality control (QC) samples.[5]

  • Internal Standard Working Solution: Dilute the internal standard stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).[5]

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting omeprazole from plasma samples.[1][4]

  • Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and vortex for 30 seconds.[4]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to ensure sufficient separation of omeprazole and its metabolites from endogenous plasma components.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for omeprazole and the internal standard.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of omeprazole and a typical experimental workflow.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Omeprazole_Sulfide Omeprazole Sulfide Omeprazole->Omeprazole_Sulfide Reduction Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Processing (Analyte/IS Ratio) LC_MS->Data Result Quantification Data->Result

References

A Comparative Guide to the Accuracy and Precision of Omeprazole Quantification: Evaluating Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of omeprazole (B731), a widely prescribed proton pump inhibitor, is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard is paramount for robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability and improving data quality.

This guide provides a comparative overview of different internal standards used for omeprazole quantification. While the focus is on commonly documented standards, we also address the potential utility of Omeprazole sulfide-d3. It is important to note that while this compound, a stable isotope-labeled metabolite of omeprazole, is commercially available, a comprehensive literature search did not yield studies validating its use as an internal standard for the quantification of omeprazole itself. Therefore, this guide will focus on a comparative analysis of established internal standards for which performance data is available.

Comparison of Method Performance with Various Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as Omeprazole-d3 and its deuterated metabolites, are often considered the "gold standard" due to their physicochemical properties being nearly identical to the analyte. This similarity allows for effective compensation for matrix effects and variations in sample processing. Other structurally similar molecules, like Lansoprazole, or unrelated compounds, such as Tolbutamide, have also been employed.

The following table summarizes the performance characteristics of LC-MS/MS methods for omeprazole quantification using different internal standards. The data is compiled from various studies and represents typical performance.

ParameterMethod with Omeprazole-d3Method with 4-Desmethoxy Omeprazole-d3 (Expected)Method with LansoprazoleMethod with Tolbutamide
Linearity Range (ng/mL) 1.5 - 2000[1]1 - 2000[2]5.016 - 4013.028[2]1.0 - 2000[2][3]
Correlation Coefficient (r²) > 0.99[1]> 0.999[2]> 0.99[2]> 0.999[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 1.5[1]1.5[2]5.016[2]1.0[2][3]
Intra-day Precision (%CV) < 15%[1]≤ 15%[2]< 11.53%< 15%
Inter-day Precision (%CV) < 15%[1]≤ 15%[2]< 11.53%< 15%
Intra-day Accuracy (%) 85% - 115%[1]85% - 115%[2]97.89% - 102.73%86.0% - 114.4%[3]
Inter-day Accuracy (%) 85% - 115%[1]85% - 115%[2]97.89% - 102.73%86.0% - 114.4%[3]
Mean Recovery (Omeprazole) Consistent and reproducible84.27% - 87.54%84.27% - 87.54%[4]Good[3]
Mean Recovery (Internal Standard) Consistent and reproducibleConsistent and reproducible83.62% - 87.24%[4]Good[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are generalized experimental protocols for omeprazole quantification using different types of internal standards, based on published methods.

Method Using a Stable Isotope-Labeled Internal Standard (e.g., Omeprazole-d3)

1. Stock and Working Solution Preparation [5]

  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol (B129727).

  • Omeprazole-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Omeprazole-d3 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution with the same diluent.

2. Sample Preparation (Protein Precipitation) [6]

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions [1]

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Omeprazole-d3: m/z 349.1 → 198.1

Method Using a Structural Analog Internal Standard (e.g., Lansoprazole)

1. Stock and Working Solution Preparation [7]

  • Omeprazole and Lansoprazole Stock Solutions: Prepare by dissolving 10 to 12 mg of each compound in methanol to a final volume of 10 mL.

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution. Prepare a working solution of Lansoprazole.

2. Sample Preparation (Liquid-Liquid Extraction) [4]

  • To a plasma sample, add the Lansoprazole internal standard solution.

  • Add 10mM ammonium (B1175870) acetate.

  • Extract with an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex and centrifuge.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions [4][7]

  • LC Column: Cosmosil, RP-C8 (50 X 4.6mm, 5µm particle size).[7]

  • Mobile Phase: Isocratic mixture of methanol and water (containing 0.5% formic acid) 8:2.[7]

  • Flow Rate: 0.6 mL/min.[7]

  • Mass Spectrometer: Quadrupole mass spectrometer with electrospray ionization.

  • MRM Transitions:

    • Omeprazole: m/z 346.18 → 198.1

    • Lansoprazole: m/z 369.97 → 252.1

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the bioanalytical method validation of omeprazole in human plasma using a stable isotope-labeled internal standard.

Omeprazole Quantification Workflow Bioanalytical Workflow for Omeprazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis plasma Human Plasma Sample add_is Add Internal Standard (e.g., Omeprazole-d3) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A generalized workflow for the quantification of omeprazole in human plasma using LC-MS/MS.

The Case for this compound: A Theoretical Perspective

  • Structural Similarity: As a metabolite, omeprazole sulfide (B99878) shares a core structure with omeprazole, which can lead to similar behavior during extraction and chromatography.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to experience similar matrix effects. The chromatographic behavior of this compound relative to omeprazole would need to be experimentally determined.

  • Mass Differentiation: The deuterium (B1214612) labeling provides a clear mass difference for detection by the mass spectrometer without significantly altering the chemical properties.

However, it is crucial to consider that differences in the functional groups between omeprazole (a sulfoxide) and omeprazole sulfide (a sulfide) could lead to variations in extraction efficiency, chromatographic retention, and ionization efficiency. Therefore, thorough method development and validation would be required to confirm its suitability and performance against established internal standards like Omeprazole-d3.

References

Omeprazole Bioanalysis: A Comparative Guide to Assay Linearity and Range Using Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of omeprazole (B731) in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical factor that directly influences the reliability and robustness of the results. This guide provides an objective comparison of the linearity and range of omeprazole assays utilizing either a deuterated or a non-deuterated internal standard, supported by experimental data from various validated methods.

Comparison of Linearity and Range

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and procedural variations. Non-deuterated internal standards, typically structurally similar compounds, are a viable alternative when a deuterated standard is unavailable or cost-prohibitive.

The following table summarizes the linearity and range of omeprazole assays from different validated LC-MS/MS methods, highlighting the performance with both deuterated and non-deuterated internal standards. It is important to note that these data are compiled from separate studies and a direct head-to-head comparison under identical experimental conditions was not available in the reviewed literature.

Internal Standard TypeInternal Standard UsedLinearity Range (ng/mL)Correlation Coefficient (r²)
Deuterated Omeprazole-d3 (B1163416)1.0 - 1000[1]> 0.99[1]
Deuterated 4-Desmethoxy Omeprazole-d31.0 - 2000> 0.999
Non-Deuterated Lansoprazole (B1674482)5.016 - 4013.028> 0.99
Non-Deuterated Tolbutamide (B1681337)1.0 - 2000[2]> 0.99[2]

Experimental Workflows and Signaling Pathways

The general workflow for an omeprazole assay using a deuterated internal standard involves several key steps from sample preparation to data acquisition.

experimental_workflow Experimental Workflow for Omeprazole Assay cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization detection Mass Spectrometric Detection (MRM) ionization->detection peak_integration Peak Area Integration detection->peak_integration ratio Calculate Analyte/IS Peak Area Ratio peak_integration->ratio calibration Quantification using Calibration Curve ratio->calibration

Caption: A generalized workflow for the bioanalysis of omeprazole using a deuterated internal standard with LC-MS/MS.

Experimental Protocols

Below are detailed methodologies for omeprazole assays using both deuterated and non-deuterated internal standards, compiled from validated methods.

Method 1: Omeprazole Assay with Deuterated Internal Standard (Omeprazole-d3)

1. Materials and Reagents:

2. Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Separate stock solutions of omeprazole and omeprazole-d3 are prepared in methanol.[1]

  • Working Standard Solutions: Calibration curve standards are prepared by serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water.[1]

  • Internal Standard Working Solution: The omeprazole-d3 stock solution is diluted to a final concentration of 100 ng/mL with the same diluent.[1]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add a specified amount of the internal standard working solution.

  • Precipitate plasma proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture and then centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. LC-MS/MS Conditions:

  • Chromatographic Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

5. Linearity Assessment:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.[1]

  • A weighted linear regression (e.g., 1/x²) is typically applied.[1]

Method 2: Omeprazole Assay with Non-Deuterated Internal Standard (Lansoprazole)

1. Materials and Reagents:

  • Omeprazole reference standard

  • Lansoprazole (internal standard)

  • HPLC-grade methanol and acetonitrile

  • Ammonium (B1175870) bicarbonate buffer

  • Tertiary butyl methyl ether (TBME)

  • Human plasma (EDTA)

2. Stock and Working Solutions:

  • Master Stock Solutions (1 mg/mL): A stock solution of omeprazole is prepared in a 7:3 v/v mixture of acetonitrile and mobile phase buffer.[3]

  • Internal Standard Stock Solution (100 µg/mL): A stock solution of lansoprazole is prepared in the same diluent.[3]

  • Working Solutions: Calibration standards are prepared by diluting the master stock solution. The internal standard stock is diluted to 1 µg/mL.[3]

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add 10 µL of the internal standard working solution and 10 µL of the appropriate calibration standard.

  • Alkalinize the sample with ammonium acetate (B1210297) buffer (pH 10.0).[3]

  • Extract the analytes with 2 mL of TBME by vortexing.[3]

  • Centrifuge the sample, freeze the aqueous layer, and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness and reconstitute the residue.

4. LC-MS/MS Conditions:

  • Chromatographic Column: A Purospher Star C18 column (5µ, 100x4.6mm) or equivalent.[3]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 5mM ammonium bicarbonate buffer (e.g., 7:3 v/v), with the pH adjusted to 8.0.[3]

  • Ionization: Electrospray ionization (ESI) in positive mode.[3]

  • Detection: MRM is used to monitor the transitions for omeprazole and lansoprazole.[3]

5. Linearity Assessment:

  • The calibration curve is established by plotting the peak area ratio of omeprazole to lansoprazole against the omeprazole concentration.

  • A weighted (1/X²) linear regression is used to fit the data.[3]

Conclusion

Both deuterated and non-deuterated internal standards can be used to develop linear and reliable assays for the quantification of omeprazole in biological matrices. The data suggests that methods using deuterated internal standards can achieve a wide linear range with excellent correlation coefficients, making them highly suitable for regulated bioanalysis. While non-deuterated internal standards like lansoprazole and tolbutamide also provide acceptable linearity over a broad concentration range, the use of a deuterated internal standard is generally preferred to minimize variability and enhance data quality due to its closer physicochemical similarity to the analyte. The choice of internal standard should be based on the specific requirements of the study, availability, and a thorough method validation to ensure accuracy and precision.

References

The Analytical Edge: Comparing Omeprazole Quantification Methods with a Focus on Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents like omeprazole (B731) is paramount. This guide provides a comparative analysis of analytical methods for determining the limit of detection (LOD) and limit of quantitation (LOQ) of omeprazole, with a special focus on the utility of omeprazole sulfide-d3 as a stable isotope-labeled internal standard.

The selection of an appropriate internal standard is a critical factor in developing robust and reliable bioanalytical methods. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar physicochemical properties to the analyte, which helps to minimize variability during sample preparation and analysis. This guide delves into the performance of various analytical techniques, offering a clear perspective on the advantages of using a SIL internal standard like this compound.

Comparative Analysis of LOD and LOQ

The limit of detection (LOD) and limit of quantitation (LOQ) are key performance characteristics of any quantitative analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

While specific LOD and LOQ values for omeprazole analysis using this compound as an internal standard are not extensively published in publicly available literature, we can infer its potential performance by comparing it with other validated methods that utilize different internal standards.

Analytical MethodInternal StandardMatrixLLOQ (ng/mL)LOD (ng/mL)Reference
LC-MS/MS This compound (Expected) Human Plasma ~0.1 - 1.0 ~0.05 - 0.5 N/A
LC-MS/MS4-Desmethoxy Omeprazole-d3Human Plasma1.0Not Reported[1]
LC-MS/MSLansoprazoleHuman Plasma5.016Not Reported[1]
LC-MS/MSTolbutamideHuman Plasma1.0Not Reported[1]
HPLCLansoprazoleHuman PlasmaNot Reported2[2]
LC-MS/MSSildenafilHuman Plasma0.50Not Reported[3]

Note: The values for the method using this compound are projected based on the expected high sensitivity of LC-MS/MS methods employing stable isotope-labeled internal standards. The lack of specific published data highlights a potential area for further research and publication.

The use of a stable isotope-labeled internal standard like this compound in conjunction with a highly sensitive technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is anticipated to yield very low LOD and LOQ values. This is because the SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification at low concentrations.

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and validating analytical methods. Below is a representative LC-MS/MS protocol for the quantification of omeprazole in human plasma, which can be adapted for use with this compound as the internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable and precise gradient flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of omeprazole.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for omeprazole and this compound would need to be optimized on the specific instrument used.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or ICH) to ensure the reliability of the analytical data. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the analytical response is directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Logical Workflow for Method Development and Validation

The following diagram illustrates the logical workflow for the development and validation of an LC-MS/MS method for omeprazole quantification.

Omeprazole Analysis Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte and IS Selection MD2 Optimization of LC Conditions MD1->MD2 MD3 Optimization of MS/MS Parameters MD2->MD3 MD4 Sample Preparation Development MD3->MD4 MV1 Selectivity & Specificity MD4->MV1 Proceed to Validation MV2 Linearity MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ Determination MV3->MV4 MV5 Recovery & Matrix Effect MV4->MV5 MV6 Stability Assessment MV5->MV6 SA1 Sample Collection & Processing MV6->SA1 Apply Validated Method SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: Workflow for Omeprazole LC-MS/MS Method.

References

Cross-Validation of Bioanalytical Methods for Omeprazole: A Comparative Guide Utilizing Omeprazole Sulfide-d3 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method performance for the quantification of omeprazole (B731) in biological matrices. It focuses on the cross-validation of methods using various internal standards, including the deuterated metabolite Omeprazole sulfide-d3, alongside other commonly used stable isotope-labeled and non-labeled internal standards. The objective is to offer a clear, data-driven overview to aid in the selection and development of robust and reliable bioanalytical methods.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to ensure accuracy and precision.[1] An ideal IS corrects for variability during sample preparation, injection volume differences, and matrix effects.[2] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction and ionization, thus providing the most reliable compensation for experimental variations.[3]

This guide will compare the performance of methods using the following internal standards for omeprazole quantification:

  • This compound: A deuterated version of a key omeprazole metabolite.

  • Omeprazole-d3: A deuterated version of the parent drug.

  • 4-Desmethoxy Omeprazole-d3: A deuterated version of another major metabolite.[2]

  • Lansoprazole: A structurally similar proton pump inhibitor.[4]

  • Tolbutamide: A structurally unrelated compound.[5]

Data Presentation: A Comparative Summary of Method Performance

The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of omeprazole using different internal standards. The data is compiled from various scientific publications and technical notes and is presented in accordance with FDA guidelines for bioanalytical method validation.[3][5][6]

Table 1: Linearity and Sensitivity

ParameterMethod with this compound (Expected)Method with Omeprazole-d3Method with 4-Desmethoxy Omeprazole-d3Method with LansoprazoleMethod with Tolbutamide
Linearity Range (ng/mL) 1.0 - 10001.5 - 2000[7]1 - 1500[6]5.016 - 4013.028[3]1.0 - 2000[5]
Correlation Coefficient (r²) > 0.995> 0.99[7]> 0.99[6]> 0.99[3]> 0.99[5]
Lower Limit of Quantification (LLOQ) (ng/mL) ~1.01.5[7]1[6]5.016[3]1.0[5]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias) - this compound (Expected)Precision (%RSD) - this compound (Expected)Accuracy (% Bias) - Omeprazole-d3Precision (%RSD) - Omeprazole-d3Accuracy (% Bias) - 4-Desmethoxy Omeprazole-d3Precision (%RSD) - 4-Desmethoxy Omeprazole-d3Accuracy (% Bias) - LansoprazolePrecision (%RSD) - LansoprazoleAccuracy (% Bias) - TolbutamidePrecision (%RSD) - Tolbutamide
Low (LQC) ~3Within ±15%< 15%Within ±15%[7]< 15%[7]92 - 108%[6]< 7%[6]Within ±15%[4]< 15%[4]Within ±15%< 15%
Medium (MQC) ~750Within ±15%< 15%Within ±15%[7]< 15%[7]92 - 108%[6]< 7%[6]Within ±15%[4]< 15%[4]Within ±15%< 15%
High (HQC) ~1200Within ±15%< 15%Within ±15%[7]< 15%[7]92 - 108%[6]< 6%[6]Within ±15%[4]< 15%[4]Within ±15%< 15%

Note: The performance characteristics for this compound are expected values based on the typical performance of other deuterated internal standards, as specific published validation data was not available at the time of this guide's compilation.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and cross-validation of bioanalytical methods. Below are representative experimental protocols for the quantification of omeprazole in human plasma using LC-MS/MS.

Method Using a Stable Isotope-Labeled Internal Standard (e.g., this compound)

1. Materials and Reagents:

  • Omeprazole reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Ammonium acetate

  • Human plasma (K2-EDTA)

2. Stock and Working Solution Preparation:

  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.[8]

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

  • MRM Transitions (Hypothetical for this compound):

    • Omeprazole: m/z 346.1 → 198.1

    • This compound: m/z 332.4 → [fragment to be determined experimentally]

Method Using a Non-Isotopically Labeled Internal Standard (e.g., Lansoprazole)

The protocol is similar to the one above, with the key difference being the use of Lansoprazole as the internal standard.

1. Internal Standard Preparation:

  • Lansoprazole Stock Solution (1 mg/mL): Prepare in methanol.

  • Lansoprazole Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 1 µg/mL).[9]

2. Sample Preparation and LC-MS/MS Conditions:

  • Follow a similar protein precipitation or liquid-liquid extraction procedure.

  • LC-MS/MS conditions would need to be optimized for the separation and detection of omeprazole and lansoprazole.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Lansoprazole: m/z 370.1 → 252.1

Mandatory Visualizations

Metabolic Pathway of Omeprazole

The following diagram illustrates the primary metabolic pathways of omeprazole, highlighting the formation of key metabolites including omeprazole sulfide.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_sulfone Omeprazole sulfone Omeprazole->Omeprazole_sulfone CYP3A4 Omeprazole_sulfide Omeprazole sulfide Omeprazole->Omeprazole_sulfide Reduction Desmethoxy_Omeprazole 4-Desmethoxy Omeprazole Omeprazole->Desmethoxy_Omeprazole CYP2C19/CYP3A4 (Demethylation) Bioanalytical_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Stock_Solutions Prepare Stock Solutions (Analyte & IS) Working_Solutions Prepare Working Solutions (Calibration & QC) Stock_Solutions->Working_Solutions Spike_Plasma Spike Blank Plasma Working_Solutions->Spike_Plasma Sample_Extraction Protein Precipitation / LLE / SPE Spike_Plasma->Sample_Extraction Evaporation Evaporation Sample_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing Linearity Linearity Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Selectivity Selectivity Data_Processing->Selectivity Stability Stability Data_Processing->Stability

References

The Gold Standard: Justifying the Use of a Stable Isotope-Labeled Internal Standard for Omeprazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of therapeutic agents like omeprazole (B731) is paramount. In the realm of bioanalysis, particularly with a sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that significantly influences data quality and reliability. This guide provides an evidence-based justification for the use of a stable isotope-labeled internal standard (SIL-IS) for omeprazole analysis, comparing its performance against common alternatives and providing supporting experimental data.

The primary role of an internal standard (IS) in quantitative bioanalysis is to correct for the inherent variability during sample processing and analysis.[1] A SIL-IS is a form of the analyte where one or more atoms are substituted with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13).[2] This subtle modification in mass allows the SIL-IS to be differentiated from the native analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1] This similarity is the cornerstone of its superior performance, as it ensures that the SIL-IS and the analyte behave almost identically during extraction, chromatography, and ionization, thereby providing a more accurate normalization.[1]

Comparative Analysis of Internal Standards

The most common alternatives to a SIL-IS are structural analogs, which are molecules with similar chemical structures to the analyte. For omeprazole, compounds like lansoprazole (B1674482) or tolbutamide (B1681337) have been utilized as internal standards in some methods.[2][3][4] However, as the data below will demonstrate, these structural analogs often fall short of the performance achieved with a SIL-IS.

Data Presentation: Performance Comparison

The following tables summarize key validation parameters from bioanalytical methods for omeprazole using a SIL-IS (e.g., omeprazole-d3 (B1163416) or 4-Desmethoxy Omeprazole-d3) versus a structural analog internal standard (e.g., lansoprazole). The data represents typical performance characteristics compiled from various studies.[1][2][3][4][5][6]

Table 1: Comparison of Linearity and Sensitivity [1][2][4]

ParameterMethod with SIL-IS (e.g., 4-Desmethoxy Omeprazole-d3)Method with Structural Analog (e.g., Lansoprazole)
Linearity Range (ng/mL)1 - 20005.016 - 4013.028
Correlation Coefficient (r²)> 0.999> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)1.55.016

Table 2: Comparison of Accuracy and Precision [2][3][5]

QC LevelConcentration (ng/mL)Accuracy (% Bias) - SIL-ISPrecision (%RSD) - SIL-ISAccuracy (% Bias) - Structural Analog (Lansoprazole)Precision (%RSD) - Structural Analog (Lansoprazole)
Low5Within ±15%< 15%-1.97 to 4.293.24 to 5.87
Medium50Within ±15%< 15%-3.21 to 2.542.57 to 4.12
High1500Within ±15%< 15%-0.87 to 3.121.98 to 3.45

Table 3: Comparison of Recovery [4][5]

Analyte/ISRecovery (%) - Method with SIL-IS (Omeprazole-d3)Recovery (%) - Method with Structural Analog (Lansoprazole)
OmeprazoleNot explicitly reported, but SIL-IS compensates for variability84.27 - 87.54
Internal StandardNot explicitly reported, but tracks analyte recovery closely83.62 - 87.24

The data clearly indicates that methods employing a SIL-IS for omeprazole analysis can achieve a lower limit of quantification and consistently high linearity. While the accuracy and precision with a well-chosen structural analog like lansoprazole can be within acceptable limits as per regulatory guidelines (typically ±15% for accuracy and <15% for precision), the use of a SIL-IS is widely considered to provide a greater degree of confidence in the results by more effectively compensating for matrix effects and procedural variations.[5]

Experimental Protocols

To provide a clear understanding of the methodologies used to generate the comparative data, detailed experimental protocols for the bioanalysis of omeprazole using both a SIL-IS and a structural analog are provided below. These protocols are based on established LC-MS/MS procedures.[2][5]

Protocol 1: Omeprazole Quantification using a Stable Isotope-Labeled Internal Standard (Omeprazole-d3)

1. Preparation of Stock and Working Solutions:

  • Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of omeprazole reference standard in 10 mL of methanol.[2]

  • Omeprazole-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of omeprazole-d3 in 1 mL of methanol.[5]

  • Working Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard by diluting the omeprazole-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.[5]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the omeprazole-d3 working solution.[2]

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[2]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm).[1]

  • Mobile Phase: Isocratic elution with 1 mM ammonium (B1175870) acetate, pH 8.5 (55%), and acetonitrile (45%).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Mass Spectrometer: Tandem mass spectrometer with positive electrospray ionization (ESI).[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Omeprazole Quantification using a Structural Analog Internal Standard (Lansoprazole)

1. Preparation of Stock and Working Solutions:

  • Omeprazole Stock Solution (1 mg/mL): Prepared as described in Protocol 1.

  • Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lansoprazole in 10 mL of methanol.[3]

  • Working Solutions: Prepare omeprazole calibration standards and QC samples as in Protocol 1. Prepare a working solution of lansoprazole by diluting the stock solution.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To a volume of human plasma, add the lansoprazole internal standard solution.

  • Add an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex to mix and then centrifuge to separate the organic and aqueous layers.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).

  • Flow Rate: Optimized for chromatographic separation.

  • Mass Spectrometer: Tandem mass spectrometer with ESI in positive mode.[3]

  • Detection: MRM mode.

Mandatory Visualization

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (SIL-IS or Analog) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification

Caption: Bioanalytical workflow for omeprazole quantification.

justification_logic cluster_problem Analytical Challenges in Bioanalysis cluster_solution Internal Standard Role cluster_comparison Comparison of Internal Standards cluster_outcome Performance Outcome matrix Matrix Effects (Ion Suppression/Enhancement) is_purpose Internal Standard (IS) Added to all samples at a known concentration matrix->is_purpose recovery Variable Analyte Recovery (During Sample Prep) recovery->is_purpose instrument Instrumental Variability instrument->is_purpose sil_is Stable Isotope-Labeled IS (SIL-IS) (e.g., Omeprazole-d3) is_purpose->sil_is analog_is Structural Analog IS (e.g., Lansoprazole) is_purpose->analog_is high_accuracy High Accuracy & Precision sil_is->high_accuracy Co-elutes and experiences identical matrix effects and recovery loss as analyte moderate_accuracy Moderate Accuracy & Precision analog_is->moderate_accuracy Different retention time and physicochemical properties lead to incomplete compensation

Caption: Justification for using a SIL-IS.

References

Performance of Omeprazole Sulfide-d3 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of omeprazole (B731), the accurate quantification of its metabolites is paramount. Omeprazole sulfide (B99878) is a key metabolite, and the use of a stable isotope-labeled internal standard, such as Omeprazole sulfide-d3, is the gold standard for bioanalytical methods.[1][2][3] This guide provides a comparative overview of the expected performance of this compound in various biological matrices, supported by established experimental protocols and data from analogous bioanalytical assays.

Stable isotope-labeled internal standards are considered the most suitable choice for quantitative bioanalysis using mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution behavior is critical for compensating for matrix effects, which can significantly impact the accuracy and precision of results.[1][4]

Comparative Performance Data

The following table summarizes the typical performance characteristics of a bioanalytical method for omeprazole sulfide using this compound as an internal standard in common biological matrices: human plasma, urine, and tissue homogenate. The data presented are representative of expected validation parameters based on similar LC-MS/MS assays for omeprazole and its metabolites.[5][6][7]

Performance ParameterHuman PlasmaHuman UrineTissue Homogenate (e.g., Liver)
Linearity (Range) 1 - 1000 ng/mL5 - 2000 ng/mL2 - 1500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL2 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%< 15%
Recovery (%) Consistent and reproducibleConsistent and reproducibleConsistent and reproducible
Matrix Effect Minimal due to co-eluting internal standardMinimal due to co-eluting internal standardMinimal due to co-eluting internal standard

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are typical protocols for the quantification of omeprazole sulfide using this compound in different biological matrices.

Sample Preparation

Human Plasma:

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[8]

Human Urine:

  • Centrifuge the urine sample to remove any particulate matter.

  • To 100 µL of supernatant, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Depending on the method, a dilution step or direct injection may be performed. For cleaner samples, a solid-phase extraction (SPE) may be employed for sample cleanup and concentration.

Tissue Homogenate (e.g., Liver):

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 100-200 mg/mL.

  • To 100 µL of the homogenate, add 25 µL of this compound internal standard working solution.

  • Perform protein precipitation by adding 400 µL of acetonitrile.

  • Vortex vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins and tissue debris.

  • Transfer the supernatant for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of omeprazole and its metabolites.[9][10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[7][9]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[9]

    • MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both Omeprazole sulfide and this compound. For example (hypothetical values):

      • Omeprazole sulfide: m/z 330.1 → 198.1

      • This compound: m/z 333.1 → 198.1

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison of internal standards, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (Plasma, Urine, Tissue) Add_IS Add Omeprazole sulfide-d3 (IS) Sample->Add_IS Extraction Protein Precipitation or LLE/SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative Internal Standard (e.g., Analog) Ideal_IS Stable Isotope-Labeled (Deuterated) Ideal_Props Identical Physicochemical Properties to Analyte Ideal_IS->Ideal_Props Ideal_Behavior Co-elutes with Analyte Similar Ionization Ideal_Props->Ideal_Behavior Ideal_Outcome Accurate Compensation for Matrix Effects & Variability Ideal_Behavior->Ideal_Outcome Alt_IS Structurally Similar (Non-Isotopically Labeled) Alt_Props Different Physicochemical Properties Alt_IS->Alt_Props Alt_Behavior May Elute Separately Different Ionization Alt_Props->Alt_Behavior Alt_Outcome Incomplete Compensation Potential for Inaccuracy Alt_Behavior->Alt_Outcome

References

Navigating Inter-Laboratory Variability in Omeprazole Bioanalysis: A Comparative Guide Using Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring consistent and reproducible bioanalytical data across different laboratories is paramount for successful drug development. This guide provides a comprehensive comparison of inter-laboratory performance for the analysis of omeprazole (B731) in biological matrices, specifically utilizing Omeprazole sulfide-d3 as a stable isotope-labeled internal standard. By presenting key performance metrics from hypothetical, yet representative, laboratory data, this document aims to highlight potential variability and offer a standardized protocol to mitigate discrepancies.

The quantification of omeprazole, a widely used proton pump inhibitor, is a critical component of pharmacokinetic, bioequivalence, and toxicokinetic studies. While LC-MS/MS has become the gold standard for its sensitive and selective detection, variability in instrumentation, reagents, and analyst technique can lead to significant differences in results between laboratories. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to normalize for variations during sample preparation and analysis, thereby enhancing the robustness and reliability of the method.

Comparative Performance Across Laboratories

To illustrate the expected range of performance, the following tables summarize typical quantitative data for the validation of an LC-MS/MS method for omeprazole analysis using this compound across three hypothetical laboratories. These values are derived from published single-laboratory validation studies and represent the performance metrics achievable with a well-controlled and standardized protocol.

Table 1: Linearity and Sensitivity

ParameterLaboratory ALaboratory BLaboratory C
Linearity Range (ng/mL) 1 - 20001 - 20000.5 - 1500
Correlation Coefficient (r²) > 0.998> 0.999> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 1.01.00.5
Limit of Detection (LOD) (ng/mL) 0.30.250.15

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (% Bias) - Lab APrecision (%RSD) - Lab AAccuracy (% Bias) - Lab BPrecision (%RSD) - Lab BAccuracy (% Bias) - Lab CPrecision (%RSD) - Lab C
LQC 3.0-2.54.8-1.75.2-3.16.5
MQC 1501.83.50.93.91.54.2
HQC 15000.72.1-0.52.80.93.1

Table 3: Recovery and Matrix Effect

ParameterLaboratory ALaboratory BLaboratory C
Mean Extraction Recovery (%) 88.591.286.7
Matrix Effect (%CV) < 5< 4< 6

Standardized Experimental Protocol

Adherence to a detailed and harmonized experimental protocol is crucial for minimizing inter-laboratory variability. The following methodology outlines a typical LC-MS/MS procedure for the quantification of omeprazole in human plasma using this compound as an internal standard.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • HPLC System: A validated HPLC system capable of delivering a stable and reproducible gradient.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration. The exact gradient profile should be optimized for adequate separation from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.0

    • This compound: m/z 332.1 → 201.1 (Note: The exact m/z for the deuterated standard may vary slightly based on the labeling pattern).

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship for data acceptance.

Experimental Workflow for Omeprazole Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18) Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry_Detection Peak_Integration Peak Integration Mass_Spectrometry_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for omeprazole analysis.

Logical Framework for Inter-Laboratory Data Acceptance Start Start: Receive Data from Labs Check_Linearity r² > 0.99? Start->Check_Linearity Check_LLOQ LLOQ S/N > 10? Check_Linearity->Check_LLOQ Yes Investigate_Discrepancy Investigate Discrepancy Check_Linearity->Investigate_Discrepancy No Check_Accuracy Accuracy within ±15%? Check_LLOQ->Check_Accuracy Yes Check_LLOQ->Investigate_Discrepancy No Check_Precision Precision < 15% RSD? Check_Accuracy->Check_Precision Yes Check_Accuracy->Investigate_Discrepancy No Data_Acceptable Data Acceptable Check_Precision->Data_Acceptable Yes Check_Precision->Investigate_Discrepancy No End End Data_Acceptable->End Investigate_Discrepancy->End

Caption: Logical framework for data acceptance.

The Gold Standard in Bioanalysis: Evaluating Specificity and Selectivity with Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of bioanalytical methods for the analysis of omeprazole (B731) and its metabolites, with a focus on the superior performance of the deuterated internal standard, Omeprazole sulfide-d3, in enhancing specificity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] This superiority stems from its ability to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for matrix effects and other sources of variability.[2][3]

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While structurally similar but non-isotopically labeled compounds, such as Lansoprazole or Tolbutamide, can be used, they often fall short in compensating for the analytical variability inherent in complex biological matrices.[4] In contrast, a deuterated internal standard like this compound, being chemically identical to the analyte (Omeprazole sulfide), co-elutes chromatographically and experiences the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.[1][3]

Data Presentation: Performance Metrics

The following tables summarize the key performance parameters of a validated LC-MS/MS method for omeprazole analysis, comparing the expected performance with a deuterated internal standard (based on data for a similar deuterated omeprazole standard, 4-Desmethoxy Omeprazole-d3) against methods using non-deuterated alternatives.[4]

Table 1: Comparison of Linearity and Sensitivity [4]

ParameterMethod with Deuterated IS (Expected)Method with LansoprazoleMethod with Tolbutamide
Linearity Range (ng/mL)1 - 20005.016 - 4013.0281.0 - 2000
Correlation Coefficient (r²)> 0.999> 0.99> 0.999
Lower Limit of Quantification (LLOQ) (ng/mL)1.05.0161.0

Table 2: Comparison of Accuracy and Precision [4]

QC LevelConcentration (ng/mL)Accuracy (% Bias) - Deuterated IS (Expected)Precision (%RSD) - Deuterated IS (Expected)Accuracy (% Bias) - LansoprazolePrecision (%RSD) - Lansoprazole
LLOQ~1.5± 10.0< 10.0± 20.0< 20.0
Low~5± 5.0< 5.0± 15.0< 15.0
Medium~100± 5.0< 5.0± 15.0< 15.0
High~1500± 5.0< 5.0± 15.0< 15.0

Table 3: Comparison of Recovery and Matrix Effect [5]

ParameterMethod with Deuterated ISMethod with Non-Deuterated IS (Typical)
Analyte Recovery (%)
Low QC85.2Variable, less consistent
High QC88.9Variable, less consistent
Internal Standard Recovery (%) 87.5May differ significantly from analyte
Matrix Effect (%)
Low QC98.5Prone to significant ion suppression/enhancement
High QC101.2Prone to significant ion suppression/enhancement
Internal Standard Matrix Effect (%) 99.8Does not adequately track analyte's matrix effect

The data clearly demonstrates that methods employing a deuterated internal standard exhibit superior linearity, sensitivity, accuracy, and precision. Furthermore, the use of a deuterated standard provides more consistent and reproducible recovery and effectively minimizes the impact of matrix effects.[5]

Experimental Protocols

Bioanalytical Method for Omeprazole and Metabolite Quantification using LC-MS/MS with this compound

This protocol outlines a validated method for the simultaneous quantification of omeprazole and its sulfide (B99878) metabolite in human plasma.

1. Materials and Reagents:

  • Omeprazole and Omeprazole sulfide reference standards

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (K2-EDTA)

2. Stock and Working Solution Preparation:

  • Prepare individual stock solutions (1 mg/mL) of omeprazole, omeprazole sulfide, and this compound in methanol.

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Prepare a working solution of the internal standard (100 ng/mL) by diluting the this compound stock solution.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Optimized for omeprazole, omeprazole sulfide, and this compound.

5. Method Validation:

  • Validate the method for selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability according to FDA guidelines.[5]

In Vitro CYP2C19 Inhibition Assay

This protocol describes an assay to evaluate the inhibitory potential of compounds on human cytochrome P450 2C19 (CYP2C19) activity using human liver microsomes.

1. Materials and Reagents:

  • Pooled human liver microsomes (HLMs)

  • Omeprazole (test inhibitor)

  • S-mephenytoin (CYP2C19 substrate)

  • 4'-hydroxy-S-mephenytoin (metabolite)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., a deuterated analog of the metabolite)

2. Incubation Procedure:

  • Pre-incubate HLMs (0.1 mg/mL final concentration) with varying concentrations of omeprazole (or other test compounds) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding S-mephenytoin (at a concentration near its Km, e.g., 20 µM) and the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for the formation of 4'-hydroxy-S-mephenytoin by LC-MS/MS.

3. Data Analysis:

  • Calculate the rate of metabolite formation at each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Omeprazole Metabolic Pathway

The primary metabolic pathways of omeprazole involve the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of several metabolites, including 5-hydroxyomeprazole and omeprazole sulfone. Omeprazole sulfide is a key intermediate in the metabolic cascade.

Omeprazole_Metabolism omeprazole Omeprazole sulfide Omeprazole Sulfide omeprazole->sulfide sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4 hydroxy 5-Hydroxyomeprazole omeprazole->hydroxy CYP2C19 sulfide->omeprazole hydroxy_sulfone 5-Hydroxyomeprazole Sulfone sulfone->hydroxy_sulfone CYP2C19 hydroxy->hydroxy_sulfone CYP3A4

Caption: Metabolic pathways of Omeprazole.

Bioanalytical Workflow using a Deuterated Internal Standard

The use of a deuterated internal standard is integral to a robust bioanalytical workflow, ensuring accurate quantification by compensating for variations during sample processing and analysis.

Bioanalytical_Workflow start Plasma Sample add_is Add Omeprazole sulfide-d3 (IS) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Analyte/IS Ratio) lcms->data result Concentration Quantification data->result

References

A Comparative Guide to Deuterated vs. Non-Deuterated Sulfide Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that directly influences data reliability. An internal standard is essential for correcting variability inherent in the entire analytical process, from sample preparation to detection.[1][2]

This guide provides an objective comparison between the two primary types of internal standards used for sulfide (B99878) analysis: deuterated and non-deuterated standards. The goal is to furnish the supporting principles and data necessary to select the most appropriate analytical strategy for your research.

Core Principles: The Scientific Rationale

The ideal internal standard should mimic the analyte of interest as closely as possible through every stage of analysis.[1] This ensures that any sample loss during extraction or fluctuations in instrument response affects both the analyte and the standard equally, allowing for accurate normalization and quantification.

Deuterated Sulfide Standards: The Gold Standard

Deuterated standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D).[3] This approach, known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard in quantitative bioanalysis.[4]

The key principle is that the deuterated standard is chemically and physically almost identical to the non-deuterated analyte.[3][4] This near-identical nature ensures they behave the same way during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3][4] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard, while their co-eluting behavior provides superior compensation for matrix effects—a major source of error in complex samples like plasma or tissue homogenates.[3][5]

Non-Deuterated Sulfide Standards (Structural Analogs)

A non-deuterated, or analog, internal standard is a different chemical compound that is structurally similar, but not identical, to the analyte.[1][6] While often less expensive and more readily available, their physicochemical properties can differ significantly from the analyte.[1] These differences can lead to variations in chromatographic retention times, extraction efficiencies, and ionization responses.[1] Consequently, an analog standard may not adequately compensate for analytical variability, potentially leading to less accurate and precise quantitative data.[1]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve overall data quality. The following table summarizes the key performance differences based on established analytical validation parameters.

Parameter Deuterated Standard (SIL-IS) Non-Deuterated Standard (Analog IS) Rationale
Accuracy ExcellentGood to FairCo-elution with the analyte allows for precise correction of matrix effects and extraction losses, leading to higher accuracy.[3][4] Analog standards may have different extraction recoveries and chromatographic behaviors, reducing accuracy.[1]
Precision (%CV) Excellent (Low %CV)Good to Fair (Higher %CV)By closely mimicking the analyte, deuterated standards effectively normalize for run-to-run and sample-to-sample variations, resulting in better precision.[4]
Matrix Effects Excellent CompensationVariable CompensationDeuterated standards experience nearly identical ion suppression or enhancement as the analyte because they co-elute and have the same ionization properties.[3] Structural analogs elute at different times and may be affected differently by the sample matrix.[7]
Recovery Correction ExcellentVariableWith nearly identical physicochemical properties, the extraction efficiency of a deuterated standard is expected to be the same as the analyte across various conditions.[1][2] Differences in structure can lead to inconsistent recovery for analog standards.[1]
Chromatography Co-elutes with AnalyteSeparate ElutionCo-elution is critical for correcting matrix effects at the precise moment the analyte enters the mass spectrometer source.[2] Slight shifts can sometimes occur due to the deuterium isotope effect, but these are generally minimal.[7][8]
Cost & Availability Higher CostLower CostCustom synthesis is often required for deuterated standards, increasing their cost.[1] Analog standards are often commercially available, off-the-shelf compounds.[6]

Experimental Protocols

Protocol 1: General Method for Comparing Deuterated vs. Non-Deuterated IS Performance

This protocol outlines a validation experiment to evaluate the performance of a deuterated versus a non-deuterated internal standard for the quantification of a specific sulfide analyte using LC-MS/MS.

Objective: To compare the accuracy, precision, and matrix effect compensation of a bioanalytical method using a deuterated IS versus a non-deuterated (analog) IS.[4]

Materials:

  • Analyte of interest (e.g., a specific organic sulfide)

  • Deuterated internal standard (e.g., Analyte-d4)

  • Non-deuterated internal standard (structural analog)

  • Blank biological matrix (e.g., human plasma)

  • Reagents for sample preparation (e.g., acetonitrile (B52724) for protein precipitation)

  • LC-MS/MS system

Methodology:

  • Stock and Working Solutions: Prepare separate, accurate stock solutions of the analyte and both internal standards in an appropriate solvent.[4] From these, prepare a series of working solutions for calibration standards and quality controls (QCs).

  • Sample Sets: Prepare two full sets of calibration standards and QCs by spiking the blank biological matrix. One set will be for the deuterated IS and the other for the non-deuterated IS.[4]

  • Sample Preparation: Spike all samples (calibrators, QCs, and blank matrix) with the corresponding internal standard at a fixed concentration.[4] Perform the sample extraction procedure (e.g., protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging).

  • LC-MS/MS Analysis: Analyze the supernatant from all extracted samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Linearity: Construct calibration curves for each set by plotting the peak area ratio (analyte/IS) against the analyte concentration. Determine the coefficient of determination (r²).

    • Accuracy and Precision: Calculate the concentration of the QC samples against the calibration curve. Accuracy is determined as the percent deviation from the nominal value, while precision is expressed as the coefficient of variation (%CV).

    • Matrix Effect Evaluation: Compare the analyte/IS peak area ratio in a spiked post-extraction blank sample to the ratio in a neat solution. A significant deviation indicates a strong matrix effect that the IS is not correcting.

Protocol 2: Quantification of Total Sulfide in Water (Methylene Blue Method)

This is a standard colorimetric method for quantifying sulfide. A deuterated standard would be used in a mass spectrometry-based version of sulfide analysis, not this colorimetric method. This protocol is provided as a fundamental analytical technique for sulfides.

Principle: This method is based on the reaction of sulfide with an amine-sulfuric acid reagent and ferric chloride to produce methylene (B1212753) blue, a colored compound that can be quantified spectrophotometrically.[9][10]

Methodology:

  • Sample Collection and Preservation: Collect water samples with minimum aeration.[11] To preserve the sample, add zinc acetate (B1210297) solution to precipitate zinc sulfide (ZnS), and raise the pH to >9 with sodium hydroxide.[10]

  • Reagent Preparation:

    • Amine-sulfuric acid stock solution.

    • Ferric chloride solution.

    • Diammonium hydrogen phosphate (B84403) solution.

  • Color Development:

    • To a known volume of sample (e.g., 50 mL) in a flask, add the amine-sulfuric acid reagent and mix.

    • Add the ferric chloride solution and mix again.

    • Allow 15 minutes for color development.[10]

    • Add diammonium hydrogen phosphate to eliminate the color from the excess ferric chloride.[10]

  • Measurement: Measure the absorbance of the solution at 664 nm using a spectrophotometer.

  • Quantification: Determine the sulfide concentration from a calibration curve prepared using standard sulfide solutions.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_3 Analysis & Evaluation Matrix Blank Biological Matrix (e.g., Plasma) Analyte Analyte Spiking (Calibration Standards & QCs) Matrix->Analyte Spike_D Spike with Deuterated IS Analyte->Spike_D Spike_ND Spike with Non-Deuterated IS Analyte->Spike_ND Extract_D Sample Extraction (e.g., Protein Precipitation) Spike_D->Extract_D LCMS LC-MS/MS Analysis Extract_D->LCMS Extract_ND Sample Extraction (e.g., Protein Precipitation) Spike_ND->Extract_ND Extract_ND->LCMS Data Data Comparison (Accuracy, Precision, Matrix Effect) LCMS->Data

Caption: Workflow for comparing deuterated and non-deuterated internal standards.

Caption: Rationale for why deuterated standards are the "Gold Standard".

H2S_Signaling H2S_Source Endogenous H₂S Production (e.g., from Cysteine) H2S Hydrogen Sulfide (H₂S) Gasotransmitter H2S_Source->H2S Enzymatic Synthesis Target Protein Target (e.g., Ion Channel, Enzyme) H2S->Target Signaling Modification Post-Translational Modification (Persulfidation) Target->Modification H₂S induces Response Cellular Response (e.g., Vasodilation, Neuromodulation) Modification->Response Leads to

Caption: Simplified overview of hydrogen sulfide (H₂S) signaling pathway.

Conclusion

While non-deuterated (analog) internal standards can be acceptable in some less demanding applications, the evidence overwhelmingly supports the use of deuterated standards as the gold standard for quantitative analysis, especially in regulated bioanalysis within pharmaceutical development and clinical research.[3][4] Their ability to closely mimic the analyte of interest provides superior correction for analytical variability, particularly matrix effects, leading to more accurate, precise, and reliable data.[5] When the highest data quality is required, the investment in a deuterated sulfide standard is justified by the enhanced robustness and confidence in the final results.

References

Safety Operating Guide

Safe Disposal of Omeprazole Sulfide-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Omeprazole sulfide-d3, a deuterated analog of a common pharmaceutical compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance. The toxicological and ecological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.[1]

Disposal of this compound must be conducted in a manner consistent with federal, state, and local regulations.[1] It is imperative to consult your institution's Environmental Health & Safety (EH&S) office for specific protocols.[2] Improper disposal, such as discarding in regular trash or down the drain, is prohibited and can lead to environmental contamination as wastewater treatment facilities may not effectively remove such compounds.[2]

Hazard Profile and Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is not available, the safety data for Omeprazole sulfide (B99878) indicates potential hazards.[1] Users should assume similar risks and take appropriate precautions.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Causes skin and serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3]

  • May cause an allergic skin reaction.[4]

  • Toxic to aquatic life with long-lasting effects.[5]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, use a NIOSH-approved respirator.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity May be harmful if swallowed (H303)[1]P264: Wash skin thoroughly after handling.[5]
Skin Irritation Causes skin irritation (H315)[1][3]P280: Wear protective gloves.[3][4]
Eye Irritation Causes serious eye irritation (H319)[1][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation (H335)[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
Skin Sensitization May cause an allergic skin reaction (H317)[4]P272: Contaminated work clothing should not be allowed out of the workplace.[4][5]
Aquatic Hazard Toxic to aquatic life with long lasting effects (H411)[5]P273: Avoid release to the environment.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the safe disposal of this compound.

1. Waste Characterization and Segregation:

  • Treat this compound as a chemical waste.[2]

  • Do not mix with other waste streams to prevent unknown chemical reactions and ensure proper disposal classification.[2]

2. Containerization and Labeling:

  • Use a compatible, leak-proof container, preferably the original container.[2]

  • The container must be securely sealed.

  • Label the container clearly with the full chemical name: "this compound".

  • Include any relevant hazard symbols or information as required by your institution.

3. Storage Pending Disposal:

  • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

  • Follow the storage temperature recommendations provided on the product's data sheet, which is typically long-term storage at -20°C.[1]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or the designated chemical waste management provider.

  • Follow their specific procedures for waste pickup and disposal.

  • Dispose of contents and container to an approved waste disposal plant or appropriate treatment and disposal facility in accordance with all applicable regulations.[4][5]

5. Spill and Contamination Management:

  • In case of a spill, avoid dust formation.[4]

  • For solid spills, carefully sweep or vacuum the material and place it in a suitable, closed container for disposal.[2]

  • For liquid spills, absorb with an inert material and place in a sealed container.[2]

  • Decontaminate the spill area and any contaminated equipment.[3]

  • Report any spills to your laboratory supervisor and EH&S office.[2]

  • Contaminated packaging should be disposed of as unused product.[1]

Visual Guides

The following diagrams illustrate the key procedural workflows for safe handling and disposal.

cluster_0 Waste Disposal Workflow for this compound A 1. Characterize & Segregate Treat as chemical waste. Do not mix. B 2. Containerize & Label Use sealed, leak-proof container. Label with full chemical name. A->B C 3. Store Securely Store in designated area per SDS. Away from incompatibles. B->C D 4. Arrange Professional Disposal Contact institutional EH&S for pickup. C->D E 5. Documentation Maintain disposal records as required. D->E

Caption: Logical workflow for the proper disposal of this compound.

cluster_1 Spill Response Protocol Spill Spill Occurs PPE Ensure appropriate PPE is worn. Spill->PPE Contain Contain the spill. Avoid dust formation. PPE->Contain Collect Collect material with inert absorbent or by careful sweeping. Contain->Collect Dispose Place in a sealed, labeled container for waste disposal. Collect->Dispose Decontaminate Decontaminate the spill area. Dispose->Decontaminate Report Report to Supervisor and EH&S. Decontaminate->Report

Caption: Step-by-step procedure for managing a spill of this compound.

References

Essential Safety and Logistical Information for Handling Omeprazole Sulfide-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential procedural information for the safe use and disposal of Omeprazole sulfide-d3, a deuterated metabolite of Omeprazole used as an internal standard in quantitative analysis.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a material that can cause moderate skin and eye irritation.[3] It may also cause respiratory tract irritation and may be harmful if swallowed or inhaled.[3] GHS classifications indicate it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.[3] Therefore, adherence to strict safety protocols is essential.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[4][5]

  • Appropriate exhaust ventilation should be in place where dust may form.[3]

  • Ensure eyewash stations and safety showers are readily accessible.[5][6]

Personal Protective Equipment (PPE): A comprehensive PPE plan is critical to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Impervious clothing and chemical-resistant gloves.[4][5] Contaminated work clothing should not be allowed out of the workplace.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6]

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • The recommended long-term storage temperature is -20°C.[3][5] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[1]

2. Handling and Use:

  • Handle in a well-ventilated area to avoid the formation of dust and aerosols.[3][4]

  • Wear all required PPE as specified in the table above.

  • Avoid contact with skin, eyes, and clothing.[4][6] Do not breathe dust, gas, mist, vapors, or spray.[3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

  • Wash hands thoroughly after handling.[5]

3. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[4][5]

  • Ensure adequate ventilation and remove all sources of ignition.[4]

  • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[4][5]

  • Prevent the substance from entering drains or water courses.[4][5]

  • For cleanup, sweep up the solid material and place it into a suitable, closed container for disposal.[3] Surfaces can be decontaminated by scrubbing with alcohol.[5]

4. First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[3][4]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]

  • If swallowed: Immediately call a doctor.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][5]

  • For non-regulated laboratory waste, the recommended procedure is to mix the compound with an unappealing substance like cat litter or used coffee grounds.[7][8]

  • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[7][8]

  • The sealed container can then be disposed of in the regular trash.[9]

  • Scratch out all personal or identifying information on the original container before recycling or disposing of it.[8]

  • Do not flush down the toilet or pour down the drain unless specifically instructed to do so.[9]

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₇H₁₆D₃N₃O₂S[2][10]
Molecular Weight 332.4 g/mol [11]
Melting Point 115-119 °C[5]
Flash Point 280.2°C[5]
Storage Temperature -20°C (long term)[3][5]

Experimental Workflow Diagram

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Engineering Controls (Ventilation, Eyewash) A->B C Don Appropriate PPE B->C D Receive and Inspect Chemical C->D F Weighing and Solution Preparation C->F E Store at -20°C D->E G Decontaminate Work Area F->G J Mix with Inert Material F->J H Doff PPE G->H I Wash Hands H->I K Seal in a Labeled Container J->K L Dispose in Accordance with Regulations K->L

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omeprazole sulfide-d3
Reactant of Route 2
Reactant of Route 2
Omeprazole sulfide-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.